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  • Product: 2-(Piperazin-1-ylmethyl)quinazolin-4-amine
  • CAS: 949977-34-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical properties of 2-(piperazin-1-ylmethyl)quin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-(piperazin-1-ylmethyl)quinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document will explore its synthesis, physicochemical characteristics, and potential as a scaffold in drug discovery.

Introduction: The Quinazoline-Piperazine Hybrid Scaffold

The convergence of the quinazoline and piperazine moieties in a single molecular entity, 2-(piperazin-1-ylmethyl)quinazolin-4-amine, creates a scaffold with considerable potential for biological activity. The quinazoline ring is a well-established pharmacophore, forming the core of numerous therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2] Similarly, the piperazine ring is a common constituent in a vast array of drugs, often imparting favorable pharmacokinetic properties.[3] The combination of these two privileged structures through a methylene linker suggests a molecule with a rich chemical space to explore for novel therapeutic interventions.

This guide will provide a detailed examination of the chemical properties of 2-(piperazin-1-ylmethyl)quinazolin-4-amine, offering insights into its structure, synthesis, and potential applications. While experimental data for this specific molecule is limited in the public domain, this document will leverage data from closely related compounds to provide a robust and scientifically grounded overview.

Molecular Structure and Identification

The fundamental structure of 2-(piperazin-1-ylmethyl)quinazolin-4-amine comprises a 4-aminoquinazoline core linked at the 2-position to a piperazine ring via a methylene bridge.

IdentifierValueSource
IUPAC Name 2-(piperazin-1-ylmethyl)quinazolin-4-amineN/A
CAS Number 1258639-47-2 (trihydrochloride salt)
Molecular Formula C13H17N5[4]
Canonical SMILES C1CN(CCN1)CC2=NC3=CC=CC=C3C(=N2)N[4]
InChI InChI=1S/C13H17N5/c14-13-10-3-1-2-4-11(10)16-12(17-13)9-18-7-5-15-6-8-18/h1-4,15H,5-9H2,(H2,14,16,17)[4]
InChIKey XNNKGPVDSHYBLT-UHFFFAOYSA-N[4]

Proposed Synthesis Pathway

A potential synthetic workflow is outlined below:

Synthesis_Workflow A Anthranilamide C 2-(Chloromethyl)quinazolin-4-amine A->C Cyclization B 2-Chloroacetonitrile B->C E 2-(Piperazin-1-ylmethyl)quinazolin-4-amine C->E Nucleophilic Substitution D Piperazine D->E

Figure 1: Proposed synthesis workflow for 2-(piperazin-1-ylmethyl)quinazolin-4-amine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and would require optimization and validation in a laboratory setting.

Part 1: Synthesis of 2-(Chloromethyl)quinazolin-4-amine (Intermediate C)

  • Reaction Setup: To a solution of anthranilamide (1 equivalent) in a suitable aprotic solvent (e.g., dioxane or DMF), add 2-chloroacetonitrile (1.1 equivalents).

  • Cyclization: Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for this step is a cyclocondensation reaction to form the quinazoline ring system.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, the solvent should be removed under reduced pressure, and the crude product purified by column chromatography (silica gel, with an appropriate eluent system such as ethyl acetate/hexane) to yield the 2-(chloromethyl)quinazolin-4-amine intermediate.

Part 2: Synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (Final Product E)

  • Reaction Setup: Dissolve the 2-(chloromethyl)quinazolin-4-amine intermediate (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Nucleophilic Substitution: Add piperazine (2-3 equivalents to minimize dialkylation) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to the reaction mixture. The excess piperazine also acts as a base.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to afford the final product, 2-(piperazin-1-ylmethyl)quinazolin-4-amine.

Physicochemical Properties (Predicted)

In the absence of experimentally determined data, computational predictions provide valuable insights into the physicochemical properties of 2-(piperazin-1-ylmethyl)quinazolin-4-amine.

PropertyPredicted ValueSource
Molecular Weight 243.31 g/mol [4]
Monoisotopic Mass 243.14839 Da[4]
XlogP 0.4[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 5[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 67.1 Ų[4]

Spectroscopic Data (Predicted)

Mass spectrometry is a critical tool for the characterization of novel compounds. Predicted mass-to-charge ratios (m/z) for various adducts of 2-(piperazin-1-ylmethyl)quinazolin-4-amine are presented below.

AdductPredicted m/z
[M+H]+244.15567
[M+Na]+266.13761
[M-H]-242.14111
[M+K]+282.11155

Data sourced from PubChemLite for the trihydrochloride salt.[4]

Potential Biological Activity and Applications

The structural motifs within 2-(piperazin-1-ylmethyl)quinazolin-4-amine suggest a high likelihood of biological activity. The quinazoline core is a known hinge-binding motif for kinases, and various derivatives have been investigated as anticancer agents.[5][6] Furthermore, quinazoline-piperazine hybrids have been explored for a range of therapeutic applications, including antimicrobial and antifungal activities.[3]

Derivatives of the closely related 2-(piperazin-1-yl)quinazoline have shown potential as antimalarial agents.[1] The introduction of the methylene linker and the 4-amino group in the target molecule could modulate this activity and selectivity towards different biological targets.

The following diagram illustrates the potential intersection of biological activities based on the core scaffolds:

Biological_Activity cluster_A Known Activities of Quinazolines cluster_B Known Activities of Piperazines A Quinazoline Scaffold C 2-(Piperazin-1-ylmethyl) quinazolin-4-amine A->C B Piperazine Scaffold B->C Potential Therapeutic Applications Potential Therapeutic Applications C->Potential Therapeutic Applications A1 Anticancer A2 Antimicrobial A3 Antimalarial B1 Anthelmintic B2 Antipsychotic B3 Antihistaminic

Figure 2: Relationship between core scaffolds and potential biological activities.

Safety and Handling

While specific toxicity data for 2-(piperazin-1-ylmethyl)quinazolin-4-amine is not available, information from the analogous compound, 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, suggests that appropriate safety precautions should be taken.[7]

GHS Hazard Classifications (for a related compound):

  • Harmful if swallowed (Acute toxicity, oral)[7]

  • Causes skin irritation[7]

  • Causes serious eye irritation[7]

  • May cause respiratory irritation[7]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion and Future Directions

2-(Piperazin-1-ylmethyl)quinazolin-4-amine represents a promising chemical scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic data. The convergence of the biologically active quinazoline and piperazine moieties suggests a high potential for this compound to exhibit a range of pharmacological effects.

Future research should focus on the successful synthesis and experimental validation of the properties outlined in this guide. Subsequent studies should then explore the biological activity of this compound and its derivatives in various disease models, particularly in the areas of oncology and infectious diseases. The insights provided herein serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.

References

  • ACS Publications. (2025). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry. [Link]

  • Google Patents. (n.d.). Blends of amines with piperazine for CO2 capture.
  • Madhav, H., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. [Link]

  • ResearchGate. (2025). Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. [Link]

  • ResearchGate. (2025). Characterization of Piperazine/2-Aminomethylpropanol for Carbon Dioxide Capture. [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-quinazoline. [Link]

  • PubMed. (2018). Structure-based Drug Design: Synthesis and Biological Evaluation of quinazolin-4-amine Derivatives as Selective Aurora A Kinase Inhibitors. [Link]

  • PubChem. (n.d.). 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. [Link]

  • DergiPark. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). [Link]

  • ScienceDirect. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. [Link]

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (n.d.). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. [Link]

  • PubChem. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. [Link]

  • PubChemLite. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride (C13H17N5). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, a heterocyclic compound of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. The quinazoline scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities. This document details the strategic approach to the synthesis, elucidation of the underlying reaction mechanisms, and a step-by-step experimental protocol. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The title compound, 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, incorporates a piperazine moiety, a common pharmacophore known to enhance aqueous solubility and modulate biological activity, making it a promising candidate for further investigation in drug development programs.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule reveals a key disconnection at the C2-methylene-piperazine bond. This suggests a synthetic strategy centered on the nucleophilic substitution of a suitable leaving group at the 2-methyl position of a quinazoline precursor by piperazine. A plausible forward synthesis, therefore, involves three main stages:

  • Construction of the Quinazoline Core: Formation of a 2-(halomethyl)quinazolin-4-one intermediate from readily available starting materials.

  • Introduction of the Piperazine Moiety: Nucleophilic substitution of the halide with piperazine. To avoid undesired side reactions on the secondary amine of piperazine, a protecting group strategy is often employed.

  • Functional Group Interconversion: Conversion of the 4-oxo group to the desired 4-amino functionality.

This guide will focus on a robust and well-documented synthetic route, providing detailed explanations for each step.

Detailed Synthetic Pathway

The overall synthetic pathway can be visualized as a three-step process starting from 2-aminobenzonitrile.

Synthesis_Pathway A 2-Aminobenzonitrile B 2-(Chloromethyl)quinazolin-4(3H)-one A->B  1. HCl, Chloroacetonitrile  2. H2O C tert-Butyl 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxylate B->C  Boc-piperazine, Base E 2-(Chloromethyl)-4-chloroquinazoline B->E  Chlorinating Agent (e.g., POCl3) D 2-(Piperazin-1-ylmethyl)quinazolin-4(3H)-one C->D  Deprotection (e.g., TFA) F tert-Butyl 4-((4-chloroquinazolin-2-yl)methyl)piperazine-1-carboxylate E->F  Boc-piperazine, Base G tert-Butyl 4-((4-aminoquinazolin-2-yl)methyl)piperazine-1-carboxylate F->G  NH3 H 2-(Piperazin-1-ylmethyl)quinazolin-4-amine G->H  Deprotection (e.g., TFA)

Caption: Proposed synthetic pathway for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one

The initial and crucial step is the construction of the quinazoline ring with a reactive chloromethyl group at the 2-position. A reliable method for this transformation is the reaction of 2-aminobenzonitrile with chloroacetonitrile in the presence of a strong acid, such as hydrogen chloride.

Mechanism: The reaction proceeds through an acid-catalyzed Pinner-type reaction. The nitrile group of 2-aminobenzonitrile is activated by protonation, making it susceptible to nucleophilic attack by the nitrogen of chloroacetonitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable quinazolinone ring.

Experimental Protocol:

  • Suspend 2-aminobenzonitrile (1.0 eq) in a suitable anhydrous solvent such as dioxane or THF.

  • Saturate the solution with dry hydrogen chloride gas at 0 °C.

  • Add chloroacetonitrile (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate is filtered, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield 2-(chloromethyl)quinazolin-4(3H)-one hydrochloride.

  • The free base can be obtained by neutralization with a suitable base like sodium bicarbonate solution.

Step 2: Introduction of the Piperazine Moiety

With the activated 2-(chloromethyl)quinazolin-4(3H)-one in hand, the next step is the nucleophilic substitution with piperazine. To prevent double alkylation of the piperazine, it is advantageous to use a mono-protected piperazine, such as N-Boc-piperazine.

Causality of Experimental Choices:

  • N-Boc-piperazine: The tert-butoxycarbonyl (Boc) protecting group is ideal due to its stability under the basic conditions of the substitution reaction and its facile removal under acidic conditions.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without competing with the piperazine nucleophile.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is suitable to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol:

  • Dissolve 2-(chloromethyl)quinazolin-4(3H)-one (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous DMF.

  • Add triethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain tert-butyl 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxylate.

Step 3: Conversion of the 4-Oxo to the 4-Amino Group and Deprotection

The final steps involve the conversion of the 4-oxo group to a 4-amino group and the removal of the Boc protecting group. This can be achieved in a two-step sequence. First, the 4-oxo group is converted to a more reactive 4-chloro group, which is then displaced by ammonia. Finally, the Boc group is removed.

Experimental Protocol:

  • Chlorination: Suspend tert-butyl 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxylate (1.0 eq) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to facilitate the reaction.

  • Reflux the mixture for 2-4 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Basify the mixture with a suitable base (e.g., concentrated ammonia solution) to pH 8-9 and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-((4-chloroquinazolin-2-yl)methyl)piperazine-1-carboxylate.

  • Amination: Dissolve the 4-chloro intermediate in a solution of ammonia in a suitable solvent (e.g., isopropanol or a sealed tube with liquid ammonia).

  • Heat the mixture in a sealed vessel to 80-100 °C for 12-16 hours.

  • Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain tert-butyl 4-((4-aminoquinazolin-2-yl)methyl)piperazine-1-carboxylate.

  • Deprotection: Dissolve the Boc-protected compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) or in a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and excess acid under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

  • The free base can be obtained by neutralization and extraction.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the quinazoline, piperazine, and methylene bridge protons and carbons in the correct chemical environments and with the expected multiplicities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amine and the aromatic C-H and C=N bonds.

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)
2-(Chloromethyl)quinazolin-4(3H)-oneC₉H₇ClN₂O194.6270-85
tert-Butyl 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxylateC₁₈H₂₄N₄O₃360.4180-90
2-(Piperazin-1-ylmethyl)quinazolin-4-amineC₁₃H₁₇N₅243.3160-75 (over 3 steps)

Conclusion

This technical guide outlines a reliable and reproducible synthetic route to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The described methodology, based on established chemical principles, provides a clear pathway for the synthesis of this and structurally related compounds. The detailed experimental protocols and the rationale behind the choice of reagents and conditions are intended to empower researchers to successfully synthesize this valuable building block for the development of new therapeutic agents.

References

  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]

  • Helali, A. Y. H., Sarg, M. T. M., Koraa, M. M. S., & El-Zoghbi, M. S. F. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4(1), 1-26. [Link]

  • Li, J., Wang, L., & Faessler, R. (2018). A Palladium-Catalyzed Three-Component Tandem Reaction of 2-Aminobenzonitriles, Aldehydes, and Arylboronic Acids for the Synthesis of Quinolines. The Journal of Organic Chemistry, 83(5), 2395-2401. [Link]

  • PubChem. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Various Authors. (2021). A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology, 10(5).
  • Tokali, F. S. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. DergiPark. [Link]

Sources

Foundational

A Technical Guide to the Structure Elucidation of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including approved therapeutics.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds, including approved therapeutics.[1][2] This guide provides an in-depth, multi-faceted strategy for the definitive structure elucidation of 2-(piperazin-1-ylmethyl)quinazolin-4-amine, a key intermediate and pharmacophore in the development of kinase inhibitors and other targeted agents.[3][4] We move beyond a simple listing of techniques to detail a self-validating, orthogonal workflow that integrates synthesis, high-resolution mass spectrometry, vibrational spectroscopy, advanced multi-dimensional NMR, and single-crystal X-ray crystallography. Each step is presented with the underlying scientific rationale, causality behind experimental choices, and detailed protocols, ensuring researchers can apply these principles to achieve unambiguous structural confirmation with the highest degree of scientific integrity.

Introduction: The Significance of the Quinazoline-Piperazine Scaffold

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a versatile heterocyclic scaffold.[5] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[6][7] The linkage of this core to a piperazine moiety—another critical element in drug design known to enhance solubility and modulate pharmacokinetic properties—creates a molecular architecture of significant interest.[3][8] Prazosin, an α1 blocker used to treat hypertension, is a well-known example that features a substituted 2-(piperazin-1-yl)quinazoline core.[9][10][11]

Given the scaffold's therapeutic potential, the ability to synthesize and, more importantly, to irrefutably confirm the structure of its derivatives is paramount. An error in structural assignment can invalidate subsequent biological data and lead to costly and time-consuming failures in the drug development pipeline. This guide therefore presents a robust, logic-driven approach to the complete structure elucidation of the title compound.

Hypothesized Synthesis: Establishing the Target Structure

The most direct and logical synthetic route to 2-(piperazin-1-ylmethyl)quinazolin-4-amine (Compound 3 ) involves a nucleophilic substitution reaction. The synthesis begins with the preparation of the key electrophile, 2-(chloromethyl)quinazolin-4-amine (Compound 2 ), which is then reacted with piperazine (a nucleophile) to yield the final product.

A plausible synthetic pathway is outlined below:

cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A 2-(hydroxymethyl)quinazolin-4-amine (1) B 2-(chloromethyl)quinazolin-4-amine (2) A->B SOCl₂ or POCl₃ D 2-(piperazin-1-ylmethyl)quinazolin-4-amine (3) B->D Piperazine, Base (e.g., Et₃N), Solvent (e.g., DMF) C Piperazine

Caption: Proposed synthetic workflow for the target compound.

This synthesis logically predicts a specific connectivity: the piperazine ring is attached to the quinazoline core via a methylene (-CH₂-) bridge at position 2. Our analytical challenge is to prove this exact arrangement and rule out any potential isomers.

The Orthogonal Elucidation Strategy: A Framework for Confidence

To achieve unequivocal proof of structure, we employ an orthogonal analytical strategy. This approach relies on using multiple, independent analytical techniques where the results cross-validate one another. A weakness or ambiguity in one method is compensated for by the strength of another, building a comprehensive and self-consistent dataset.

cluster_0 Structure Elucidation Workflow cluster_1 Initial Characterization cluster_2 Connectivity Mapping cluster_3 Definitive Confirmation START Synthesized Compound MS Mass Spectrometry (Molecular Formula) START->MS IR FT-IR Spectroscopy (Functional Groups) START->IR NMR_1D 1D NMR (¹H, ¹³C) (Atom Environments) MS->NMR_1D Cross-Validation IR->NMR_1D Cross-Validation NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D XRAY X-Ray Crystallography (3D Spatial Arrangement) NMR_2D->XRAY Final Verification CONFIRMED Confirmed Structure NMR_2D->CONFIRMED If crystal not available XRAY->CONFIRMED

Caption: Orthogonal workflow for structure elucidation.

Spectroscopic Analysis: Assembling the Structural Puzzle

Mass Spectrometry (MS): The Molecular Blueprint

Causality: The first step is to determine the mass of the molecule and its elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[12] This is the foundational data point upon which all other interpretations are built.

Expected Results: For 2-(piperazin-1-ylmethyl)quinazolin-4-amine (C₁₃H₁₇N₅), the exact mass is calculated. The HRMS experiment should yield a protonated molecular ion [M+H]⁺ that matches this calculated value to within a few parts per million (ppm).

Parameter Value
Molecular FormulaC₁₃H₁₇N₅
Exact Mass (Monoisotopic)243.1535 Da
Expected [M+H]⁺244.1613 Da
Observed [M+H]⁺ (Hypothetical)244.1610 Da
Mass Error (Hypothetical)-1.2 ppm
Table 1: Representative High-Resolution Mass Spectrometry Data.

This result provides strong evidence for the elemental composition C₁₃H₁₇N₅, immediately ruling out many other possibilities.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Causality: FT-IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is a rapid and effective method for confirming the presence of key functional groups predicted by the hypothesized structure.[13]

Expected Results: The FT-IR spectrum should display characteristic absorption bands corresponding to the amine, aromatic, and heterocyclic moieties.

Frequency (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3200 - 3000C-H Aromatic StretchQuinazoline Ring
2950 - 2800C-H Aliphatic StretchMethylene & Piperazine CH₂
1650 - 1620N-H ScissoringPrimary Amine (-NH₂)
1610 - 1580C=N StretchPyrimidine Ring
1570 - 1450C=C Aromatic Ring StretchBenzene Ring
Table 2: Expected Key FT-IR Vibrational Frequencies.[6][14]

The presence of strong N-H stretching bands confirms the amine groups, while the combination of aromatic and aliphatic C-H stretches supports the presence of both the quinazoline and piperazine/methylene components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[15][16] We use a combination of 1D (¹H, ¹³C) and 2D experiments to map out the complete carbon-hydrogen framework.

¹H NMR Analysis: This experiment identifies all unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Chemical Shift (δ) ppm (Hypothetical) Multiplicity Integration Assignment
8.2 - 7.5m4HAromatic-H (Quinazoline)
7.2br s2H-NH₂ (Amine)
3.8s2H-CH₂- (Methylene Bridge)
2.9t4HPiperazine-H (adjacent to NH)
2.6t4HPiperazine-H (adjacent to CH₂)
1.9br s1H-NH- (Piperazine)
Table 3: Hypothetical ¹H NMR Spectral Data (in DMSO-d₆).

¹³C NMR Analysis: This experiment identifies all unique carbon environments.

Chemical Shift (δ) ppm (Hypothetical) Assignment
162.5C4 (Amine-bearing)
158.0C2 (Methylene-bearing)
151.0C8a (Bridgehead)
134.0 - 122.0Aromatic CH carbons (x4)
120.0C4a (Bridgehead)
60.0-CH₂- (Methylene Bridge)
52.0Piperazine-C (adjacent to CH₂)
45.0Piperazine-C (adjacent to NH)
Table 4: Hypothetical ¹³C NMR Spectral Data (in DMSO-d₆).

2D NMR for Unambiguous Connectivity: While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). We would expect to see a correlation between the two different piperazine proton environments.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for the definitive assignment of the protonated carbons in Table 4.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework. It shows correlations between protons and carbons that are 2-3 bonds away.

H_methylene C2 H_methylene->C2 H_methylene → C2 C_piperazine H_methylene->C_piperazine H_methylene → C_piperazine C8a H_methylene->C8a H_methylene → C8a H_piperazine_adj H_piperazine_adj->C2 H_piperazine → C2 C4a base

Caption: Key HMBC correlations confirming the core connectivity.

The most critical correlation is from the methylene bridge protons (~3.8 ppm) to the C2 carbon of the quinazoline ring (~158 ppm) and to the adjacent piperazine carbons (~52 ppm). This single experiment definitively proves the Quinazoline-C2-CH₂-Piperazine linkage.

Protocol: HMBC Data Acquisition

  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended). Tune and match the probe for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Load a standard 2D HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the spectral widths to cover all ¹H and ¹³C signals.

    • Crucial Parameter: Set the long-range coupling delay (typically D6 on Bruker) to optimize for a J-coupling of 8-10 Hz. This corresponds to a delay of approximately 50-60 ms and is optimal for observing 2- and 3-bond correlations.

    • Acquire a sufficient number of scans (e.g., 8-16 per increment) to achieve adequate signal-to-noise.

  • Data Processing: Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform. Phase correct the spectrum and calibrate the axes.

  • Analysis: Identify cross-peaks that link specific proton and carbon signals, as illustrated in the HMBC diagram.

X-ray Crystallography: The Definitive Proof

Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[17] It provides a 3D model of the molecule, showing the precise spatial arrangement of every atom, as well as bond lengths and angles.

Methodology: This technique requires growing a high-quality single crystal of the compound.

Protocol: Single Crystal Growth (Vapor Diffusion)

  • Solvent Selection: Identify a solvent in which the compound is soluble and a miscible "anti-solvent" in which it is poorly soluble. For example, dissolve the compound in a minimal amount of methanol (solvent).

  • Setup: Place the solution in a small, open vial. Place this vial inside a larger, sealed jar containing a reservoir of the anti-solvent (e.g., diethyl ether).

  • Diffusion: Over several days to weeks, the more volatile anti-solvent will slowly diffuse into the solvent, gradually reducing the solubility of the compound.

  • Crystallization: If conditions are optimal, this slow decrease in solubility will promote the formation of ordered, single crystals rather than an amorphous precipitate.

  • Analysis: A suitable crystal is mounted on a diffractometer, and the resulting diffraction pattern is used to solve and refine the molecular structure.

The resulting crystal structure would provide a direct visualization of the 2-(piperazin-1-ylmethyl)quinazolin-4-amine molecule, confirming the connectivity established by NMR and serving as the final, irrefutable piece of evidence.

Conclusion: A Synthesis of Self-Validating Evidence

The structure elucidation of 2-(piperazin-1-ylmethyl)quinazolin-4-amine is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques.

  • HRMS establishes the correct molecular formula.

  • FT-IR confirms the presence of the required functional groups.

  • 1D and 2D NMR meticulously map the atomic connectivity, proving the specific isomeric arrangement.

  • X-ray Crystallography provides the ultimate, definitive 3D structure.

Each piece of data cross-validates the others, creating a self-consistent and unassailable structural proof. This rigorous, evidence-based approach is fundamental to scientific integrity in chemical research and is an absolute requirement for advancing compounds through the drug discovery and development process.

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). National Institutes of Health (NIH).

  • Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. (2022). DergiPark.

  • Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). (2022). DergiPark.

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). National Institutes of Health (NIH).

  • Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. (2022). ACS Publications.

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. (n.d.).

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Institutes of Health (NIH).

  • Quinazoline. (n.d.). Wikipedia.

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (n.d.). Der Pharma Chemica.

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry.

  • Quinazoline derivatives: synthesis and bioactivities. (2013). National Institutes of Health (NIH).

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Institutes of Health (NIH).

  • Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. (1964). ACS Publications.

  • Facile and Adaptable Synthesis of a Prazosin Analogue Library: Bringing Medicinal Chemistry into the Undergraduate Curriculum. (2022). ACS Publications.

  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... (n.d.). ResearchGate.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.

  • Synthesis and identification of the major metabolites of prazosin formed in dog and rat. (1977). PubMed.

  • Synthesis, characterization and anticonvulsant activity of substituted 4- chloro-2-(4-piperazin-1-YL) quinazolines. (2014). ResearchGate.

  • Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway. (2025). National Institutes of Health (NIH).

  • Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][6][13][18]thiadiazole Moiety and 4-Piperidinyl Linker. (2023). PubMed.

  • 2-(chloromethyl)-4-methylquinazoline synthesis. (n.d.). ChemicalBook.

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. (2022). MDPI.

  • Prazosin. (n.d.). Wikipedia.

Sources

Exploratory

Spectroscopic Characterization of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: A Technical Guide

Introduction In the landscape of modern drug discovery and development, the quinazoline scaffold holds a significant position due to its versatile pharmacological activities.[1] The functionalization of this core structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the quinazoline scaffold holds a significant position due to its versatile pharmacological activities.[1] The functionalization of this core structure offers a pathway to novel therapeutic agents. This guide focuses on a specific derivative, 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, a molecule of interest for its potential biological applications stemming from the combined pharmacophores of the quinazoline ring and the piperazine moiety.

Accurate structural elucidation and purity assessment are paramount in the journey of a compound from synthesis to application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed roadmap of the molecular architecture and confirming its identity. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine and outlines the methodologies for their acquisition and interpretation. While direct experimental spectra for this exact compound are not publicly available, this document leverages established principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the foundation for spectroscopic analysis. The structure of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine with a systematic numbering scheme for NMR assignments is presented below.

Caption: Molecular structure of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.[2]

Methodology for Prediction

The predicted ¹H NMR chemical shifts are derived from the analysis of structurally similar compounds reported in the literature. The molecule is dissected into three key fragments for this analysis: the 4-aminoquinazoline core, the piperazine ring, and the methylene bridge.

  • 4-Aminoquinazoline Protons (H5-H8): These aromatic protons are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The electron-donating amino group at C4 will likely cause a slight upfield shift of the protons on the carbocyclic ring compared to an unsubstituted quinazoline.

  • Amino Protons (-NH₂ and -NH): The chemical shifts of protons attached to nitrogen are variable and depend on factors such as solvent, concentration, and temperature.[3] The amine protons of the 4-amino group are expected to appear as a broad singlet. The secondary amine proton on the piperazine ring is also anticipated to be a broad singlet.

  • Methylene Bridge Proton (-CH₂-): The protons of the methylene bridge (C9) are adjacent to a nitrogen atom and the quinazoline ring system. This environment will lead to a downfield shift, likely in the range of δ 3.5-4.5 ppm. These two protons are chemically equivalent and should appear as a singlet.

  • Piperazine Protons: The protons on the piperazine ring will exist in two different chemical environments. The four protons adjacent to the methylene-linked nitrogen (C2' and C6') will be deshielded and are expected to appear at a different chemical shift than the four protons adjacent to the secondary amine (C3' and C5'). Both sets of protons are anticipated to appear as triplets due to coupling with their neighbors, assuming a chair conformation of the piperazine ring.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine in a common NMR solvent such as DMSO-d₆.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-5~7.8Doublet of doublets (dd)1H
H-6~7.4Triplet (t)1H
H-7~7.6Triplet (t)1H
H-8~8.2Doublet (d)1H
4-NH₂~6.5 (broad)Singlet (s)2H
C9-H₂~3.8Singlet (s)2H
C2'/C6'-H₂~2.6Triplet (t)4H
C3'/C5'-H₂~2.8Triplet (t)4H
N4'-H~3.0 (broad)Singlet (s)1H

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Methodology for Prediction

The prediction of ¹³C NMR chemical shifts is based on the hybridization of the carbon atoms and the electronic effects of neighboring atoms and functional groups.

  • Quinazoline Carbons: The aromatic and heteroaromatic carbons of the quinazoline ring are expected to resonate in the downfield region of the spectrum (δ 110-165 ppm). The carbons directly attached to nitrogen atoms (C2, C4, C8a) will be significantly deshielded.

  • Methylene Bridge Carbon (C9): This sp³ hybridized carbon, being attached to a nitrogen atom and the quinazoline ring, will appear in the range of δ 50-60 ppm.

  • Piperazine Carbons: The sp³ hybridized carbons of the piperazine ring will be found in the upfield region of the spectrum, typically between δ 40-55 ppm. The two sets of carbons (C2'/C6' and C3'/C5') are in different chemical environments and will have distinct chemical shifts.

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted ¹³C NMR data for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2~160
C4~165
C4a~152
C5~128
C6~125
C7~134
C8~115
C8a~122
C9~58
C2'/C6'~53
C3'/C5'~45

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. For a molecule like 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically produces a protonated molecular ion [M+H]⁺.[4][5]

Molecular Ion Peak

The molecular formula for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is C₁₃H₁₇N₅. The calculated monoisotopic mass is 243.15 Da. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 244.16.

Predicted Fragmentation Pattern

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would lead to characteristic fragment ions. The most likely fragmentation pathways involve the cleavage of the bonds in the piperazine ring and the methylene bridge.[6][7][8]

M_H [M+H]⁺ m/z = 244 frag1 m/z = 157 M_H->frag1 Loss of piperazine frag2 m/z = 86 M_H->frag2 Piperazine fragment frag3 m/z = 130 frag1->frag3 Loss of HCN

Caption: A simplified proposed fragmentation pathway for [M+H]⁺ of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

Predicted MS Data Summary
m/z Proposed Fragment Notes
244.16[C₁₃H₁₈N₅]⁺Protonated molecular ion ([M+H]⁺)
157.08[C₉H₇N₃]⁺Loss of the piperazine moiety via cleavage of the C9-N1' bond.
130.07[C₈H₆N₂]⁺Subsequent loss of HCN from the m/z 157 fragment.
86.09[C₄H₁₀N₂]⁺Protonated piperazine fragment.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). standard Add a small amount of internal standard (e.g., TMS). dissolve->standard transfer Transfer the solution to a 5 mm NMR tube. standard->transfer instrument Place the NMR tube in the spectrometer. lock_shim Lock on the deuterium signal and shim the magnetic field. instrument->lock_shim H1_acq Acquire ¹H spectrum (e.g., 16 scans). lock_shim->H1_acq C13_acq Acquire ¹³C spectrum (e.g., 1024 scans). H1_acq->C13_acq fourier Apply Fourier Transform to the FID. phase_baseline Phase and baseline correct the spectra. fourier->phase_baseline calibrate Calibrate the chemical shift to the internal standard. phase_baseline->calibrate integrate_analyze Integrate ¹H signals and analyze the spectra. calibrate->integrate_analyze

Caption: Experimental workflow for NMR data acquisition and processing.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a clean, dry vial.[1][9][10] The choice of solvent is critical; DMSO-d₆ is often a good choice for nitrogen-containing heterocycles due to its high dissolving power.[11]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters:

  • ¹H NMR:
  • Spectrometer Frequency: 400 MHz or higher for better resolution.
  • Spectral Width: -2 to 12 ppm.
  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Number of Scans: 16-64, depending on the sample concentration.
  • ¹³C NMR:
  • Spectrometer Frequency: 100 MHz or higher.
  • Spectral Width: -10 to 220 ppm.
  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.
  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
  • The solvent should be of high purity (LC-MS grade) to minimize background ions.

2. Instrumentation and Analysis:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended for this compound due to the presence of basic nitrogen atoms.[4]
  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferable for accurate mass measurements.[12]
  • Infusion: The sample solution can be directly infused into the ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  • Tandem MS (MS/MS): To obtain structural information, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 244.16) as the precursor ion and applying collision-induced dissociation (CID).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectroscopic data for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, along with robust protocols for their experimental acquisition. By understanding the expected chemical shifts, multiplicities, and fragmentation patterns, researchers can confidently identify and characterize this molecule. The methodologies outlined herein are based on established principles and best practices in analytical chemistry, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development programs.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. TSI Journals. Available at: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate. Available at: [Link]

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

  • Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. SciSpace. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. PMC - NIH. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Diverse Functionalization of 2‑Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. American Chemical Society. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • NMR shifts 1H -general.cdx. Chemistry Connected. Available at: [Link]

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Available at: [Link]

  • Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. Available at: [Link]

  • Notes on NMR Solvents. Available at: [Link]

  • (PDF) Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. ResearchGate. Available at: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Available at: [Link]

  • Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. Available at: [Link]

  • A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. PubMed. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Available at: [Link]

Sources

Foundational

The Synthesis of Quinazoline-Piperazine Scaffolds: An In-Depth Technical Guide for Medicinal Chemists

Abstract The quinazoline-piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its prevalence is a testament to its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline-piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its prevalence is a testament to its ability to interact with a wide range of biological targets, offering a privileged framework for drug design. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to this vital scaffold. We will delve into the mechanistic underpinnings of key chemical transformations, present detailed, field-proven experimental protocols, and offer comparative data to inform strategic synthetic planning. This guide is designed to be a practical resource, empowering researchers to efficiently construct and elaborate upon the quinazoline-piperazine core for the discovery of novel therapeutics.

Introduction: The Enduring Significance of the Quinazoline-Piperazine Scaffold

The fusion of the quinazoline and piperazine ring systems creates a molecular architecture with a unique combination of rigidity and conformational flexibility, making it an ideal platform for modulating biological activity. The quinazoline core provides a bicyclic aromatic system capable of participating in various non-covalent interactions, such as pi-stacking and hydrogen bonding, while the piperazine moiety offers a versatile linker that can be readily functionalized to fine-tune physicochemical properties and target engagement.[1][2]

This powerful combination has led to the development of a multitude of drugs across diverse therapeutic areas. Notable examples include Prazosin, an α1-adrenergic receptor antagonist used to treat hypertension, and Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for the treatment of certain cancers.[3][4] The continued exploration of this scaffold underscores its importance in the ongoing quest for new and improved medicines.[5][6]

This guide will focus on the most reliable and widely employed synthetic strategies for constructing the quinazoline-piperazine scaffold, with a particular emphasis on providing practical, actionable information for the bench chemist.

Core Synthetic Strategy: A Convergent Approach

The most common and versatile approach to the synthesis of the quinazoline-piperazine scaffold is a convergent strategy. This involves the separate synthesis of the quinazoline core, followed by the introduction of the piperazine moiety. This approach allows for the independent modification of both components, facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

The overall workflow can be visualized as follows:

cluster_quinazoline Quinazoline Core Synthesis cluster_piperazine Piperazine Introduction A Anthranilic Acid Derivatives B Quinazolin-4(3H)-one A->B Niementowski Synthesis C 4-Chloroquinazoline B->C Chlorination E Quinazoline-Piperazine Scaffold C->E Nucleophilic Aromatic Substitution D Piperazine D->E

Figure 1: A generalized workflow for the convergent synthesis of the quinazoline-piperazine scaffold.

Synthesis of the Quinazoline Core: The Niementowski Reaction

The Niementowski synthesis is a classical and highly reliable method for the construction of the quinazolin-4(3H)-one core.[7][8][9] This reaction involves the condensation of an anthranilic acid derivative with an amide, typically at elevated temperatures.[7]

Mechanistic Insights

The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by the amide to form an N-acylanthranilamide intermediate. This is followed by an intramolecular cyclization and dehydration to yield the final quinazolin-4(3H)-one product.[10][11]

A Anthranilic Acid C N-Acylanthranilamide Intermediate A->C + Amide, Δ - H₂O B Amide B->C D Quinazolin-4(3H)-one C->D Intramolecular Cyclization - H₂O

Figure 2: Simplified mechanism of the Niementowski quinazolinone synthesis.

Experimental Protocols

This protocol describes a standard procedure for the synthesis of the parent quinazolin-4(3H)-one.

Materials:

  • Anthranilic acid

  • Formamide

  • Sand bath or heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Combine anthranilic acid (1 equivalent) and formamide (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in a sand bath or heating mantle to 120-130 °C for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford the crude quinazolin-4(3H)-one.

  • Recrystallize from ethanol or a suitable solvent to obtain the purified product.

Microwave irradiation offers a significant acceleration of the Niementowski reaction, often leading to higher yields in shorter reaction times.[2][7][12][13][14]

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent) and formamide (3 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150-180 °C for 10-20 minutes.

  • After cooling, work up the reaction as described in the conventional protocol.

Comparative Data
MethodTemperature (°C)TimeYield (%)Reference
Conventional120-1304-5 hours70-85[7]
Microwave150-18010-20 minutes85-95[7][15]

Activation of the Quinazolinone Core: Chlorination

To enable the introduction of the piperazine moiety, the quinazolin-4(3H)-one is typically converted to the more reactive 4-chloroquinazoline. This is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or with the addition of phosphorus pentachloride (PCl₅).[16][17][18]

Mechanistic Rationale

The chlorination reaction proceeds via the activation of the carbonyl oxygen of the quinazolinone by POCl₃. This forms a highly electrophilic intermediate that is susceptible to nucleophilic attack by a chloride ion, leading to the formation of the 4-chloroquinazoline.[18] The use of a base can facilitate the initial phosphorylation step.[1][18]

A Quinazolin-4(3H)-one B Phosphorylated Intermediate A->B + POCl₃ C 4-Chloroquinazoline B->C + Cl⁻ - PO₂Cl₂⁻

Figure 3: Simplified mechanism of quinazolinone chlorination with POCl₃.

Experimental Protocol: Synthesis of 4-Chloroquinazoline

Materials:

  • Quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional)

  • Round-bottom flask with reflux condenser

  • Ice bath

Procedure:

  • In a round-bottom flask, carefully add quinazolin-4(3H)-one (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Optionally, add phosphorus pentachloride (1.1 equivalents) to the mixture.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4-chloroquinazoline.[5]

Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive and toxic fumes. The quenching step is highly exothermic and should be done with extreme care.

Introduction of the Piperazine Moiety: The Key C-N Bond Formation

With the activated 4-chloroquinazoline in hand, the piperazine moiety can be introduced via several methods, ranging from classical nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

This is the most direct and widely used method for forging the quinazoline-piperazine link.[19] The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the secondary amine of piperazine.[20][21]

The reaction proceeds via a Meisenheimer-like intermediate, where the piperazine nitrogen attacks the C4 carbon, leading to the temporary loss of aromaticity. The subsequent expulsion of the chloride leaving group restores the aromatic system and yields the desired product.

A 4-Chloroquinazoline C Meisenheimer-like Intermediate A->C B Piperazine B->C D 4-(Piperazin-1-yl)quinazoline C->D - Cl⁻

Figure 4: Mechanism of nucleophilic aromatic substitution for piperazine addition.

Materials:

  • 4-Chloroquinazoline

  • Piperazine (anhydrous)

  • A suitable solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • A base (e.g., potassium carbonate or triethylamine, optional)

Procedure:

  • Dissolve 4-chloroquinazoline (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add an excess of anhydrous piperazine (2-5 equivalents). The excess piperazine can also act as the base to neutralize the HCl generated.

  • Alternatively, use a smaller excess of piperazine (1.1-1.5 equivalents) and an external base like potassium carbonate or triethylamine (1.5-2 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization as needed.

Modern Catalytic Approaches: Ullmann and Buchwald-Hartwig Couplings

For more challenging substrates or to achieve higher yields and cleaner reactions, modern palladium- or copper-catalyzed cross-coupling reactions can be employed.

The Ullmann condensation typically uses a copper catalyst to couple an aryl halide with an amine.[22][23][24] This method can be advantageous when the SNAr reaction is sluggish.

Typical Conditions:

  • Catalyst: CuI, Cu₂O, or other Cu(I) salts

  • Ligand: Often not required, but ligands like 1,10-phenanthroline can be beneficial

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄

  • Solvent: DMF, DMSO, or dioxane

  • Temperature: 100-150 °C

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[25][26][27][28][29] It offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann coupling.

Typical Conditions:

  • Catalyst: Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precursors

  • Ligand: Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or DavePhos

  • Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃

  • Solvent: Toluene, dioxane, or THF

  • Temperature: 80-120 °C

One-Pot and Multicomponent Strategies

To improve synthetic efficiency, several one-pot and multicomponent reactions have been developed for the synthesis of quinazoline-piperazine derivatives.[25][30][31] These strategies combine multiple synthetic steps into a single operation, reducing the need for isolation and purification of intermediates. For instance, a one-pot synthesis could involve the in-situ formation of the quinazolinone followed by chlorination and reaction with piperazine without isolating the intermediates.

Conclusion

The synthesis of the quinazoline-piperazine scaffold is a well-established field with a variety of robust and versatile methods at the disposal of the medicinal chemist. The choice of synthetic route will depend on factors such as the desired substitution pattern, the scale of the synthesis, and the available starting materials and reagents. The classical convergent approach involving the Niementowski synthesis, chlorination, and nucleophilic aromatic substitution remains a workhorse in the field due to its reliability and adaptability. For more challenging transformations, modern catalytic methods such as the Ullmann and Buchwald-Hartwig couplings offer powerful alternatives. As the demand for novel therapeutics continues to grow, the development of even more efficient and sustainable methods for the synthesis of this privileged scaffold will undoubtedly remain an active area of research.

References

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. [Link]

  • Google Patents. (1981).
  • ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. [Link]

  • ResearchGate. (n.d.). Niementowski synthesis of 4(3H)-quinazolinone; Condensation of.... [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • Kett, N. T., & O'Brien, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1860–1865. [Link]

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. Arkivoc, 2005(13), 98-108. [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1978). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • National Institutes of Health. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Semantic Scholar. (n.d.). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Università di Torino. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

  • National Institutes of Health. (n.d.). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • Semantic Scholar. (n.d.). DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. [Link]

  • Wang, D., & Gao, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Perlinger, J. A., Kallay, C. I., & Tratnyek, P. G. (2001). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 35(13), 2749–2754. [Link]

  • National Institutes of Health. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • ResearchGate. (n.d.). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. [Link]

  • Bentham Science. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. [Link]

  • ResearchGate. (2025). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione. [Link]

  • Google Patents. (n.d.). Process for preparing alpha-form of prazosin hydrochloride.
  • ResearchGate. (2025). Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions | Request PDF. [Link]

  • MDPI. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. [Link]

  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • National Institutes of Health. (n.d.). Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. [Link]

  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • National Center for Biotechnology Information. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • ResearchGate. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • ResearchGate. (2025). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). [Link]

Sources

Exploratory

The Physicochemical Blueprint of Quinazoline Derivatives: A Guide for Drug Discovery

Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a privileged scaffold in the landscape of drug discovery.[1][2][3][4] Its remarkable synthetic versatility and ability to engage in diverse molecular interactions have made it the foundation for a wide array of potent therapeutic agents.[1][5] Clinically successful drugs such as the anticancer agents gefitinib and erlotinib, and the antihypertensive agent prazosin, underscore the profound therapeutic potential embedded within this heterocyclic framework.[1]

This guide provides an in-depth exploration of the core physicochemical characteristics of quinazoline derivatives. Moving beyond a mere catalog of properties, we will dissect the causal relationships between a molecule's structure and its physical behavior, offering field-proven insights into how these properties can be strategically modulated to optimize drug action. For the researcher, scientist, and drug development professional, a deep understanding of these principles is not merely academic—it is fundamental to the rational design of the next generation of quinazoline-based therapeutics.

Fundamental Physicochemical Properties and Their Impact on Drug Action

The journey of a drug from administration to its biological target is governed by a complex interplay of its physicochemical properties. For quinazoline derivatives, a precise tuning of these parameters is critical for success.

Lipophilicity (logP/logD): The Passport Through Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most influential parameters in drug design.[6] It is a primary determinant of a drug's ability to permeate biological membranes, including the intestinal wall for absorption and the blood-brain barrier for CNS-targeted agents.[7]

  • Partition Coefficient (logP): This value represents the ratio of the concentration of a neutral compound in a biphasic system of octanol and water.[8][9] For quinazolines, logP is heavily influenced by the nature of substituents on both the benzene and pyrimidine rings. For instance, the addition of halogenated side chains is a common strategy to improve lipophilicity and enhance receptor interactions.[1]

  • Distribution Coefficient (logD): Since most drugs are weak acids or bases, their ionization state changes with pH. logD accounts for this by measuring the partition of both ionized and non-ionized species at a specific pH (typically physiological pH 7.4).[8] This is a more biologically relevant descriptor than logP for ionizable molecules like many quinazoline derivatives.[9][10]

An optimal lipophilicity profile is crucial; excessively high lipophilicity can lead to poor aqueous solubility, rapid metabolism, and promiscuous binding to off-targets, while low lipophilicity can hinder membrane permeability.[11]

Aqueous Solubility (logS): The Prerequisite for Bioavailability

Before a drug can be absorbed, it must first dissolve in aqueous biological fluids.[11] Poor solubility is a major hurdle in drug development, often leading to low and erratic bioavailability. The solubility of quinazoline derivatives is intrinsically linked to their structure, crystal lattice energy (reflected in the melting point), and ionization state (pKa).

The aqueous solubility of many quinazoline-based drugs, such as erlotinib, is pH-dependent.[12][13] Erlotinib's solubility, for example, decreases as the pH increases, a critical factor for its absorption in the variable pH environments of the gastrointestinal tract.[12][13]

Ionization Constant (pKa): The Switch for Molecular Behavior

The pKa value defines the pH at which a molecule is 50% ionized.[10] For quinazoline derivatives, which typically contain basic nitrogen atoms within the pyrimidine ring, the pKa is a critical determinant of their behavior in the body. The ionization state governed by pKa directly impacts:

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts.[14]

  • Permeability: The neutral, non-ionized form of a drug is more lipid-soluble and thus more readily permeates cell membranes, a concept central to the "pH-partition theory".[14]

  • Target Binding: The ability to form salt bridges or other electrostatic interactions with a biological target can be dependent on the ionization state of the drug molecule.[10]

For example, gefitinib possesses two basic functional groups with pKa values of 5.28 and 7.17.[15] This characteristic means its solubility increases dramatically at lower pH, influencing its formulation and absorption profile.[15]

Structure-Property Relationships (SPR) in the Quinazoline Scaffold

The beauty of the quinazoline scaffold lies in its amenability to chemical modification. Strategic placement of substituents allows for the fine-tuning of physicochemical properties to achieve a desired therapeutic profile.

Structure-activity relationship (SAR) studies have revealed that substitutions at the C2, C6, and C8 positions of the quinazoline ring are particularly important for pharmacological activity.[2][16][17] Furthermore, adding diverse heterocyclic moieties at the N3 position can significantly augment physicochemical properties and biological efficacy.[2][16][17]

The general principle is that the electronic and steric nature of the substituents dictates the overall properties of the molecule.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) can lower the pKa of the basic nitrogens, making them less basic. They often increase lipophilicity.

  • Electron-donating groups (e.g., methoxy, amino groups) can increase the pKa, making the molecule more basic and potentially increasing aqueous solubility.

  • Bulky substituents can influence crystal packing and melting point, thereby affecting solubility and stability.

The following diagram illustrates the key positions on the quinazoline core where substitutions can be made to modulate its physicochemical profile.

Caption: Key positions for substitution on the quinazoline scaffold to modulate physicochemical properties.

Experimental Determination of Physicochemical Properties: Protocols and Best Practices

Reliable, reproducible data is the bedrock of drug discovery. The following protocols outline standard, validated methods for determining the key physicochemical properties of quinazoline derivatives. Adherence to best practices, including proper system calibration and controls, is paramount for generating trustworthy data.

Protocol 1: Shake-Flask Method for logP/logD Determination (IUPAC Guideline)

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[18][19]

Causality Behind Choices: The shake-flask method is considered the "gold standard" due to its direct measurement principle.[18] Using pre-saturated solvents is critical to prevent volume changes during the experiment that would alter the final concentration and lead to inaccurate results. HPLC is chosen for quantification due to its high sensitivity and specificity.

Step-by-Step Methodology:

  • Preparation of Solvents: Prepare a sufficient quantity of n-octanol and aqueous buffer (e.g., phosphate-buffered saline, PBS, for logD at pH 7.4; purified water for logP). Vigorously mix equal volumes of the two phases for 24 hours to ensure mutual saturation. Separate the phases and allow them to stand until clear.

  • Compound Preparation: Prepare a stock solution of the quinazoline derivative in a minimal amount of a suitable solvent (e.g., DMSO). The final concentration of the co-solvent in the aqueous phase should be less than 1% to avoid influencing the partitioning.[19]

  • Partitioning: In a suitable vessel (e.g., a glass vial), add a precise volume of the pre-saturated aqueous phase and a precise volume of the pre-saturated n-octanol (typically a 1:1 or 2:1 ratio).

  • Spiking: Add a small aliquot of the compound stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Seal the vessel and shake vigorously to ensure thorough mixing and partitioning.[19] The time required to reach equilibrium must be predetermined (typically 1-24 hours) and can be checked by measuring concentrations at different time points. Centrifuge the vessel to ensure complete phase separation.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.[18]

  • Calculation:

    • logP = log([Compound]octanol / [Compound]water)

    • logD = log([Compound]octanol / [Compound]PBS)

Protocol 2: UV-Metric Titration for pKa Determination

This method leverages the change in a compound's UV-Vis absorbance spectrum as it ionizes to determine its pKa. It is suitable for compounds with a chromophore close to the ionization center.[18]

Causality Behind Choices: This spectrophotometric method is efficient and requires only a small amount of sample.[18] The use of a multi-wavelength analysis provides robust data, and co-solvent is used only when necessary for poorly soluble compounds, as it can slightly alter the apparent pKa.

Step-by-Step Methodology:

  • Instrument Setup: Use a UV-Vis spectrophotometer, preferably with an automated titration system and a 96-well plate reader for higher throughput.[18]

  • Reagent Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).[18] Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., methanol or DMSO).

  • Measurement: In each well of a UV-transparent microplate, add the buffer solutions covering the desired pH range. Add a small, constant amount of the compound stock solution to each well.

  • Data Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well.

  • Data Analysis: Plot the absorbance at several wavelengths against the pH of the buffer. The resulting sigmoidal curve can be analyzed using appropriate software to calculate the pKa, which corresponds to the inflection point of the curve.

The following workflow diagram illustrates the decision-making process for physicochemical profiling.

G cluster_start Start: New Quinazoline Derivative cluster_core_props Core Property Assessment cluster_adv_props Advanced Profiling (pH-Dependent) cluster_decision Decision Point cluster_end Outcome start Synthesized Compound pKa pKa Determination (UV-Metric Titration) start->pKa Solubility Aqueous Solubility (Kinetic Nephelometry) start->Solubility logP logP Determination (Shake-Flask Method) start->logP logD logD @ pH 7.4 (Shake-Flask Method) pKa->logD pH_Sol pH-Solubility Profile pKa->pH_Sol Solubility->pH_Sol logP->logD eval Evaluate Profile: - logD (1-3)? - Solubility > 10 µM? - pKa in desired range? logD->eval pH_Sol->eval proceed Proceed to ADME Screening eval->proceed Yes redesign Redesign & Resynthesize eval->redesign No

Caption: A typical workflow for physicochemical profiling of novel quinazoline derivatives in early drug discovery.

Case Studies: Physicochemical Profiles of Marketed Quinazoline Drugs

Analyzing the properties of successful drugs provides invaluable context. Gefitinib and Erlotinib, both EGFR tyrosine kinase inhibitors, share the 4-anilinoquinazoline scaffold but have distinct physicochemical profiles that influence their clinical use.

PropertyGefitinibErlotinibSignificance for Drug Action
Molecular Weight 446.9 g/mol 393.4 g/mol [20]Both are compliant with Lipinski's Rule of Five, suggesting good potential for oral absorption.
logP ~4.1~2.7[20]Gefitinib is more lipophilic, which can contribute to its accumulation in tissues.[15] Erlotinib's lower lipophilicity may contribute to a different tissue distribution profile.
pKa 5.28, 7.17[15]5.42[13]Both are weak bases. Their ionization state is highly sensitive to the pH changes in the GI tract, impacting both solubility and absorption.
Aqueous Solubility pH-dependent; Sparingly soluble at pH 1, practically insoluble > pH 7[21]pH-dependent; Very slightly soluble, solubility increases at pH < 5[13]The low solubility at neutral pH necessitates careful formulation. Co-administration with agents that alter gastric pH can affect their bioavailability.

Analysis: The moderately lipophilic nature and basic pKa values of both gefitinib and erlotinib create a delicate balance. Their basicity allows for increased solubility in the acidic environment of the stomach, aiding dissolution.[13][15][21] As they transit to the more neutral pH of the intestine, the proportion of the more lipophilic, non-ionized form increases, facilitating absorption across the gut wall. However, this same pH-dependent solubility makes their absorption susceptible to food effects and co-medications like proton pump inhibitors. Erlotinib's bioavailability, for instance, is substantially increased by food.[12][20]

Conclusion and Future Perspectives

The physicochemical characteristics of quinazoline derivatives are not merely data points but are the fundamental drivers of their pharmacokinetic and pharmacodynamic behavior. A molecule's lipophilicity, solubility, and pKa dictate its ability to be absorbed, distribute to the site of action, and interact with its target. The success of numerous quinazoline-based drugs is a testament to the power of rationally tuning these properties through synthetic modification.

As drug discovery moves towards more complex biological targets and novel delivery systems, the imperative to understand and engineer physicochemical properties will only intensify. Future efforts will likely focus on developing more sophisticated predictive models and high-throughput experimental techniques to create a tighter feedback loop between chemical design and property assessment, accelerating the journey of new quinazoline derivatives from the laboratory to the clinic.

References

  • International Journal of Innovative Research in Technology (IJIRT). (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. Retrieved from [Link]

  • Al-Ostath, A., & Ali, A. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

  • Płonka, J. (n.d.). LIPOPHILICITY – METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Retrieved from [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

  • Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Retrieved from [Link]

  • Asati, V., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. Retrieved from [Link]

  • BIPM. (2023). IUPAC Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Erlotinib. PubChem. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Retrieved from [Link]

  • ResearchGate. (n.d.). Gefitinib chemical structure and physicochemical properties. Retrieved from [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical characterization and biological evaluation of amorphous solid dispersions of an anticancerous drug: Erlotinib HCl. Retrieved from [Link]

  • University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • ResearchGate. (2016). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). TARCEVA (erlotinib) Tablets Label. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Retrieved from [Link]

  • Wikipedia. (n.d.). International Union of Pure and Applied Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). The Medicinal Functionality of Quinazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Retrieved from [Link]

  • Scilit. (n.d.). Physicochemical Properties of Epidermal Growth Factor Receptor Inhibitors and Development of a Nanoliposomal Formulation of Gefitinib. Retrieved from [Link]

  • PubMed. (n.d.). Erlotinib. Retrieved from [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

  • ResearchGate. (n.d.). Gefitinib. Retrieved from [Link]

  • ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8)

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Privileged Scaffold The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2] Coupled with the piperazine moiety, a versatile linker and pharmacophore in its own right, the resulting hybrid structures offer a compelling avenue for the discovery of novel therapeutic agents. This technical guide focuses on a specific embodiment of this chemical synergy: 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8). While this particular molecule remains relatively underexplored in publicly available literature, its structural motifs suggest a high potential for biological activity. This document aims to provide a comprehensive overview of its properties, a plausible synthetic route, and guidance on its handling and potential research applications, drawing upon data from closely related analogues to illuminate its likely characteristics.

Core Compound Profile

  • Chemical Name: 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

  • CAS Number: 949977-34-8

  • Molecular Formula: C₁₃H₁₇N₅

  • Molecular Weight: 243.31 g/mol

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
XLogP30.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Topological Polar Surface Area79.4 ŲPubChem
Formal Charge0PubChem
Complexity299PubChem

Note: These properties are computationally predicted and should be confirmed through experimental analysis.

The Scientific Rationale: The Quinazoline-Piperazine Pharmacophore

The therapeutic potential of quinazoline and piperazine derivatives is well-established, with numerous compounds from these classes having entered clinical use. The combination of these two scaffolds in 2-(Piperazin-1-ylmethyl)quinazolin-4-amine suggests several avenues for biological activity:

  • Anticancer Potential: Quinazoline derivatives are renowned for their anticancer properties, most notably as inhibitors of tyrosine kinases such as the epidermal growth factor receptor (EGFR).[3] The 4-aminoquinazoline core is a key feature of several approved anticancer drugs. Furthermore, piperazine-containing compounds have also demonstrated significant antiproliferative activity.[4] The presence of both moieties in the target compound makes it a prime candidate for investigation as an anticancer agent.

  • Antimicrobial and Antimalarial Activity: The quinazoline scaffold has been shown to be active against a range of pathogens, including bacteria, fungi, and the malaria parasite, Plasmodium falciparum.[1] The piperazine ring is also a common feature in many antimicrobial and antimalarial drugs. Therefore, 2-(Piperazin-1-ylmethyl)quinazolin-4-amine warrants investigation for its potential as a novel anti-infective agent.[1]

  • Anti-inflammatory and Analgesic Properties: Derivatives of both quinazoline and piperazine have been reported to possess anti-inflammatory and analgesic activities.[2] This suggests that the target compound could modulate inflammatory pathways and pain signaling.

Synthesis and Characterization: A Proposed Experimental Protocol

Diagram 1: Proposed Synthetic Pathway

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution 2_methylquinazolin_4_amine 2-Methylquinazolin-4-amine NCS_AIBN NCS, AIBN DMF, 80°C 2_methylquinazolin_4_amine->NCS_AIBN 2_chloromethyl 2-(Chloromethyl)quinazolin-4-amine NCS_AIBN->2_chloromethyl Boc_piperazine Boc-piperazine, Et3N DMF, 0°C to rt 2_chloromethyl->Boc_piperazine Intermediate tert-butyl 4-((4-aminoquinazolin-2-yl)methyl)piperazine-1-carboxylate Boc_piperazine->Intermediate Deprotection HCl/Dioxane Intermediate->Deprotection Final_Product 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8) Deprotection->Final_Product

Caption: A proposed two-step synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

Step-by-Step Methodology

Step 1: Synthesis of 2-(Chloromethyl)quinazolin-4-amine

  • To a stirred solution of 2-methylquinazolin-4-amine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS, 1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equivalents).

  • Heat the reaction mixture to 80°C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water and diethyl ether, and dry under vacuum to yield 2-(chloromethyl)quinazolin-4-amine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

  • Dissolve 2-(chloromethyl)quinazolin-4-amine (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add 1-Boc-piperazine (1.1 equivalents) and triethylamine (Et₃N, 1.5 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

  • Dissolve the crude intermediate in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the solution at room temperature until deprotection is complete (monitored by TLC).

  • The hydrochloride salt of the final product will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extracting with an organic solvent.

Characterization

The identity and purity of the synthesized 2-(Piperazin-1-ylmethyl)quinazolin-4-amine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals would include those for the quinazoline ring protons, the methylene bridge, and the piperazine ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, corresponding to its molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretches of the amine and the aromatic C-H and C=N bonds.

  • Melting Point (m.p.): The melting point of the purified compound should be determined as an indicator of purity.

Safe Handling and Storage

While a specific Safety Data Sheet (SDS) for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is not available, general precautions for handling quinazolinamine and piperazine derivatives should be followed.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling:

  • Avoid contact with skin and eyes.[7]

  • Avoid formation of dust and aerosols.[7]

  • Provide appropriate exhaust ventilation at places where dust is formed.[7]

  • Keep away from sources of ignition.[7]

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Future Directions and Research Applications

Given the pharmacological potential of its constituent scaffolds, 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is a compelling candidate for a variety of biological screening assays.

Diagram 2: Potential Research Applications

G cluster_applications Potential Research Applications Core 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8) Anticancer Anticancer Drug Discovery (e.g., Kinase Inhibition) Core->Anticancer Investigate antiproliferative activity in cancer cell lines Antimicrobial Antimicrobial Agent Development (Antibacterial, Antifungal) Core->Antimicrobial Screen for activity against pathogenic bacteria and fungi Anti_inflammatory Anti-inflammatory Research (e.g., Cytokine Modulation) Core->Anti_inflammatory Assess effects on inflammatory markers in cellular assays Antimalarial Antimalarial Drug Discovery Core->Antimalarial Evaluate efficacy against P. falciparum strains

Caption: Potential avenues for biological investigation of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

Experimental Workflows:

  • In Vitro Anticancer Screening:

    • Culture a panel of human cancer cell lines (e.g., breast, lung, colon).

    • Treat cells with a range of concentrations of the compound.

    • Assess cell viability using assays such as MTT or CellTiter-Glo®.

    • Determine the IC₅₀ value for each cell line.

    • Further mechanistic studies could include kinase inhibition assays, cell cycle analysis, and apoptosis assays.[4]

  • Antimicrobial Susceptibility Testing:

    • Use broth microdilution or disk diffusion methods to determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[2]

    • Compare the activity to standard-of-care antimicrobial agents.

Conclusion

2-(Piperazin-1-ylmethyl)quinazolin-4-amine is a molecule of significant interest at the intersection of two pharmacologically privileged scaffolds. While specific data for this compound is limited, this guide provides a robust framework for its synthesis, handling, and biological evaluation based on established chemical principles and the known activities of its structural relatives. It is our hope that this document will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into the therapeutic potential of this promising compound.

References

  • 2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINEHYDROCHLORIDE Safety Data Sheets. (2019, July 15).
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023, January 12). Molbank, 2023(1), M1543.
  • 2-(piperazin-1-yl)quinazoline - Safety Data Sheet. (2022, August 11).
  • Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. (2022, May 23). Molecules, 27(11), 3389.
  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (2012). Der Pharma Chemica, 4(5), 1917-1922.
  • Deng, Y., Yu, Y.-D., Song, C., Xu, G.-Y., Xu, Y., & Ye, C.-J. (2025). Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3 H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry.
  • Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Journal of Agricultural and Food Chemistry.
  • Hoda, N., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. RSC Medicinal Chemistry.
  • Lv, X., Yang, L., Fan, Z., & Bao, X. (2024). Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents. Pharmaceutical Science and Drug Design, 4, 16-25.
  • U.S. Patent No. 8,119,648 B2. (2012). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Biomolecules, 13(2), 253.
  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016, April 15). Bioorganic & Medicinal Chemistry Letters, 26(8), 2060-2064.
  • Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Biomolecules, 13(2), 253.
  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6).
  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. (2021). Journal of Medicinal Chemistry, 64(13), 9084–9106.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules, 26(19), 5789.

Sources

Exploratory

2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride solubility

An In-Depth Technical Guide to the Solubility of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride Abstract Introduction: Understanding the Molecule 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride

Abstract

Introduction: Understanding the Molecule

2-(Piperazin-1-ylmethyl)quinazolin-4-amine is a heterocyclic compound featuring a quinazoline core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2] The quinazoline scaffold is often explored for applications in areas like oncology and infectious diseases.[3][4] The molecule is further functionalized with a piperazine ring, a common pharmacophore known to improve pharmacokinetic properties, and a 4-amine group.

The compound is supplied as a trihydrochloride salt . This salt form is a deliberate chemical modification designed to enhance aqueous solubility. The molecule possesses multiple basic nitrogen atoms—in the quinazoline ring system, the 4-amino group, and the two nitrogens of the piperazine ring—which are protonated in the presence of hydrochloric acid. This ionization dramatically increases the polarity of the molecule, favoring dissolution in aqueous media compared to its free base form.

Physicochemical Properties

A clear understanding of the basic molecular properties is the first step in any solubility investigation.

PropertyValueSource
Chemical Formula C₁₃H₂₀Cl₃N₅
Molecular Weight 352.7 g/mol
Core Structure Quinazolinamine, Piperazine[4][5][6]
Parent Compound (Free Base) MW 243.31 g/mol [7]
Salt Form Trihydrochloride

The Duality of Solubility: Thermodynamic vs. Kinetic

In drug development, not all solubility measurements are equal. The distinction between thermodynamic and kinetic solubility is crucial, as confusing the two can lead to flawed interpretations of bioassay data and poor decisions in lead optimization.[8][9]

  • Thermodynamic Solubility (Sₑ): This is the true, equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid material.[8][10] This value is path-independent and represents a stable state. It is the gold standard for characterizing a compound's intrinsic solubility.

  • Kinetic Solubility (Sₖ): This measures the concentration of a compound at the point of precipitation from a supersaturated solution.[9] It is a path-dependent, metastable value. Typically, a compound is first dissolved in a highly permissive solvent like Dimethyl Sulfoxide (DMSO) and then diluted into an aqueous buffer. The concentration at which the compound begins to precipitate is its kinetic solubility.[11] This method is common in high-throughput screening (HTS) as it mimics the conditions of many in vitro biological assays.

The primary risk in early-stage research is mistaking high kinetic solubility for high thermodynamic solubility.[11] A compound might appear highly soluble in an assay (kinetic) but have very low true solubility (thermodynamic), leading to major formulation and bioavailability challenges later in development.[10]

Key Factors Influencing Solubility

The solubility of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride is not a single value but a function of its environment.

The Dominant Role of pH

For an ionizable compound like this one, with multiple basic centers, pH is the most critical factor governing aqueous solubility. The amine groups can exist in either a protonated (charged) or deprotonated (neutral) state, depending on the pH of the solution and their respective pKa values.

  • At Low pH (Acidic): The excess protons (H⁺) in the solution will drive the equilibrium towards the protonated, cationic forms of the amine groups. These charged species are highly polar and interact favorably with water, leading to significantly higher solubility.[12][13] As a trihydrochloride salt, the compound will generate an acidic solution upon dissolution in unbuffered water, inherently favoring a high-solubility state.

  • At High pH (Basic): As the pH increases, the amine groups will be deprotonated to their neutral forms. This reduces the molecule's overall polarity, making it less soluble in water.[14] The solubility will decrease dramatically as the pH rises above the pKa values of the various nitrogen atoms.

This relationship underscores the importance of conducting solubility studies in buffered solutions relevant to physiological conditions (e.g., pH 7.4).

Caption: pH effect on ionization and solubility.

Temperature and Solvent Effects

While pH is dominant, other factors are also important:

  • Temperature: For most solids, solubility increases with temperature. This relationship can be leveraged during formulation but must be characterized, as the effect varies between compounds.[15]

  • Solvent Choice: The solubility will vary significantly in different solvents. Due to its polar, ionic nature as a hydrochloride salt, it is expected to be most soluble in polar protic solvents like water and ethanol. Solubility in organic solvents like DMSO and DMF is also expected to be reasonably high.[1][15] It will likely be poorly soluble in non-polar solvents like hexane or toluene.[16]

Experimental Protocols for Solubility Determination

The choice of method depends on the stage of research. For lead optimization and pre-formulation, the thermodynamic shake-flask method is essential.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[1][10]

Objective: To determine the maximum, stable concentration of the compound in a specific solvent at equilibrium.

Causality: This method uses a long incubation period (24-72 hours) with an excess of solid material to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states.[1] This avoids the kinetic artifacts of supersaturation.

Methodology:

  • Preparation: Add an excess amount of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The excess should be visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.

  • Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully pipette a known volume of the clear supernatant. Crucially, do not disturb the solid pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV. Compare the result against a standard curve prepared with the same compound.

  • Solid Phase Analysis (Optional but Recommended): Recover the remaining solid pellet and analyze it using techniques like XRPD or DSC to confirm that the compound has not changed its physical form (e.g., converted to a different polymorph or solvate) during the experiment.

Caption: Thermodynamic solubility workflow.

Protocol: Kinetic Solubility Determination (High-Throughput Method)

This protocol is designed for speed and is suitable for early discovery to rank compounds.[9]

Objective: To rapidly assess the concentration at which a compound precipitates from a supersaturated aqueous solution.

Causality: This method intentionally creates a non-equilibrium, supersaturated state by rapidly diluting a high-concentration organic stock solution into an aqueous buffer. This mimics how compounds are often tested in biological assays and identifies potential liabilities early.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a microtiter plate.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Incubate the plate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: Measure the amount of precipitate formed in each well. This is typically done by measuring light scattering (nephelometry) or absorbance (turbidimetry) using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is observed compared to a control.

Caption: Kinetic solubility workflow.

Conclusion for the Researcher

While specific, quantitative solubility data for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride is not publicly documented, a robust characterization is achievable through the application of fundamental principles and established protocols. As a trihydrochloride salt of a multi-basic molecule, its aqueous solubility is expected to be highly dependent on pH, decreasing significantly as the pH rises. For accurate assessment relevant to drug development, determining the thermodynamic solubility in physiologically relevant buffers (e.g., pH 6.8 and 7.4) is paramount. The protocols detailed in this guide provide a validated framework for generating reliable data to inform formulation strategies, interpret biological assay results, and guide further development of this promising quinazoline derivative.

References

  • Wikipedia. (2023, October 29). Quinazoline. Wikipedia. Retrieved from [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. SciSpace. Retrieved from [Link]

  • PubChem. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Interchim. (n.d.). 2-[(Piperazin-1-yl)methyl]quinazolin-4-amine trihydrochloride. Interchim. Retrieved from [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride (C13H17N5). PubChemLite. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • DergiPark. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H). DergiPark. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Study.com. (2021). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. Study.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. MDPI. Retrieved from [Link]

  • SpringerLink. (2022). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. SpringerLink. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. Retrieved from [Link]

  • Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperazin-1-yl-quinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Retrieved from [Link]

  • MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminoquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

discovery and synthesis of novel quinazoline derivatives

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline Derivatives Authored by: Gemini, Senior Application Scientist Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a privileged scaffold in the landscape of medicinal chemistry. Its structural rigidity, synthetic tractability, and capacity for diverse molecular interactions have made it the foundation for a multitude of compounds with potent pharmacological activities.[1] Researchers have successfully leveraged this core to develop therapeutic agents across a wide spectrum of diseases, including cancer, microbial infections, inflammation, and viral illnesses.[2][3][4][5]

The clinical success of quinazoline-based drugs, such as the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib and Erlotinib for cancer therapy, underscores the profound therapeutic potential embedded within this molecular framework.[1][6][7] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the methodologies used to synthesize the quinazoline core and the strategic workflow employed to discover and optimize novel, biologically active derivatives. We will delve into both classical and contemporary synthetic strategies, explaining the causality behind experimental choices, and outline the iterative process of rational drug design, from initial hit identification to lead optimization.

Part 1: Architecting the Core - Synthetic Methodologies for Quinazoline Derivatives

The construction of the quinazoline nucleus is a well-trodden path in organic synthesis, with methods evolving from high-temperature classical procedures to highly efficient, modern catalytic systems. The choice of synthetic route is often dictated by the desired substitution pattern, substrate availability, and the need for scalability and functional group tolerance.

Classical Synthetic Routes: The Foundational Pillars

Traditional methods, while sometimes limited by harsh conditions, remain fundamental and are still employed for the synthesis of specific quinazoline analogues.[2]

  • Niementowski Quinazoline Synthesis: This is arguably the most classic method, involving the condensation of anthranilic acid or its derivatives with an amide at elevated temperatures.[3][7] The reaction proceeds through the formation of an o-amidobenzamide intermediate, which then undergoes cyclodehydration to yield the 4(3H)-quinazolinone product.

  • Other Foundational Methods: Other established routes include the reaction of 2-acetamidobenzoic acid with an amine in the presence of a dehydrating agent like phosphorus trichloride (Grimmel, Guinther, and Morgan's synthesis) and the use of isatoic anhydride as a versatile precursor that reacts with amines to form the quinazoline core.[3]

These methods, while historically significant, often require high temperatures and can have limited scope for sensitive functional groups.

Modern Catalytic & Advanced Routes: Efficiency and Versatility

Contemporary synthetic chemistry has ushered in an era of milder, more efficient, and highly versatile methods for quinazoline synthesis, largely driven by advances in transition-metal catalysis.

  • Metal-Catalyzed Reactions: The use of transition metals has revolutionized the construction of the quinazoline scaffold, enabling reactions under milder conditions with greater functional group tolerance.[8]

    • Copper Catalysis: Inexpensive and robust copper catalysts (e.g., CuBr, Cu₂O nanocubes) are widely used in cascade reactions.[8][9] A prominent example is the coupling of readily available (2-bromophenyl)methylamines with amidines or amides, which involves a sequence of N-arylation, intramolecular substitution, and oxidation to furnish the quinazoline product.[9]

    • Iron Catalysis: As an earth-abundant and low-toxicity metal, iron has gained traction. Iron-catalyzed protocols can involve the oxidation of sp³ C-H bonds and subsequent intramolecular C-N bond formation to build the heterocyclic ring.[8]

    • Palladium and Ruthenium Catalysis: These precious metals are often used for highly efficient cross-coupling and dehydrogenative reactions, respectively, providing access to complex and diversely functionalized quinazolines.[9][10]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing yields and enabling solvent-free "green" chemistry approaches.[2][7]

  • Multi-Component Reactions (MCRs): These elegant one-pot reactions combine three or more starting materials to form the final product, minimizing purification steps and maximizing atom economy.[1]

  • Electrochemical Synthesis: An emerging green alternative, electrochemical methods use electrical current to drive the necessary oxidative cyclizations, avoiding the need for chemical oxidants.[9]

Experimental Protocol 1: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

This protocol provides a step-by-step method for a foundational synthesis, illustrating the typical conditions required for classical approaches.

Causality: The high temperature is necessary to drive the initial condensation between the carboxylic acid of anthranilic acid and acetamide, and subsequently to facilitate the cyclodehydration of the N-acetylanthranilamide intermediate.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a heating mantle, combine anthranilic acid (13.7 g, 0.1 mol) and acetamide (11.8 g, 0.2 mol).

  • Reaction: Heat the mixture to 180-200°C. The mixture will melt and begin to evolve ammonia gas. Maintain this temperature for 4-5 hours.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature, at which point it will solidify.

  • Purification: Dissolve the solid residue in hot 10% sodium hydroxide solution. Treat with activated charcoal to decolorize, and then filter the hot solution.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify with glacial acetic acid until precipitation is complete.

  • Final Product: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-methyl-4(3H)-quinazolinone.

Experimental Protocol 2: Modern Copper-Catalyzed Cascade Synthesis of 2-Phenylquinazoline

This protocol exemplifies a modern, efficient, and milder approach using a transition-metal catalyst.[8][9]

Causality: The copper catalyst facilitates the key C-N bond-forming steps (Ullmann-type coupling) under significantly milder conditions than uncatalyzed reactions. The use of an oxidant like air (O₂) is crucial for the final aromatization step, converting the dihydroquinazoline intermediate to the stable quinazoline product.

  • Reactant Preparation: To an oven-dried Schlenk tube, add (2-bromophenyl)methanamine (186 mg, 1.0 mmol), benzamidine hydrochloride (188 mg, 1.2 mmol), copper(I) bromide (CuBr, 14 mg, 0.1 mmol), and potassium carbonate (K₂CO₃, 414 mg, 3.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add 5 mL of anhydrous DMSO via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110°C. Stir the reaction mixture for 12 hours under an air atmosphere (a balloon of air can be attached).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with brine (3 x 15 mL), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-phenylquinazoline.

Visualization: Synthetic Workflow Comparison

G cluster_0 Classical Synthesis (Niementowski) cluster_1 Modern Catalytic Synthesis a1 Anthranilic Acid + Amide a2 High Temp (180-200°C) a1->a2 a3 Intermediate a2->a3 a4 Cyclodehydration a3->a4 a5 4(3H)-Quinazolinone a4->a5 b1 2-Halo-benzylamine + Amidine b2 Cu or Fe Catalyst Mild Temp (80-120°C) b1->b2 b3 Cascade Reaction (C-N Coupling) b2->b3 b4 Oxidative Aromatization b3->b4 b5 Substituted Quinazoline b4->b5 start

Caption: Comparison of a classical high-temperature vs. a modern catalytic workflow.

Part 2: The Discovery Engine - A Workflow for Novel Derivatives

Synthesizing the core is only the beginning. The discovery of novel, potent, and selective quinazoline derivatives is a systematic, multi-step process that integrates chemical synthesis with biological evaluation.

The Iterative Cycle of Design: Structure-Activity Relationship (SAR)

The foundation of rational drug design is understanding the Structure-Activity Relationship (SAR), which describes how specific structural features of a molecule influence its biological activity.[3] For quinazolines, SAR studies have revealed critical positions for modification:

  • C4 Position: Substitution at the 4-position, particularly with an anilino (amino-phenyl) group, is a hallmark of many potent kinase inhibitors. The nature of the aniline substituent is critical for target binding and selectivity.[2]

  • C2 Position: Modifications at the 2-position can modulate potency and physical properties, such as solubility.

  • C6 and C7 Positions: The benzene portion of the scaffold is frequently functionalized at these positions. Small, electron-rich groups can enhance binding affinity and influence pharmacokinetic properties.[2]

Case Study: EGFR Inhibitors For EGFR inhibitors, a 4-anilinoquinazoline core is the starting point. SAR studies have shown that small substituents on the aniline ring (e.g., meta-ethynyl or halogen) and specific solubilizing groups at the C6 or C7 position of the quinazoline ring are crucial for high potency.[2]

Visualization: The Drug Discovery Cycle

G node_design Rational Design Based on SAR & Target Structure node_synth Library Synthesis Create diverse analogues node_design->node_synth Hypothesis node_screen Biological Screening In-vitro & cell-based assays node_synth->node_screen Test Compounds node_analyze Data Analysis Identify Hits & SAR Trends node_screen->node_analyze Generate Data node_analyze->node_design New Insights node_optimize Lead Optimization Improve potency, selectivity, PK/PD node_analyze->node_optimize Identify Lead

Caption: The iterative cycle of designing, synthesizing, and testing new derivatives.

From Synthesis to Candidate: The Screening Cascade

Once a library of compounds is synthesized based on SAR hypotheses, it enters a rigorous screening process to identify promising candidates.

  • Primary Screening: The synthesized library is tested in high-throughput assays to identify initial "hits" that show activity against the biological target of interest (e.g., a specific kinase or microbial strain).

  • Secondary Screening & Potency Determination: Hits are re-tested to confirm activity. For enzyme inhibitors, this involves determining the IC₅₀ value—the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency.[11]

  • Cell-Based Assays: The most potent compounds are then tested in relevant cell lines. For anticancer agents, this involves measuring their ability to inhibit the proliferation of cancer cells (e.g., MGC-803, MCF-7), again reported as an IC₅₀ value.[12]

  • Mechanism of Action (MoA) Studies: To ensure the compound works as intended, further studies are performed. This can include confirming that the compound arrests the cell cycle at a specific phase or induces apoptosis (programmed cell death).[12]

  • Lead Optimization: A compound that performs well in these assays becomes a "lead." The goal of lead optimization is to fine-tune its structure to enhance desired properties (potency, selectivity) while minimizing undesirable ones (toxicity). Crucially, this phase also focuses on improving pharmacokinetic properties like metabolic stability and oral bioavailability to ensure the compound can be an effective drug in vivo.[11]

Data Presentation: Representative Biological Data

The data gathered during the screening cascade is crucial for making informed decisions. It is typically summarized for clear comparison.

Compound IDC4-SubstituentC6-SubstituentTarget Kinase IC₅₀ (nM)[11]Cancer Cell Line IC₅₀ (µM)[12]
QN-0013-chloroaniline-H150.512.8
QN-0023-ethynylaniline-H8.21.1
QN-0033-ethynylaniline-OCH₃9.00.85
QN-0043-ethynylaniline-OCH₂CH₂-morpholine11.50.92

Data is hypothetical for illustrative purposes.

Conclusion and Future Outlook

The quinazoline scaffold remains a remarkably fruitful starting point for the development of novel therapeutics. The evolution from classical, high-temperature syntheses to modern, highly efficient metal-catalyzed and multi-component reactions has empowered chemists to build vast libraries of diverse derivatives with unprecedented speed and precision.[1][2][13] This synthetic versatility, coupled with a systematic and iterative workflow of rational design, biological screening, and lead optimization, ensures that the discovery pipeline for new quinazoline-based agents will continue to thrive.

Looking ahead, the integration of computational chemistry, artificial intelligence, and machine learning into the design process promises to further accelerate the discovery of next-generation therapeutics. These in-silico tools can predict binding affinities, ADME properties, and potential off-target effects, allowing researchers to prioritize the synthesis of compounds with the highest probability of success, making the journey from lab bench to clinic more efficient than ever before.

References

  • Source: Academia.
  • Source: PMC (PubMed Central)
  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL
  • Title: Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy Source: PubMed URL
  • Title: Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors Source: Arabian Journal of Chemistry URL
  • Title: Structure activity relationship (SAR)
  • Source: PMC (PubMed Central)
  • Title: Classical strategies for the synthesis of quinazolines.
  • Title: Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development Source: IJIRT URL
  • Source: PMC (PubMed Central)
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: MDPI URL
  • Title: Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential Source: Acta Scientific URL
  • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: MDPI URL
  • Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL
  • Title: Study on quinazolinone derivative and their pharmacological actions Source: World Journal of Pharmaceutical Research URL
  • Title: Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential Source: IJMPR URL
  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present)

Sources

Exploratory

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinazoline-Piperazines

Introduction: The Quinazoline-Piperazine Scaffold in Modern Drug Discovery The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its abi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline-Piperazine Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a diverse range of biological targets.[1][2] When coupled with a piperazine moiety, it forms the quinazoline-piperazine framework, a chemical architecture that has given rise to a multitude of clinically significant therapeutic agents.[3] This scaffold is prevalent in drugs targeting G-protein coupled receptors (GPCRs), such as the α1-adrenoceptor antagonist Prazosin, and has proven exceptionally fruitful in the development of kinase inhibitors, most notably in oncology with drugs like Gefitinib, an Epidermal Growth Factor Receptor (EGFR) inhibitor.[4][5]

The versatility and success of this scaffold stem from its rigid bicyclic core, which provides a stable platform for substituent orientation, and the piperazine ring, which acts as a versatile linker and a point for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties.[6] This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological activity of this important chemical class, offering insights for researchers, scientists, and drug development professionals.

Systematic SAR Analysis of the Quinazoline-Piperazine Core

The biological activity of quinazoline-piperazine derivatives can be systematically modulated by substitutions at several key positions on both the quinazoline and piperazine rings. Understanding these relationships is critical for rational drug design.

Caption: Key modification points on the quinazoline-piperazine scaffold.

The Quinazoline Core: Anchoring Interactions

The quinazoline ring system itself is crucial for binding to many targets, particularly kinases.

  • N1 and N3 Nitrogens: In the context of EGFR kinase inhibitors, the N1 and N3 atoms of the quinazoline ring are critical hydrogen bond acceptors.[7] SAR studies have consistently shown that the N1 nitrogen forms a key hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the ATP-binding pocket.[7] The N3 nitrogen can also form a hydrogen bond, often mediated by a water molecule, with threonine residues (e.g., Thr766).[7] Any substitution directly on N3 that causes steric hindrance can disrupt these interactions and lead to a significant decrease in activity.[7]

  • Position 4: The Piperazine Linker: This is the primary attachment point for the piperazine moiety. In most kinase inhibitors and α1-adrenoceptor antagonists, the piperazine is linked via an amino group (-NH-). This linkage is vital as it correctly orients the rest of the molecule. For kinase inhibitors, the substituent attached to the piperazine extends into the solvent-exposed region, while in GPCR ligands, it often occupies a hydrophobic pocket.

  • Positions 6 and 7: Tuning Selectivity and Potency: Substitutions on the benzene portion of the quinazoline ring, particularly at positions 6 and 7, are instrumental in modulating potency and selectivity.

    • In early α1-adrenoceptor antagonists like Prazosin, the 6,7-dimethoxy substitution pattern was found to be optimal for high affinity.

    • For EGFR inhibitors like Gefitinib and Erlotinib, small, electron-donating groups such as methoxy (-OCH3) or more complex solubilizing groups at these positions are favorable.[7] These groups often extend into a hydrophobic pocket, and their specific nature can be tuned to achieve selectivity for different kinases or mutant forms of a target.[5][7] For instance, bulkier substituents at the C-7 position have been shown to be favorable for inhibitory activity in certain series.[7]

The Piperazine Moiety: The Gateway to Specificity and Improved Properties

The piperazine ring is more than just a linker; it is a critical component for establishing secondary interactions and fine-tuning the physicochemical properties of the molecule.

  • Distal Nitrogen (N4'): Substitutions at the distal nitrogen of the piperazine ring are a major focus of SAR studies. The nature of the substituent at this position dictates interactions with the solvent-front region of kinase active sites or specific sub-pockets in GPCRs.

    • Aryl and Heteroaryl Groups: In many α1-adrenoceptor antagonists and some kinase inhibitors, an aryl or heteroaryl group (e.g., the furanoyl group in Prazosin) is essential for potency.[8] These groups often engage in π-stacking or hydrophobic interactions within the receptor.

    • Alkyl Chains and Functional Groups: For many kinase inhibitors, this position is decorated with short alkyl chains bearing polar functional groups (e.g., morpholine, N,N-dimethylamine).[7] These groups are primarily used to enhance solubility and other pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). The introduction of hindered tertiary amines can also enhance antagonist activity and solubility.[9]

Case Study: SAR of Quinazoline-Based EGFR Tyrosine Kinase Inhibitors

The development of EGFR tyrosine kinase inhibitors (TKIs) provides a classic example of the application of SAR principles to the quinazoline-piperazine scaffold. Overexpression of EGFR is a known driver in several cancers, including non-small cell lung cancer.[10]

EGFR_Pathway cluster_pathway Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Quinazoline Quinazoline-Piperazine Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphate Source Ras Ras/Raf P->Ras PI3K PI3K/Akt P->PI3K MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation, Survival MEK->Proliferation PI3K->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-piperazine TKI.

The 4-anilinoquinazoline scaffold is a privileged structure for developing EGFR TKIs.[7] The key interactions are:

  • Hinge Binding: The quinazoline N1 forms a hydrogen bond with the backbone NH of Met793.[7]

  • Hydrophobic Pockets: The quinazoline ring itself sits in a hydrophobic region. The aniline ring at position 4 extends into a hydrophobic pocket, and this interaction is mandatory for high affinity.[7]

  • Solubilizing Groups: The 6- and 7-positions are often substituted with groups like methoxyethoxy or morpholinoethoxy to improve aqueous solubility and overall drug-like properties.

The table below summarizes the SAR for a hypothetical series of EGFR inhibitors based on published data, demonstrating how subtle changes can dramatically impact potency.

Compound IDR6-SubstituentR7-SubstituentR'-Substituent (on Piperazine)IC50 (nM)Rationale for Activity Change
1a -H-OCH3-CH355Baseline compound.
1b -OCH3-OCH3-CH325Addition of 6-methoxy group improves hydrophobic interactions.
1c -OCH3-OCH3-H250Removal of N-methyl on piperazine reduces potency, possibly due to altered conformation or loss of hydrophobic contact.
1d -OCH3-O(CH2)2-Morpholine-CH35Addition of a bulky, solubilizing morpholine group at C7 enhances binding and improves properties.[7]
1e -OCH3-OCH3-(CH2)2OH15Addition of a hydroxyl group improves solubility while maintaining good potency.

Data is illustrative and based on general SAR principles for this class.

Experimental Workflows for SAR Determination

A systematic approach is required to elucidate the SAR of a new chemical series. This involves iterative cycles of chemical synthesis, biological evaluation, and data analysis.

SAR_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Assays (e.g., Kinase Assay, Cell Proliferation) Purification->InVitro SAR_Analysis SAR Analysis (Data Interpretation) InVitro->SAR_Analysis SAR_Analysis->Design Iterative Cycle ADME In Vitro ADME/Tox (Solubility, Permeability, Stability) SAR_Analysis->ADME Promising Compounds Lead_Opt Lead Optimization ADME->Lead_Opt

Sources

Foundational

In Silico Profiling of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: A Structural Biology &amp; Docking Workflow

Document Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Subject: Molecular Modeling, Ligand Preparation, and Docking Protocols for Quinazoline Scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Subject: Molecular Modeling, Ligand Preparation, and Docking Protocols for Quinazoline Scaffolds

Abstract

This technical guide provides a rigorous, step-by-step framework for the in silico modeling and molecular docking of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS: 949977-34-8). As a derivative of the privileged quinazoline-4-amine scaffold—the core structure of approved EGFR inhibitors like Gefitinib and Erlotinib—this molecule presents unique modeling challenges regarding protonation states, solvation of the C2-piperazine tail, and hinge-region fidelity. This document details the end-to-end workflow from 2D structure curation to binding energy analysis, emphasizing "self-validating" protocols essential for high-integrity research.

Chemical Context & Target Selection

The Pharmacophore

The molecule consists of a quinazoline heteroaromatic system substituted at the C4 position with a primary amine and at the C2 position with a (piperazin-1-yl)methyl group.[1][2]

  • Core (Quinazoline-4-amine): Acts as the ATP-mimetic hinge binder. In kinases (e.g., EGFR), the N1 nitrogen typically serves as a hydrogen bond acceptor from the backbone amide of the hinge residue (e.g., Met793).

  • C2-Substituent (Piperazin-1-ylmethyl): Unlike classical inhibitors which often leave C2 unsubstituted or small, this bulky, basic group projects towards the solvent front or the ribose-binding pocket, requiring careful handling of solvation and flexibility during docking.

Target Selection Strategy

For this guide, we utilize Epidermal Growth Factor Receptor (EGFR) as the primary biological target. The quinazoline-4-amine core is the defining pharmacophore for ATP-competitive EGFR inhibition.

  • Primary Target: EGFR Wild Type (PDB ID: 1M17 or 4HJO).

  • Secondary Target: EGFR T790M (Gatekeeper Mutant) to assess steric clashes.

Phase 1: Ligand Preparation (The "In Silico" Synthesis)

Accurate docking begins with accurate chemistry. A raw .sdf or SMILES string is insufficient without physicochemical correction.

Structure Generation & Protonation

Protocol:

  • Input: SMILES string: NC1=NC(CN2CCNCC2)=NC3=C1C=CC=C3

  • 3D Conversion: Generate initial 3D coordinates using algorithms like RDKit or OpenBabel.

  • Tautomer Enumeration: The amino tautomer (at C4) is the bioactive form required for donor-acceptor motifs in the kinase hinge. Ensure the imine form is penalized or discarded.

  • pKa & Ionization (Critical):

    • Quinazoline N1/N3: Weakly basic (pKa ~3-5). Modeled as neutral at pH 7.4.

    • Piperazine Secondary Amine: Basic (pKa ~9.8). Modeled as protonated (+1 charge) at pH 7.4.

    • Terminal Primary Amine (C4-NH2): Neutral (acts as H-bond donor).

Energy Minimization

Perform geometry optimization to relax bond lengths/angles using the MMFF94s force field, which is optimized for planar aromatic systems.

  • Convergence Criteria: RMS gradient < 0.01 kcal/mol/Å.

Phase 2: Target Preparation (The "Lock" Setup)

Protein Pre-processing

Raw PDB files contain crystallographic artifacts (water, buffer salts) that must be curated.

Step-by-Step Protocol:

  • Selection: Download PDB 1M17 (EGFR kinase domain complexed with Erlotinib).

  • Cleaning: Remove all heteroatoms (HETATM) except the co-crystallized ligand (for validation) and structural waters bridging the ligand and protein (e.g., Thr790 water network, if applicable).

  • Missing Atoms: Reconstruct missing side chains and loops using a homology modeler (e.g., SWISS-MODEL or Modeller) if gaps > 2 residues exist.

  • Hydrogen Addition: Add polar hydrogens based on H-bond network optimization (PropKa) at pH 7.4.

    • Note: Ensure His776 is protonated on the N-epsilon if interacting with the C-helix.

Grid Generation

The docking grid defines the search space.

  • Center: Defined by the centroid of the co-crystallized ligand (Erlotinib).

  • Dimensions:

    
     Å box. This allows the C2-piperazine tail to explore the solvent interface without hitting the grid boundary.
    

Phase 3: Molecular Docking Protocol

We employ a "Redocking Validation" strategy to ensure the algorithm reproduces known biology before testing the novel compound.

Validation (Self-Check)
  • Action: Dock the extracted Erlotinib back into the prepared 1M17 grid.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å .

Docking the Target: 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Algorithm Settings (e.g., AutoDock Vina / Glide SP):

  • Exhaustiveness: 32 (High).

  • Energy Range: 3 kcal/mol (Keep poses within this range of the best score).

  • Num Modes: 9.

Workflow Visualization:

DockingWorkflow SMILES Input: SMILES String LigPrep Ligand Prep (MMFF94s, pH 7.4, +1 Charge) SMILES->LigPrep Docking Dock Target Compound (Vina/Glide) LigPrep->Docking PDB Target: EGFR (1M17) ProtPrep Protein Prep (Remove H2O, Add H, Gasteiger Charges) PDB->ProtPrep Grid Grid Generation (20x20x20 Å Box) ProtPrep->Grid Validation Validation: Redock Erlotinib (Pass if RMSD < 2.0 Å) Grid->Validation Validation->Docking If Validated Analysis Interaction Profiling (H-Bonds, Hydrophobic) Docking->Analysis

Figure 1: The structural biology workflow from raw chemical input to binding analysis. Note the critical validation step using a known inhibitor.

Phase 4: Post-Docking Analysis & Interpretation

Interaction Profiling

A high docking score (e.g., -8.5 kcal/mol) is meaningless without mechanistic feasibility. You must filter poses based on these specific interactions:

Interaction TypeResidue (EGFR)Atom in LigandRequirement
H-Bond (Acceptor) Met793 (Backbone NH)N1 (Quinazoline)Mandatory (Hinge)
H-Bond (Donor) Met793 (Backbone CO)4-NH2 (Exocyclic)Highly Preferred
Salt Bridge Asp800 / Glu762Piperazine NH+Optional (Solvent front)
Pi-Stacking Phe723 (P-loop)Quinazoline RingStabilizing
Mechanistic Diagram

The following diagram illustrates the expected binding mode of the compound within the ATP binding pocket.

BindingMode Quin Quinazoline Core Amine 4-NH2 Quin->Amine Pip Piperazine Tail (+) Quin->Pip Linker Met793_NH Met793 (NH) Quin->Met793_NH H-Bond Acceptor Gatekeeper Thr790 / Met790 Quin->Gatekeeper Van der Waals Met793_CO Met793 (CO) Amine->Met793_CO H-Bond Donor Solvent Solvent / Asp800 Pip->Solvent Electrostatic/Solvation

Figure 2: Schematic interaction map. The Quinazoline-Met793 interaction is the "anchor," while the Piperazine tail explores the solvent interface.

Experimental Validation Recommendations

In silico results are hypotheses. To validate the findings for this specific molecule:

  • Kinase Assay: Perform an ADP-Glo™ Kinase Assay against EGFR(WT) and EGFR(T790M).

  • Thermal Shift: Use Differential Scanning Fluorimetry (DSF) to confirm physical binding via Tm shift.

References

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. Link

  • Quinazoline Scaffold Review: Ravez, S., et al. (2015). Quinazoline derivatives as kinase inhibitors: A review of the last decade. European Journal of Medicinal Chemistry. Link

  • EGFR Structural Biology: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Link

  • Compound Data: PubChem CID 24869038 (2-(Piperazin-1-ylmethyl)quinazolin-4-amine). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Characterization, and Screening of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine Derivatives

Abstract & Strategic Significance The 2-(Piperazin-1-ylmethyl)quinazolin-4-amine scaffold represents a critical pharmacophore in modern drug discovery, bridging the structural gap between classical kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2-(Piperazin-1-ylmethyl)quinazolin-4-amine scaffold represents a critical pharmacophore in modern drug discovery, bridging the structural gap between classical kinase inhibitors (e.g., Gefitinib analogs) and antimicrobial agents. The incorporation of a semi-rigid piperazine ring via a methylene linker at the C2 position modulates physicochemical properties—specifically solubility and basicity—while providing a versatile handle for further derivatization (e.g., PROTAC linker attachment).

This guide provides a validated, self-consistent protocol for the synthesis , structural validation , and biological evaluation of this scaffold. Unlike generic procedures, this workflow addresses the specific chemoselectivity challenges inherent in functionalizing the quinazoline core.

Chemical Synthesis Protocol

Objective: Selective synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine from 2-(chloromethyl)quinazolin-4(3H)-one.

Retrosynthetic Analysis & Logic

The synthesis relies on exploiting the differential electrophilicity between the C4-imidoyl chloride and the C2-alkyl chloride.

  • Activation: Conversion of the C4-carbonyl to a highly reactive chloride.

  • Chemoselective Amination: The C4-Cl is susceptible to SNAr conditions, while the C2-CH2Cl undergoes SN2 substitution. Ammonia is introduced first to establish the primary amine at C4, preventing piperazine from acting as a bridging ligand between two quinazoline cores.

Reaction Scheme Visualization

SynthesisPath SM 2-(Chloromethyl) quinazolin-4(3H)-one Inter1 4-Chloro-2- (chloromethyl)quinazoline SM->Inter1 POCl3, Reflux (Chlorination) Inter2 2-(Chloromethyl) quinazolin-4-amine Inter1->Inter2 NH3 / MeOH (SNAr @ C4) Product 2-(Piperazin-1-ylmethyl) quinazolin-4-amine Inter2->Product Piperazine, K2CO3 (SN2 @ C2-Linker)

Figure 1: Step-wise synthetic route ensuring regiochemical fidelity.

Detailed Step-by-Step Procedure
Step 1: Chlorination (Activation)
  • Reagents: 2-(Chloromethyl)quinazolin-4(3H)-one (10 mmol), POCl3 (50 mL), N,N-Diethylaniline (catalytic).

  • Protocol:

    • Suspend starting material in POCl3 under N2 atmosphere.

    • Add 5 drops of N,N-diethylaniline.

    • Reflux at 105°C for 3 hours until the solution becomes clear.

    • Critical Step: Evaporate excess POCl3in vacuo. Pour the residue onto crushed ice/NaHCO3 slurry with vigorous stirring to neutralize.

    • Extract with CH2Cl2 (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate.

  • Yield Target: >85% yellow solid.

Step 2: C4-Amination
  • Reagents: Intermediate 1, 7M NH3 in Methanol (excess).

  • Protocol:

    • Dissolve the crude chloro-intermediate in dry THF (10 mL).

    • Cool to 0°C. Dropwise add 7M NH3/MeOH (20 mL).

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Concentrate solvent. Wash the solid with water to remove ammonium salts.

  • Checkpoint: The C2-chloromethyl group remains intact due to the lower temperature, while the C4-Cl is displaced.

Step 3: C2-Alkylation (Piperazine Coupling)
  • Reagents: 2-(Chloromethyl)quinazolin-4-amine (1.0 eq), Piperazine (anhydrous, 5.0 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).

  • Logic: Excess piperazine is mandatory to prevent the formation of bis-alkylated byproduct (one piperazine bridging two quinazolines).

  • Protocol:

    • Dissolve piperazine and K2CO3 in ACN (30 mL) and heat to 50°C.

    • Add the quinazoline intermediate (dissolved in minimal ACN) dropwise over 30 minutes.

    • Reflux for 6 hours.

    • Filter off inorganic salts while hot.

    • Concentrate filtrate.

    • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Analytical Characterization (QC)

Trustworthiness in data is paramount. The following parameters confirm the identity and purity of the synthesized probe.

ParameterMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 95% Area Under Curve
Identity (MS) ESI-MS (Positive Mode)[M+H]+ = 244.1 ± 0.4 Da
Identity (NMR) 1H NMR (400 MHz, DMSO-d6)δ 3.65 (s, 2H) : Characteristic benzylic methylene singlet.δ 7.5-8.2 (m, 4H) : Quinazoline aromatic protons.δ 7.8 (br s, 2H) : C4-NH2 exchangeable protons.
Solubility Kinetic Solubility (PBS pH 7.4)> 50 µM (Enhanced by piperazine tail)

Biological Assay Protocols

This scaffold is frequently evaluated for Kinase Inhibition (e.g., EGFR) or Antimicrobial Activity . Below is a generalized protocol for determining IC50 in a cell-based viability assay, a standard first-pass screen.

Cell Viability Assay (MTT/Resazurin)

Purpose: Determine the cytotoxic potency of the compound against specific cell lines (e.g., A549 for lung cancer or bacterial strains).

Workflow Visualization:

AssayWorkflow Step1 Seed Cells (96-well plate, 5k cells/well) Step2 Incubate 24h (Adhesion phase) Step1->Step2 Step3 Compound Treatment (Serial Dilution: 100µM -> 1nM) Step2->Step3 Step4 Incubate 72h (37°C, 5% CO2) Step3->Step4 Step5 Add Reagent (MTT or Resazurin) Step4->Step5 Step6 Read Absorbance/Fluorescence (Data Analysis) Step5->Step6

Figure 2: High-throughput screening workflow for IC50 determination.

Protocol Steps:

  • Preparation: Dissolve 2-(Piperazin-1-ylmethyl)quinazolin-4-amine in DMSO to make a 10 mM stock.

  • Seeding: Plate cells (e.g., A549) at 5,000 cells/well in 100 µL media. Allow 24h attachment.

  • Dosing: Prepare 9-point serial dilutions (1:3) in culture media. Final DMSO concentration must be <0.5%.

  • Exposure: Replace media with drug-containing media. Incubate for 72 hours.

  • Readout: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation: Normalize to DMSO control (100%) and Blank (0%). Fit data to a 4-parameter logistic equation to derive IC50.

Safety & Handling Application Note

  • Piperazine Sensitivity: Piperazine derivatives are known sensitizers. Handle all solids in a fume hood to avoid inhalation of dust, which can cause respiratory sensitization or asthma-like symptoms.

  • Quinazoline Toxicity: Many quinazolines are potent bioactive molecules. Treat the final product as a potential cytotoxic agent (Safebridge Category 3 equivalent) until toxicity data is established.

  • Waste Disposal: Aqueous waste containing piperazine must not be mixed with nitrites (risk of forming carcinogenic nitrosamines).

References

  • Synthesis of Quinazolinone Scaffolds: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids.Tetrahedron , 62(42), 9787-9826. Link

  • Quinazoline-4-amine Kinase Inhibition: Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[1] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor.Journal of Medicinal Chemistry , 39(1), 267-276. Link

  • Piperazine Linker Chemistry: Gou, Y., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.Archiv der Pharmazie , 354(1). Link

  • General Quinazoline Synthesis Protocols: Kabri, Y., et al. (2015). Recent advances in the synthesis of quinazolines.Pharma Chemica , 7(1), 244-256. Link

Sources

Application

Application Notes and Protocols for the Cellular Characterization of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1] Its structural versatility has allowed for the development of potent agents targeting a range of cellular processes, with a notable impact on oncology.[2] Many quinazoline derivatives function as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and survival.[3][4] Several FDA-approved drugs, including gefitinib and erlotinib, feature a quinazoline core and act by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[5]

This guide focuses on 2-(Piperazin-1-ylmethyl)quinazolin-4-amine , a novel compound incorporating both the quinazoline scaffold and a piperazine moiety. The piperazine ring is another common feature in bioactive molecules, often enhancing solubility and modulating pharmacological properties.[6][7] While this specific molecule is not yet extensively characterized in the public domain, its structural components suggest a strong potential for biological activity, likely involving the modulation of cell signaling pathways critical to cell proliferation and survival.

These application notes provide a comprehensive framework for researchers to conduct the initial in-vitro characterization of this compound. The protocols herein are designed to be self-validating systems, guiding the user from basic cytotoxicity screening to the elucidation of its mechanism of action, with a focus on apoptosis, cell cycle progression, and key oncogenic signaling pathways like PI3K/Akt/mTOR.[8][9]

Section 1: Compound Preparation and Handling

The accuracy and reproducibility of any cell-based assay begin with the correct preparation of the test compound. Most small organic molecules, including quinazoline derivatives, exhibit poor aqueous solubility and require an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the most common choice due to its high dissolving power and compatibility with cell culture at low concentrations.[10]

Causality Behind the Protocol:

  • High Concentration Stock: Creating a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO allows for small volumes to be added to cell culture media, minimizing the final solvent concentration.[10]

  • Solvent Toxicity: DMSO can independently affect cell physiology. It is critical to ensure the final concentration in assays does not exceed a non-toxic level, typically between 0.1% and 0.5%, and to always include a vehicle control (media with the same final DMSO concentration as the highest dose of the compound) in every experiment.[11]

  • Aliquoting and Storage: Aliquoting the stock solution into single-use volumes prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[10]

Protocol 1: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh a precise amount of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine powder (Molecular Weight: 244.31 g/mol , refer to supplier for exact value) in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation Example: For 1 mg of compound (MW 244.31), the volume of DMSO needed is: (1 mg / 244.31 g/mol ) / (10 mmol/L) = 0.409 mL or 409 µL.

  • Solubilization: Vortex the tube gently until the compound is completely dissolved. If necessary, sonicate in a water bath or warm gently to 37°C for 5-10 minutes to aid dissolution. Visually inspect to ensure no particulates remain.[12]

  • Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in amber or light-protected tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.

Section 2: Primary Screening: Cell Viability and Cytotoxicity Assays

The first step in characterizing a new compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a key measure of the compound's potency. Tetrazolium reduction assays like the MTT or XTT assay are robust, high-throughput methods for this purpose.[13]

Principle of the MTT Assay: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[14][15]

Experimental Workflow for Compound Characterization

G cluster_prep Preparation cluster_screen Screening cluster_mech Mechanism of Action cluster_analysis Analysis prep Compound Stock Preparation (Protocol 1) screen Cell Viability Assay (MTT/XTT, Protocol 2) Determine IC₅₀ prep->screen Dose-response treatment apoptosis Apoptosis Assay (Annexin V/PI, Protocol 3) screen->apoptosis Treat at IC₅₀ & 2x IC₅₀ cellcycle Cell Cycle Analysis (PI Staining, Protocol 4) screen->cellcycle Treat at IC₅₀ & 2x IC₅₀ pathway Signaling Pathway Analysis (Western Blot, Protocol 5) analysis Data Integration & Interpretation apoptosis->analysis cellcycle->pathway cellcycle->analysis pathway->analysis

Caption: General workflow for characterizing a novel compound in cell culture.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Dilution: Prepare a serial dilution of the compound in culture medium from your 10 mM stock. (See Table 1 for an example).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "untreated" (media only) and "vehicle control" (media with the highest percentage of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple precipitates are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[14]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

Table 1: Example Serial Dilution Scheme for Treatment
Step Action
1. Intermediate DilutionDilute 10 mM DMSO stock 1:100 in media to get a 100 µM working solution (DMSO: 1%).
2. Highest ConcentrationUse the 100 µM solution for the highest dose.
3. Serial DilutionPerform 1:2 serial dilutions in media across the 96-well plate to generate a dose range (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM).
4. Vehicle ControlPrepare a 1% DMSO solution in media (matching the highest concentration) to treat control cells.

Section 3: Elucidating the Mechanism of Action

Once cytotoxicity is confirmed, the next step is to investigate how the compound induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]

Analysis of Apoptosis by Annexin V Staining

Apoptosis is characterized by distinct morphological changes, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells via flow cytometry.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells, allowing for their differentiation.[16]

Principle of Annexin V / PI Apoptosis Assay

G cell_states Live Cell Early Apoptotic Late Apoptotic / Necrotic stains Annexin V-FITC Propidium Iodide (PI) stains:annexin->cell_states:early stains:annexin->cell_states:late stains:pi->cell_states:late results Live (Annexin V- / PI-) Early Apoptotic (Annexin V+ / PI-) Late Apoptotic (Annexin V+ / PI+) Necrotic (Annexin V- / PI+) G EGFR Growth Factor Receptor (e.g., EGFR) PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR Activates mTOR mTORC1 Downstream Cell Growth, Proliferation, Survival pmTOR->Downstream Compound Quinazoline Compound (Hypothesized Target) Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTOR Inhibition?

Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition.

Protocol 5: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat cells in 6-well plates with the compound for a shorter duration (e.g., 1, 6, 24 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation. [18]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins. [19]4. Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate them by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. [19] * Suggested Antibodies: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, p-EGFR (Tyr1068), total EGFR. A loading control like GAPDH or β-actin is essential.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence detector.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on protein activation.

Section 5: Summary and Data Interpretation

By integrating the results from these assays, a comprehensive initial profile of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine can be established.

Table 2: Framework for Data Interpretation
Assay Potential Outcome Interpretation
MTT Assay Dose-dependent decrease in viability; calculable IC₅₀.The compound is cytotoxic to the cancer cell line.
Annexin V/PI Assay Increase in Annexin V+/PI- and Annexin V+/PI+ populations.The compound induces cell death primarily through apoptosis.
Cell Cycle Analysis Accumulation of cells in G2/M or G0/G1 phase.The compound causes cell cycle arrest at a specific checkpoint.
Western Blot Decreased ratio of p-Akt/Akt and/or p-mTOR/mTOR.The compound inhibits the PI3K/Akt/mTOR signaling pathway.

These protocols provide a robust starting point for any researcher aiming to characterize a novel quinazoline-based compound. The causality-driven approach ensures that each step is understood, and the inclusion of appropriate controls guarantees the trustworthiness of the data generated. Further investigation could involve broader kinase profiling, in-vivo efficacy studies, and pharmacokinetic analysis to fully assess its therapeutic potential.

References

  • Spandana, V., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Szymański, P., et al. (2022). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Anticancer Research. [Link]

  • Al-Ostoot, F. H., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. National Institutes of Health. [Link]

  • Kumar, A., et al. (2026). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. National Institutes of Health. [Link]

  • Al-Obaid, A. M., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

  • Ialongo, C., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [Link]

  • Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3 H)-one Derivatives as Active Agents against Toxoplasma gondii. PubMed. [Link]

  • Jayalekshmi, H., et al. (2023). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]

  • Various Authors. (2022). How do you dissolve chemicals in the culture medium? ResearchGate. [Link]

  • Frohlich, T., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]

  • Wee, P., & Wang, Z. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Institutes of Health. [Link]

  • Zhang, Y., et al. (2015). PI3K/AKT/mTOR Signaling Pathway Inhibitors in Proliferation of Retinal Pigment Epithelial Cells. PubMed. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

  • de Paula, M. T. A., et al. (2026). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic. ACS Publications. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. University of Wisconsin. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • Tahrani, A., & Troskie, C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. National Institutes of Health. [Link]

  • Janku, F., et al. (2011). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. National Institutes of Health. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Basmadjian, C., et al. (2014). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. National Institutes of Health. [Link]

  • Voon, P. J., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online. [Link]

  • Heath, J. A., et al. (2004). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. PubMed. [Link]

  • The Francis Crick Institute. (2023). Cell Cycle Analysis By Flow Cytometry. YouTube. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester. [Link]

  • Sigismund, S., et al. (2018). Targeting the EGFR signaling pathway in cancer therapy. National Institutes of Health. [Link]

  • Henriksen-Lacey, M., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. [Link]

  • Gajda, R., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. PubChem. [Link]

  • Kalirajan, C., et al. (2018). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. National Institutes of Health. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

  • Keller, L., et al. (2018). Inhibition of the PI3K/AKT/mTOR signaling pathway inhibits tumor cell growth of CTC-MCC-41 in vitro. ResearchGate. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

Sources

Method

Application Notes and Protocols: In Vitro Assay Development for Quinazoline Compounds

Introduction Quinazoline and its derivatives, such as quinazolinones, represent a critical class of heterocyclic compounds in medicinal chemistry.[1][2][3] These scaffolds are prevalent in numerous biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazoline and its derivatives, such as quinazolinones, represent a critical class of heterocyclic compounds in medicinal chemistry.[1][2][3] These scaffolds are prevalent in numerous biologically active molecules and approved therapeutics. A significant portion of research into quinazoline-based compounds has focused on their potential as anticancer agents, largely due to their ability to inhibit protein kinases.[1][4][5] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Quinazoline derivatives, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, effectively blocking downstream signaling cascades that promote tumor growth.[4][7]

The development of novel quinazoline-based drug candidates necessitates a robust and systematic in vitro evaluation pipeline. This process begins with primary screening to identify active compounds, followed by more detailed secondary assays to characterize their potency, selectivity, and mechanism of action. This guide provides a comprehensive overview and detailed protocols for establishing an in vitro assay cascade for the evaluation of quinazoline compounds, with a primary focus on their kinase inhibitory potential.

I. The Drug Discovery Funnel for Quinazoline Compounds

The evaluation of a library of quinazoline derivatives follows a tiered approach, often visualized as a funnel. This strategy allows for the efficient screening of many compounds in initial, high-throughput assays, with progressively more complex and resource-intensive assays reserved for a smaller number of promising candidates.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Potency cluster_2 Cellular Activity & Cytotoxicity cluster_3 Selectivity & Mechanism of Action Primary_Screening Primary Biochemical Assay (e.g., ADP-Glo™) IC50_Determination Dose-Response Biochemical Assay (e.g., HTRF®, AlphaLISA®) Primary_Screening->IC50_Determination Cell_Based_Assay Cell-Based Target Engagement (e.g., Western Blot, Cellular Thermal Shift) IC50_Determination->Cell_Based_Assay Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) Cell_Based_Assay->Viability_Assay Selectivity_Profiling Kinase Panel Screening Viability_Assay->Selectivity_Profiling Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo® 3/7) Selectivity_Profiling->Apoptosis_Assay

Caption: Drug discovery funnel for quinazoline compounds.

II. Primary Screening: Identifying Active Compounds

The initial step in the evaluation of a quinazoline library is a primary screen to identify compounds that exhibit activity against the target of interest, typically a protein kinase. High-throughput screening (HTS) methodologies are employed to rapidly assess large numbers of compounds.

A. Rationale for Assay Selection

For kinase targets, assays that detect the product of the kinase reaction (ADP or the phosphorylated substrate) are ideal for HTS. The ADP-Glo™ Kinase Assay is a robust and versatile platform suitable for this purpose. It measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[8] This assay is universal for virtually any kinase, making it an excellent choice for primary screening.[8]

B. Protocol: ADP-Glo™ Kinase Assay for Primary Screening

This protocol is adapted for a 384-well plate format, suitable for HTS.

Materials:

  • Recombinant kinase of interest (e.g., EGFR)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Quinazoline compound library

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a 10 mM stock solution of each quinazoline compound in DMSO. Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound to the assay plate, resulting in a final screening concentration of 10 µM. Include appropriate controls: no-enzyme (background), no-compound (100% activity), and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered "hits" and are selected for further characterization.

III. Hit Confirmation and Potency Determination

Hits identified in the primary screen are subjected to further testing to confirm their activity and determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

A. Rationale for Assay Selection

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA® are highly sensitive, robust, and low-volume assay formats well-suited for IC50 determination.[9][10] These proximity-based assays generate a signal when a donor and acceptor fluorophore are brought close together, which can be configured to measure either substrate phosphorylation or inhibitor binding.[11][12][13]

B. Protocol: HTRF® Kinase Assay for IC50 Determination

This protocol describes a generic HTRF kinase assay for measuring the potency of quinazoline inhibitors.

Materials:

  • Confirmed hit compounds

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • HTRF Kinase Assay Buffer

  • Europium-labeled anti-phospho-substrate antibody (donor)

  • Streptavidin-conjugated acceptor (e.g., XL665 or d2)

  • Low-volume, white 384-well plates

  • Multichannel pipettes or automated liquid handler

  • HTRF-compatible plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of each hit compound in DMSO, typically in a 1:3 or 1:5 ratio, to generate a 10- or 12-point dose-response curve.

  • Kinase Reaction:

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 4 µL of a solution containing the kinase and biotinylated substrate in HTRF Kinase Assay Buffer.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Add 10 µL of a pre-mixed solution of the europium-labeled antibody and streptavidin-conjugated acceptor in HTRF detection buffer.

    • Incubate at room temperature for 1 hour to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio (acceptor signal / donor signal) for each well.

    • Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinasePrimary Screen (% Inhibition @ 10 µM)IC50 (nM)
Quinazoline-AEGFR8550
Quinazoline-BEGFR9225
Quinazoline-CEGFR65250
Gefitinib (Control)EGFR9815

IV. Cellular Activity and Cytotoxicity Assessment

Demonstrating that a compound can inhibit its target in a cellular context and exert a desired biological effect is a critical step in the drug discovery process.[14]

A. Rationale for Assay Selection

Cell-based assays are essential to confirm that a compound can cross the cell membrane and engage its intracellular target.[14] Western blotting can be used to assess the phosphorylation status of the target kinase or its downstream substrates. Following target engagement confirmation, cell viability assays are performed to determine if the compound's on-target activity translates to a cytotoxic or cytostatic effect on cancer cells.[15][16] The MTT assay is a widely used colorimetric method for assessing cell viability.[17]

B. Protocol: Cell Viability (MTT) Assay

Materials:

  • Cancer cell line expressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Potent quinazoline compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Clear 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the quinazoline compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

G cluster_0 Cell Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Quinazoline Compounds Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_GI50 Calculate GI50 Read_Absorbance->Calculate_GI50

Caption: Workflow for the MTT cell viability assay.

V. Selectivity and Mechanism of Action Studies

Promising lead compounds should be profiled for their selectivity against a panel of related kinases to assess their potential for off-target effects. Additionally, assays to elucidate the mechanism of cell death can provide valuable insights.

A. Rationale for Assay Selection

Kinase panel screening is a crucial step to understand the selectivity profile of an inhibitor. This is typically performed by specialized contract research organizations (CROs). To determine if the observed cytotoxicity is due to the induction of apoptosis, a Caspase-Glo® 3/7 Assay can be employed. This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18]

B. Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Cancer cell line

  • Lead quinazoline compounds

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the lead compounds at concentrations around their GI50 values for a predetermined time (e.g., 24 hours). Include appropriate controls.

  • Assay Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[19]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.[19][20]

  • Data Acquisition: Measure the luminescence using a plate reader. An increase in luminescence indicates the activation of caspases 3 and 7, and thus, the induction of apoptosis.

CompoundGI50 (µM) in A431 cellsFold Increase in Caspase 3/7 Activity
Quinazoline-B0.055.2
Staurosporine (Control)0.018.5

VI. Conclusion

The in vitro assay cascade described in these application notes provides a systematic and robust framework for the identification and characterization of novel quinazoline-based kinase inhibitors. By employing a tiered approach, researchers can efficiently screen large compound libraries and focus on the most promising candidates for further preclinical development. The detailed protocols provided herein serve as a starting point, and it is crucial to optimize assay conditions for each specific target and cell line to ensure the generation of high-quality, reproducible data.

References

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm., 91(1), 18. Available at: [Link]

  • Ali, M. A., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 643. Available at: [Link]

  • Musumeci, F., et al. (2012). Quinazoline derivatives as potential anticancer agents: a patent review (2007 – 2010). Expert Opinion on Therapeutic Patents, 22(5), 515-529. Available at: [Link]

  • Bogani, F., et al. (2011). In vitro JAK kinase activity and inhibition assays. In Janus Kinase (JAK) Inhibitors (pp. 133-145). Humana Press. Available at: [Link]

  • Zegzouti, H., et al. (2012). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Assay and Drug Development Technologies, 10(4), 348-357. Available at: [Link]

  • Kaur, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 123. Available at: [Link]

  • Sharma, P., & Kumar, V. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results, 13(S6), 1736-1743. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Musumeci, F., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents, 25(10), 1165-1179. Available at: [Link]

  • Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8775. Available at: [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

  • Wikipedia. (n.d.). Quinazoline. Available at: [Link]

  • Lovitt, C. J., et al. (2018). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Oncology, 8, 83. Available at: [Link]

  • Das, M., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 86(15), 7737-7744. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • BMG LABTECH. (2020). HTRF technology on Microplate Readers. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Wilson, J. D., & Cistran, V. L. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. Current Protocols in Chemical Biology, 11(2), e65. Available at: [Link]

  • Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Available at: [Link]

  • Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Musumeci, F., et al. (2012). Quinazoline derivatives as potential anticancer agents: a patent review (2007 – 2010). Expert Opinion on Therapeutic Patents, 22(5), 515-529. Available at: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Available at: [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Available at: [Link]

  • Patsnap. (2025). How to Measure Enzyme Kinetics Using Spectrophotometry. Available at: [Link]

  • Revvity. (2024). Step up your research with AlphaLISA™ immunoassays. Available at: [Link]

  • Wang, Y., et al. (2022). Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

  • Bhuyan, P. J., & Mugesh, G. (2014). Bioassays for anticancer activities. In Methods in molecular biology (Vol. 1105, pp. 29-41). Humana Press. Available at: [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Available at: [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Available at: [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Available at: [Link]

  • TeachMe Physiology. (2024). Enzyme Kinetics. Available at: [Link]

Sources

Application

Application Note: Preclinical Profiling of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Executive Summary & Molecule Profile[1] 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS: 949977-34-8) represents a "privileged structure" in medicinal chemistry, merging a quinazoline-4-amine core with a piperazine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS: 949977-34-8) represents a "privileged structure" in medicinal chemistry, merging a quinazoline-4-amine core with a piperazine moiety via a methylene linker.

This scaffold exhibits high structural homology to two major therapeutic classes:

  • 
    -Adrenergic Antagonists:  (e.g., Prazosin, Doxazosin) used for hypertension and Benign Prostatic Hyperplasia (BPH).
    
  • Tyrosine Kinase Inhibitors (TKIs): (e.g., Gefitinib, Erlotinib) used in oncology.

Unlike classic alpha-blockers where the piperazine is directly conjugated to the quinazoline ring, this molecule features a methylene bridge (-CH2-) . This structural deviation interrupts the electronic conjugation, potentially altering receptor selectivity (e.g., enhancing CNS penetration or shifting affinity toward 5-HT/Dopamine receptors or specific kinase sub-domains).

This Application Note provides a rigorous, modular framework for testing the efficacy of this compound, prioritizing Cardiovascular (Hypertension) and Oncology (Proliferation) models based on its pharmacophore.

Formulation & Handling (Critical Pre-requisite)

Before in vivo administration, the physicochemical properties of the free amine must be managed. The piperazine tail provides basicity, but the quinazoline core is planar and lipophilic.

Solubility Protocol
  • Challenge: The free base is likely sparingly soluble in neutral water.

  • Recommended Vehicle: 5% DMSO + 40% PEG-400 + 55% Saline (v/v).

  • Alternative (Salt Formation): Conversion to a Trihydrochloride (3HCl) salt is highly recommended for aqueous solubility (>10 mg/mL).

  • pH Adjustment: Ensure final formulation pH is between 4.5–6.0 to prevent precipitation of the free base in the syringe.

Primary Efficacy Model: Cardiovascular Hemodynamics

Rationale: The quinazoline-4-amine core is the defining feature of competitive


-adrenergic antagonists. Testing for hypotensive effects is the primary validation step.
Model: Spontaneously Hypertensive Rat (SHR)

The SHR model is the gold standard for evaluating antihypertensive agents, offering high translational validity to human essential hypertension.

Experimental Design
ParameterSpecification
Species/Strain Rat / SHR (Male, 12–14 weeks old)
Group Size

per group (Power > 0.8)
Route Oral Gavage (PO) or Intraperitoneal (IP)
Dose Range 0.3, 1.0, 3.0, 10.0 mg/kg (Logarithmic escalation)
Positive Control Prazosin (1 mg/kg) or Terazosin
Negative Control Vehicle only (5% DMSO/PEG mix)
Methodology: Radiotelemetry (Gold Standard)

Note: Tail-cuff plethysmography is acceptable for screening, but telemetry is required for definitive pharmacological characterization to detect transient reflex tachycardia.

  • Implantation: Implant HD-S10 transmitters (DSI) into the abdominal aorta of anesthetized SHRs. Allow 10 days for recovery and circadian rhythm re-establishment.

  • Baseline Recording: Record 24-hour baseline Mean Arterial Pressure (MAP) and Heart Rate (HR).

  • Dosing: Administer test compound at T=0 (light cycle start).

  • Data Acquisition: Continuous sampling (500 Hz) for 24 hours post-dose.

  • Endpoint Analysis: Calculate

    
    MAP (max decrease) and Duration of Action (
    
    
    
    ).
Mechanistic Validation (In Vitro)

To confirm the mechanism is indeed


-blockade and not direct vasodilation (like hydralazine), perform an Aortic Ring Assay :
  • Protocol: Isolate rat thoracic aorta rings. Pre-contract with Phenylephrine (

    
     agonist).
    
  • Test: Add cumulative concentrations of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (

    
     to 
    
    
    
    M).
  • Result: A rightward shift in the Phenylephrine dose-response curve indicates competitive antagonism.

Secondary Efficacy Model: Oncology (Solid Tumors)

Rationale: Quinazolines are potent ATP-competitive inhibitors of EGFR and VEGFR kinases. The piperazine side chain often improves solubility and pharmacokinetic properties of these inhibitors.

Model: A431 Human Epidermoid Carcinoma Xenograft

A431 cells overexpress EGFR (Epidermal Growth Factor Receptor), making them the ideal target for quinazoline-based inhibitors.

Experimental Design
ParameterSpecification
Host BALB/c Nude Mice (Athymic), Female, 6-8 weeks
Tumor Induction Subcutaneous injection of

A431 cells in Matrigel
Treatment Start When tumor volume reaches ~100–150 mm³
Dosing Regimen Daily (QD) for 21 days
Dose Levels 10, 30, 60 mg/kg (IP or PO)
Positive Control Gefitinib (100 mg/kg) or Erlotinib
Step-by-Step Protocol
  • Inoculation: Inject cells into the right flank. Monitor growth using digital calipers.

  • Randomization: Once tumors reach target size, randomize mice into groups to ensure equal average tumor volume at Day 0.

  • Administration: Dose animals daily. Weigh animals daily to monitor toxicity (body weight loss >15% requires euthanasia).

  • Measurement: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) every 3 days.
    • Formula:

      
      
      
  • Terminal Analysis: At Day 21, harvest tumors. Fix in formalin for IHC (Ki-67 proliferation marker) and flash freeze for Western Blot (assess phosphorylation of EGFR/AKT/ERK).

Mechanism of Action Visualization

The following diagram illustrates the dual-potential signaling pathways this compound may modulate based on its structural pharmacophore.

MechanismOfAction cluster_CV Cardiovascular Pathway (Alpha-1 Blockade) cluster_Onc Oncology Pathway (Kinase Inhibition) Compound 2-(Piperazin-1-ylmethyl) quinazolin-4-amine A1AR Alpha-1 Adrenergic Receptor (GPCR) Compound->A1AR Antagonism (Blocks) EGFR EGFR / VEGFR (Tyrosine Kinase) Compound->EGFR Competitive Inhibition (ATP Binding Site) Gq Gq Protein A1AR->Gq PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ PLC->Ca Vasocon Vasoconstriction Ca->Vasocon HTN_Red Reduced Hypertension Vasocon->HTN_Red Result: Vasodilation (BP Drop) Phos Auto-phosphorylation EGFR->Phos Signal MAPK / AKT Signaling Phos->Signal Prolif Cell Proliferation & Angiogenesis Signal->Prolif Tumor_Red Tumor Regression Prolif->Tumor_Red Result: Tumor Stasis

Figure 1: Dual-mechanistic hypothesis. The compound is predicted to act as an antagonist at


-adrenergic receptors (left) or an inhibitor at Tyrosine Kinase domains (right), leading to vasodilation or antiproliferation, respectively.

Experimental Workflow: Decision Matrix

To ensure resource efficiency, follow this "Go/No-Go" decision tree.

Workflow Start Start: Compound Synthesis & Salt Formation Solubility Solubility Screen (pH 5.0 - 7.4) Start->Solubility InVitro In Vitro Binding Screen (Alpha-1 vs EGFR) Solubility->InVitro Decision1 Dominant Activity? InVitro->Decision1 PathA High Alpha-1 Affinity Decision1->PathA Ki < 100nM (GPCR) PathB High Kinase Inhibition Decision1->PathB IC50 < 100nM (Kinase) PathC High Antimicrobial Activity (Secondary) Decision1->PathC MIC < 4 ug/mL ModelA Model: SHR Rat (Telemetry) PathA->ModelA ModelB Model: A431 Xenograft (Nude Mouse) PathB->ModelB ModelC Model: Murine Sepsis (CLP or Infection) PathC->ModelC

Figure 2: Experimental Decision Matrix. In vitro binding data should dictate the primary in vivo model selection.

Safety & Toxicology (Brief Note)

Given the methylene-piperazine structure, CNS side effects are a specific risk (unlike Prazosin which has poor CNS penetration).

  • Observation: During efficacy testing, monitor for sedation (reduced locomotion) or excitation (stereotypy).

  • hERG Channel: Quinazolines are known hERG blockers. An in vitro hERG patch-clamp assay is mandatory before advancing to high-dose animal studies to rule out QT prolongation risks.

References

  • Alagarsamy, V., et al. (2018). "Quinazoline: A privileged scaffold in drug discovery."[1][2] International Journal of Pharmaceutical Sciences and Research. Link

  • Luo, W., et al. (2019). "Recent advances in the discovery of novel quinazoline-based derivatives as potent EGFR inhibitors." European Journal of Medicinal Chemistry. Link

  • Graham, R.M., et al. (1996). "Clinical pharmacology of the alpha 1-adrenergic blockers." American Journal of Hypertension. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 24864455, 2-(Piperazin-1-ylmethyl)quinazolin-4-amine." PubChem. Link

  • Harlan Laboratories. (2023). "Hsd:Athymic Nude-Foxn1nu Mouse Model Data." Envigo. Link

Sources

Method

Application Note: A Robust HPLC-UV Method for the Analysis of Piperazine-Containing Active Pharmaceutical Ingredients

Abstract This application note presents a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of piper...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of piperazine-containing compounds. Piperazine and its derivatives are fundamental structural motifs in a vast number of Active Pharmaceutical Ingredients (APIs).[1] Their analysis, however, presents unique challenges due to the basic nature of the piperazine ring and, in some cases, a lack of a strong UV chromophore.[2][3] This document provides a detailed protocol, explains the scientific rationale behind critical methodological choices, and offers guidance on system suitability and troubleshooting to ensure reliable and accurate results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Piperazine Moieties

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are found in diverse therapeutic classes, including antihistamines (e.g., Cetirizine), antipsychotics (e.g., Quetiapine), and anthelmintics.[4][5] The accurate quantification of these compounds is critical for quality control, stability testing, and pharmacokinetic studies.

HPLC-UV is a widely accessible and reliable technique for pharmaceutical analysis.[6] However, the physicochemical properties of piperazine-containing molecules necessitate careful method development. Key challenges include:

  • Poor UV Absorbance: The basic piperazine ring itself lacks a significant chromophore, making direct UV detection at low concentrations difficult.[2] Analysis often relies on the presence of a chromophore in a substituent on the ring.[7] For trace analysis of piperazine as an impurity, pre-column derivatization may be required to attach a UV-active label.[2][7]

  • Peak Tailing: As organic bases, piperazine compounds can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns.[8] This secondary ionic interaction leads to asymmetric, tailing peaks, which compromise resolution and integration accuracy.

  • pH Sensitivity: The retention and peak shape of these basic compounds are highly dependent on the mobile phase pH. Piperazine is a weak base with two pKa values, meaning its ionization state can be readily manipulated.

This guide will address these challenges by providing a systematic approach to method development, focusing on a model compound, 1-phenylpiperazine , to illustrate the principles.

Guiding Principles for Method Development

A successful HPLC method is built on a logical series of choices that control the interactions between the analyte, the stationary phase, and the mobile phase. The goal is to achieve adequate retention, good peak shape (symmetry), and sufficient resolution from other components in the sample matrix.

For basic compounds like piperazine derivatives, the primary consideration is to minimize interaction with acidic silanols.

  • Stationary Phase: A C18 or C8 column is a standard starting point for reversed-phase chromatography due to their hydrophobic retention mechanisms.[9] However, to prevent peak tailing, it is crucial to select a column with high "base-deactivation" or "end-capping." Modern, high-purity silica columns are specifically designed to have minimal accessible silanol groups.

  • Alternative Selectivity: If a standard C18 column fails to provide adequate separation or peak shape, a phenyl-bonded phase can be an excellent alternative.[10] Phenyl phases offer π-π interactions, which can enhance the retention and selectivity for aromatic-containing analytes like 1-phenylpiperazine.[10][11]

The mobile phase is the most powerful tool for controlling the chromatography of basic compounds.

  • pH Control: The "rule of thumb" is to maintain the mobile phase pH at least 2 units away from the analyte's pKa. For a basic compound, working at a low pH (e.g., pH 2.5-3.5) ensures the piperazine nitrogens are fully protonated (ionized). This consistent charge state prevents peak distortion. Conversely, a high pH (e.g., pH 9-10) can be used to keep the analyte in its neutral, more retentive form, but requires a pH-stable column.

  • Buffer Selection: A buffer is essential to maintain a constant pH. For low pH work, phosphate or formate buffers are common. For high pH, ammonium bicarbonate or ammonium acetate buffers are suitable and are also compatible with mass spectrometry. A buffer concentration of 10-25 mM is typically sufficient.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of the organic modifier to the aqueous buffer controls the retention time of the analytes.

The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For substituted piperazines, the λmax is determined by the chromophoric group attached to the piperazine ring.[7] For 1-phenylpiperazine, the phenyl group provides strong UV absorbance. A photodiode array (PDA) detector is invaluable during method development to screen the entire UV spectrum and identify the optimal wavelength. Based on available spectral data, 1-phenylpiperazine has a significant absorbance peak around 240-250 nm.[11]

Detailed Protocol: HPLC-UV Analysis of 1-Phenylpiperazine

This protocol provides a validated starting point for the analysis of 1-phenylpiperazine and serves as a template for developing methods for other piperazine derivatives.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or PDA detector.[2]

  • Column: InertSustain C18, 4.6 x 150 mm, 5 µm particle size (or equivalent high-purity, base-deactivated C18 column).

  • Chemicals:

    • 1-Phenylpiperazine reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4)

    • Phosphoric acid (o-phosphoric acid, 85%)

    • Water (HPLC grade or Milli-Q)

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Reagent and Standard Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 3.4 g of KH2PO4 and dissolve in 1000 mL of HPLC grade water (yields a 25 mM solution).

    • Adjust the pH to 3.0 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic):

    • Acetonitrile (100%).

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (approx. 1000 µg/mL):

    • Accurately weigh approximately 25 mg of 1-phenylpiperazine reference standard into a 25 mL volumetric flask.

    • Dissolve and bring to volume with the diluent.

  • Working Standard Solution (approx. 100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

The following conditions should be used as a starting point.

ParameterCondition
Column InertSustain C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM KH2PO4, pH 3.0
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 242 nm
Run Time 15 minutes
System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified.[6][12] This is a core tenet of a self-validating and trustworthy protocol. Inject the working standard solution (100 µg/mL) five or six consecutive times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. High tailing indicates undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeEnsures the precision of the system for repeated injections.

These criteria are typical but should be established and justified for each specific method during formal validation.[13]

Analytical Procedure
  • Sample Preparation:

    • Accurately weigh the sample (e.g., powdered tablet, API) containing the equivalent of approximately 25 mg of the piperazine compound.

    • Transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with diluent.

    • Further dilute as necessary to bring the concentration into the validated range of the method (e.g., near the 100 µg/mL working standard concentration).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[14]

  • Injection Sequence:

    • Inject a blank (diluent) to ensure no carryover.

    • Perform the System Suitability Test (5-6 injections of the working standard).

    • Inject the working standard.

    • Inject the prepared sample solutions.

    • Inject a working standard every 10-20 sample injections to bracket the samples and verify system stability.

  • Data Analysis:

    • Identify the peak for the piperazine analyte based on its retention time relative to the standard.

    • Calculate the amount of the piperazine compound in the sample using the peak area response and the following formula:

    Amount (mg) = (Area_Sample / Area_Standard) * C_Standard * Dilution_Factor

    Where:

    • Area_Sample is the peak area of the analyte in the sample.

    • Area_Standard is the average peak area of the analyte in the bracketing standards.

    • C_Standard is the concentration of the working standard (in mg/mL).

    • Dilution_Factor is the total dilution performed during sample preparation.

Visualizations and Workflow

Overall Analytical Workflow

The diagram below outlines the complete process from sample receipt to final report generation, emphasizing the critical quality control steps.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt SamplePrep Sample Preparation (Weigh, Dissolve, Dilute, Filter) Sample->SamplePrep StdPrep Standard & Mobile Phase Preparation SST System Suitability Test (SST) StdPrep->SST Sequence Run Analytical Sequence SamplePrep->Sequence SST->Sequence If Pass Integration Peak Integration & Identification Sequence->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report & COA Calculation->Report G Start Start: Select Base-Deactivated C18 Column MobilePhase Prepare Mobile Phase (e.g., ACN/Phosphate Buffer) pH = 3.0 Start->MobilePhase Inject Inject Analyte MobilePhase->Inject CheckPeak Peak Shape Acceptable? (Tf <= 2.0) Inject->CheckPeak Success Method Optimized. Proceed to Validation. CheckPeak->Success Yes AdjustpH Option 1: Lower pH to 2.5 or Add Ion-Pair Reagent CheckPeak->AdjustpH No ChangeColumn Option 2: Switch to Phenyl or different C18 column CheckPeak->ChangeColumn No (Persistent Tailing) AdjustpH->Inject ChangeColumn->MobilePhase

Caption: Decision tree for HPLC method development for basic compounds.

Method Validation and Trustworthiness

The protocol described here serves as a starting point. To be considered trustworthy and reliable for routine use in a regulated environment, the method must be formally validated according to guidelines such as ICH Q2(R1). [15][16][17]The objective of validation is to demonstrate that the procedure is suitable for its intended purpose. [16][17] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike-recovery studies. [2]* Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. [4]* Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temperature ±5°C), providing an indication of its reliability during normal usage. [2]

Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Mobile phase pH is too close to analyte pKa.2. Column is not sufficiently base-deactivated.3. Column is old or contaminated.1. Ensure mobile phase pH is at least 2 units below the pKa.2. Switch to a certified base-deactivated column or a phenyl column.3. Wash the column with a strong solvent or replace it.
Poor Resolution 1. Insufficient difference in hydrophobicity.2. Gradient slope is too steep.1. Change the organic modifier (e.g., methanol instead of acetonitrile).2. Decrease the gradient slope (make it shallower) to increase separation time.
No Peak / Low Signal 1. Incorrect wavelength selection.2. Sample concentration is too low.3. System issue (e.g., lamp off, leak).1. Use a PDA detector to verify the λmax.2. Prepare a more concentrated sample.3. Perform system checks (lamp status, pressure trace).
Drifting Retention Times 1. Inadequate column equilibration.2. Mobile phase composition is changing.3. Column temperature fluctuation.1. Equilibrate the column for at least 10-15 column volumes before injection.2. Ensure mobile phase bottles are properly sealed and degassed.3. Verify the column thermostat is on and stable.
Conclusion

The successful HPLC-UV analysis of piperazine-containing compounds is highly achievable with a systematic and scientifically-grounded approach to method development. By carefully selecting a modern, base-deactivated column and precisely controlling the mobile phase pH to maintain a consistent ionization state of the analyte, common issues like peak tailing can be effectively eliminated. The protocol provided for 1-phenylpiperazine demonstrates a robust starting point that, when combined with rigorous system suitability testing and full validation, yields a trustworthy and reliable method suitable for the demanding environment of pharmaceutical research and quality control.

References
  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • MDPI. UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Available from: [Link]

  • RJPBCS. A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Available from: [Link]15]pdf

  • YouTube. Sample Preparation for HPLC. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ACS Publications. Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Available from: [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • Organomation. HPLC Sample Preparation. Available from: [Link]

  • LCGC International. Column Selection for Reversed-Phase HPLC. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available from: [Link]

  • GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available from: [Link]

  • National Center for Biotechnology Information. Piperazine | C4H10N2 | CID 4837 - PubChem. Available from: [Link]

  • Taylor & Francis Online. Generic Automated Sample Preparation Including Online HPLC Analysis for Application within the Pharmaceutical Industry. Available from: [Link]

  • Phenomenex. Choosing the Right Reversed Phase Column. Available from: [Link]

  • Agilent Technologies. USP General Chapter <1058>. Available from: [Link]

  • NIST. Piperazine, 1-phenyl-. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Element. HPLC Column Selection. Available from: [Link]

  • Sartorius. Sample Preparation. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

Sources

Application

LC-MS methods for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine detection

Abstract This application note details a robust, field-proven protocol for the quantification of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine , a structural scaffold common in kinase inhibitors and alpha-adrenergic recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven protocol for the quantification of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine , a structural scaffold common in kinase inhibitors and alpha-adrenergic receptor antagonists.[1] Due to the high polarity and basicity of the piperazine and quinazoline moieties, this method utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction (SPE) coupled with Charged Surface Hybrid (CSH) C18 chromatography. This approach ensures superior peak shape, eliminates phospholipid matrix effects, and achieves a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) profiling.

Analyte Characterization & Method Strategy

Successful method development requires understanding the physicochemical "personality" of the molecule.

  • Chemical Structure: The molecule consists of a quinazoline core substituted with a primary amine at position 4 and a methyl-piperazine group at position 2.[1]

  • Basicity (pKa): The piperazine ring contains a secondary amine (pKa ~9.8) and a tertiary amine (pKa ~5.4). The quinazoline ring nitrogens are weakly basic.[1]

    • Implication: The molecule is positively charged at physiological pH and highly charged under acidic LC conditions.

  • Polarity (LogP): Estimated LogP is < 1.5, making it relatively polar.

    • Implication: Traditional C18 columns may suffer from dewetting or poor retention (peak fronting) without specific end-capping or ion-pairing agents.[1]

Strategic Choice: The "Acidic CSH" Approach We utilize a Charged Surface Hybrid (CSH) C18 column with an acidic mobile phase. The CSH particle surface carries a low-level positive charge that repels the protonated basic analyte, preventing interaction with residual silanols.[1] This yields sharp peaks without the need for high-pH mobile phases that can degrade silica columns over time.[1]

Experimental Protocol: Sample Preparation

Objective: Extract the analyte from plasma while removing phospholipids (which cause ion suppression). Method: Mixed-Mode Cation Exchange (MCX) SPE.[1]

Step-by-Step Workflow
  • Pre-treatment:

    • Aliquot 100 µL of plasma into a 96-well plate.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., deuterated analog or Prazosin-d8).[1]

    • Add 100 µL of 4% Phosphoric Acid (

      
      ) in water.
      
    • Mechanism:[2][3] Acidification ensures the analyte is fully protonated (

      
      ) to bind to the cation exchange resin.
      
  • SPE Loading (Oasis MCX or equivalent 30 mg plate):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply the entire pre-treated sample (~210 µL) at a slow flow rate.

  • Wash Steps (Critical for Purity):

    • Wash 1: 1 mL 2% Formic Acid in Water.[1] (Removes proteins and hydrophilic interferences).

    • Wash 2: 1 mL 100% Methanol.[1] (Removes hydrophobic neutrals and phospholipids).

    • Note: The basic analyte remains ionically bound to the sorbent during the methanol wash.

  • Elution:

    • Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[2][3] High pH neutralizes the analyte and the sorbent, breaking the ionic bond.

  • Reconstitution:

    • Evaporate eluate to dryness under

      
       at 40°C.
      
    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography Parameters
ParameterSetting
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Injection Vol 2 - 5 µL

Gradient Table:

Time (min) %B Curve Event
0.0 5 Initial Load
0.5 5 6 Hold
3.0 95 6 Elute
3.5 95 6 Wash
3.6 5 1 Re-equilibrate

| 5.0 | 5 | 6 | End |[1]

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[4]

  • Source Temp: 500°C.

  • Capillary Voltage: 1.5 kV (Low voltage preferred for labile amines).

  • Desolvation Gas: 1000 L/hr (

    
    ).
    

MRM Transitions (Predicted): Based on the molecular formula


 (MW ~243.15).
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Identification
Target 244.2 (

)
158.1 3025Quantifier (Loss of piperazine ring)
Target244.2144.13035Qualifier (Quinazoline core cleavage)
Target244.285.13020Qualifier (Piperazine fragment)
IS (Generic)384.2247.13028Prazosin-d8 (Example)

Note: The transition 244.2 -> 158.1 corresponds to the cleavage of the C-N bond between the methyl linker and the piperazine, leaving the stable quinazolin-4-amine-methyl carbocation.[1]

Visualization: Method Logic & Fragmentation

Figure 1: Method Development Decision Tree

This diagram illustrates the logic used to select the MCX-CSH workflow over alternatives.

MethodDevelopment Start Analyte: 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (Basic, Polar, + charged) Matrix Biological Matrix (Plasma/Urine) Start->Matrix Decision1 Sample Prep Strategy? Matrix->Decision1 PPT Protein Precipitation (High Matrix Effect Risk) Decision1->PPT LLE Liquid-Liquid Extraction (Poor recovery for polar bases) Decision1->LLE SPE Solid Phase Extraction (Selected) Decision1->SPE SPE_Type SPE Sorbent Selection SPE->SPE_Type HLB HLB (Reverse Phase) (Co-elutes phospholipids) SPE_Type->HLB MCX MCX (Mixed-Mode Cation Exchange) (Removes phospholipids via MeOH wash) SPE_Type->MCX LC_Col LC Column Selection MCX->LC_Col Std_C18 Standard C18 (Peak Tailing for Amines) LC_Col->Std_C18 CSH_C18 CSH C18 (Charged Surface) (Superior Peak Shape at Low pH) LC_Col->CSH_C18

Caption: Decision matrix for selecting MCX SPE and CSH C18 chromatography to overcome basicity and polarity challenges.

Figure 2: MS/MS Fragmentation Pathway

Proposed fragmentation mechanism for MRM transition selection.

Fragmentation Precursor Precursor Ion [M+H]+ = 244.2 (Intact Molecule) Frag1 Product Ion 1 m/z 158.1 (Quinazoline-CH2+) Precursor->Frag1 Collision Energy (25 eV) Frag2 Product Ion 2 m/z 85.1 (Piperazine Ring) Precursor->Frag2 Collision Energy (20 eV) Neutral Neutral Loss Piperazine (86 Da) Precursor->Neutral Loss

Caption: Proposed fragmentation pathway showing the primary quantifier ion (m/z 158.1) generated by cleavage at the linker.

Validation Criteria (FDA/EMA M10 Guidelines)

To ensure the method is "Self-Validating," the following acceptance criteria must be met during the run:

  • Linearity:

    
     using 
    
    
    
    weighting.[1] Range: 1.0 ng/mL to 1000 ng/mL.[1]
  • Accuracy & Precision:

    • QC Samples (Low, Mid, High): ±15% CV and Bias.

    • LLOQ: ±20% CV and Bias.[1][5]

  • Matrix Effect (ME): Calculate using the post-extraction spike method.

    • 
      .
      
    • Acceptable range: 85% - 115% (MCX usually yields ~95-100% by removing phospholipids).[1]

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. Target > 80%.

Troubleshooting Guide

  • Problem: Poor peak shape (tailing).

    • Root Cause:[2][3][4][6][7] Secondary interactions with silanols.[1]

    • Fix: Ensure mobile phase contains at least 0.1% Formic Acid.[1] Switch to a fresh CSH column.[1]

  • Problem: Low sensitivity.

    • Root Cause:[2][3][4][6][7] Ion suppression or poor evaporation recovery.[1]

    • Fix: Check the "Wash 2" step in SPE—ensure 100% MeOH is used to strip phospholipids. Ensure the evaporation temperature does not exceed 40°C, as the amine might degrade or sublime.

References

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Waters Corporation. (2023).[1] Oasis MCX Extraction Protocol for Basic Compounds. [Link]

  • PubChem. (2023).[1] Compound Summary for CID 152348331 (Quinazoline-piperazine derivatives). [Link]

Sources

Method

Synthetic Protocols for Functionalizing the Quinazoline Core: A Guide for Researchers

The quinazoline scaffold, a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives exhibit a wide spectrum o...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline scaffold, a fused aromatic heterocycle consisting of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of synthetic protocols for the functionalization of the quinazoline core structure, emphasizing both classical and modern methodologies.

The Quinazoline Core: A Privileged Scaffold

The versatility of the quinazoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. The numbering of the quinazoline ring system is crucial for understanding the regioselectivity of the functionalization reactions discussed in this guide.

Figure 1: Structure and Numbering of the Quinazoline Core

A diagram illustrating the core structure and standard numbering of the quinazoline ring.

Classical Approaches to Quinazoline Synthesis and Functionalization

Historically, several named reactions have been instrumental in the synthesis of the quinazoline core, often providing a foundational scaffold for further functionalization.

Niementowski Quinazoline Synthesis

The Niementowski synthesis is a widely used method for the preparation of 4(3H)-quinazolinones, which are key intermediates for further derivatization. This reaction involves the condensation of anthranilic acid with an amide.[5]

Protocol: Microwave-Assisted Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

This protocol is an adaptation of the classical Niementowski reaction, utilizing microwave irradiation to accelerate the reaction and improve yields.[5]

Materials:

  • Anthranilic acid

  • Acetamide

  • Microwave reactor vials

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • In a 10 mL microwave reactor vial, combine anthranilic acid (1.0 mmol) and acetamide (5.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.

  • After cooling, add 10 mL of water to the reaction mixture and stir for 10 minutes.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using an ethyl acetate/hexane gradient.

Expected Outcome: This method typically affords the desired 2-methyl-4(3H)-quinazolinone in good to excellent yields. The use of microwave irradiation significantly reduces the reaction time compared to conventional heating methods.[5]

Bischler Quinazoline Synthesis

The Bischler synthesis is another classical method that involves the cyclization of an N-acyl-2-aminobenzylamine. This method often requires high temperatures and pressures.[6]

Modern Synthetic Strategies: Transition-Metal Catalysis

Recent advances in organic synthesis have led to the development of powerful transition-metal-catalyzed reactions for the functionalization of the quinazoline core. These methods offer high efficiency, regioselectivity, and functional group tolerance.

C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for introducing new bonds to the quinazoline scaffold.[7] Transition metals such as rhodium, ruthenium, and palladium are commonly employed to catalyze these transformations.[8][9]

Conceptual Workflow for Rh(III)-Catalyzed C-H Functionalization

G cluster_workflow Rh(III)-Catalyzed C-H Functionalization Start Quinazoline Substrate (e.g., Benzimidate) Step1 C-H Activation (Rh(III) Catalyst) Start->Step1 [Rh(III)] Step2 Coordination of Coupling Partner (e.g., Dioxazolone) Step1->Step2 Step3 Migratory Insertion Step2->Step3 Step4 Reductive Elimination & Cyclization Step3->Step4 End Functionalized Quinazoline Product Step4->End Product Release & Catalyst Regeneration

A generalized workflow for Rh(III)-catalyzed C-H functionalization of a quinazoline precursor.

A proposed mechanism for Rh(III)-catalyzed C-H functionalization involves C-H activation, migratory insertion, and cyclization to yield the desired quinazoline product.[8] This approach allows for the synthesis of diverse quinazoline derivatives with high atom efficiency.[8]

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of quinazolines.[1][10] These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents.

Protocol: Suzuki-Miyaura Cross-Coupling for 4-Arylquinazoline Synthesis

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C4 position of a 4-chloroquinazoline.

Materials:

  • 4-Chloroquinazoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 4-chloroquinazoline (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

  • Add the solvent (10 mL) and degas the mixture by bubbling with the inert gas for 15 minutes.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Reaction Parameters for Cross-Coupling Reactions

Catalyst SystemSubstrate ScopeTypical ConditionsYield RangeReference
Pd(OAc)₂ / LigandHalogenated quinazolines/onesBase, Solvent, 80-120 °CModerate to High[10]
CuI / Ligand(2-halophenyl)methylaminesBase, Additive, O₂, 110 °C43-90%[11]
Ni(II) catalyst2-aminobenzyl alcohols & nitrilesToluene, 90 °CModerate to Good[11]

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single pot to form a product, have gained significant attention for the synthesis of complex quinazoline derivatives in an efficient and atom-economical manner.[1][12][13]

One-Pot Three-Component Synthesis of 2,4-Disubstituted Quinazolines

A catalyst-free, one-pot, three-component reaction of 2-aminobenzophenones, aldehydes, and urea or ammonium acetate under aerobic conditions can be employed to synthesize 2,4-disubstituted quinazolines in good yields.[12][13]

Conceptual Scheme for Three-Component Quinazoline Synthesis

G cluster_mcr Three-Component Quinazoline Synthesis Comp1 2-Aminobenzophenone Reaction One-Pot Reaction (Aerobic Oxidation) Comp1->Reaction Comp2 Aldehyde Comp2->Reaction Comp3 Urea / NH₄OAc Comp3->Reaction Product 2,4-Disubstituted Quinazoline Reaction->Product

A simplified representation of a one-pot, three-component synthesis of 2,4-disubstituted quinazolines.

Functionalization of the Quinazolinone Core

The quinazolinone scaffold is a prevalent motif in numerous bioactive molecules.[7] Functionalization of this core often involves modification at the N3 position or the C2 position.

Protocol: Synthesis of 2,3-Disubstituted Quinazolinones

This protocol outlines a common strategy for synthesizing 2,3-disubstituted quinazolinones starting from anthranilic acid.[14]

Procedure:

  • Step 1: Synthesis of N-acyl anthranilic acid: React anthranilic acid with an appropriate acyl chloride (e.g., butyryl chloride) to form the corresponding N-acyl anthranilic acid.

  • Step 2: Formation of Benzoxazinone: Cyclize the N-acyl anthranilic acid in acetic anhydride to yield the corresponding 2-substituted benzoxazin-4-one.

  • Step 3: Amination to form Quinazolinone: React the benzoxazinone intermediate with a primary amine (e.g., aniline or benzylamine) to replace the ring oxygen and form the 2,3-disubstituted quinazolinone.

Conclusion

The functionalization of the quinazoline core is a dynamic field of research, with continuous development of novel and efficient synthetic methodologies. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of quinazolines and to design and synthesize novel derivatives with potential therapeutic applications.

References

  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). Marquette University. [Link]

  • Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (2021, February 5). [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. (n.d.). MDPI. [Link]

  • C–H functionalization of quinazolinones by transition metal catalysis. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 2, 4-Disubstituted Quinazolines via One-Pot Three-Component Assembly. (n.d.). Taylor & Francis Online. [Link]

  • Co(III)-Catalyzed Synthesis of Quinazolines via C–H Activation of N-Sulfinylimines and Benzimidates. (n.d.). ACS Publications. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). National Center for Biotechnology Information. [Link]

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). MDPI. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • The Medicinal Functionality of Quinazolines. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Quinazoline. (n.d.). Wikipedia. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Quinazoline-Piperazine Libraries

Introduction: The Quinazoline-Piperazine Scaffold as a Privileged Structure in Drug Discovery The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, earnin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline-Piperazine Scaffold as a Privileged Structure in Drug Discovery

The quinazoline core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure."[1] This is due to its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] When combined with a piperazine moiety, the resulting quinazoline-piperazine derivatives exhibit a remarkable propensity for high-affinity binding to various enzymes, particularly protein kinases.[4][5]

Protein kinases are a critical class of enzymes that regulate numerous cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[4][6] The quinazoline scaffold has proven to be an exceptional framework for developing kinase inhibitors.[7][8] Its structure is well-suited for insertion into the ATP-binding pocket of kinases, a key site for modulating their activity.[9][10] This has led to the successful development and FDA approval of several quinazoline-based kinase inhibitors for cancer therapy, such as gefitinib, erlotinib, and afatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[4][9][11] The piperazine group often enhances solubility and provides a key vector for synthetic modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[12]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[13][14] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS campaigns for quinazoline-piperazine libraries, with a focus on identifying novel kinase inhibitors. We will delve into assay development, screening protocols, data analysis, and hit validation, providing both the theoretical basis and practical steps for a successful screening campaign.

I. Assay Development and Optimization: The Foundation of a Successful HTS Campaign

The selection and optimization of an appropriate assay are paramount for a successful HTS campaign. The primary goal is to develop a robust, reproducible, and scalable assay that can reliably distinguish active compounds from inactive ones. For quinazoline-piperazine libraries, which are often designed as kinase inhibitors, both biochemical and cell-based assays are viable options.[15]

Choosing the Right Assay Format: Biochemical vs. Cell-Based

Biochemical assays utilize purified, isolated biological components (e.g., a recombinant kinase enzyme and its substrate) to measure the direct effect of a compound on the target.[15][16] They are generally simpler to optimize and offer a clearer, more direct measure of target engagement.

  • Advantages: Mechanistically straightforward, lower variability, and easier to troubleshoot.

  • Common Formats for Kinase HTS:

    • Fluorescence-Based Assays: These include Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and fluorescence intensity-based readouts.[15][17] They are popular due to their sensitivity and homogeneous nature (no wash steps).

    • Luminescence-Based Assays: These assays, often utilizing luciferase systems, measure the depletion of ATP, a common substrate for all kinases, providing a universal assay format.[16]

    • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and well-suited for detecting phosphorylation events.[18]

Cell-based assays measure the effect of a compound on a specific biological process within a living cell.[15] These assays provide more physiologically relevant data, as they account for factors like cell permeability and potential off-target effects.

  • Advantages: Higher physiological relevance, assesses compound activity in a natural cellular context.

  • Common Formats for Kinase HTS:

    • Cell Viability/Proliferation Assays: An indirect measure of kinase inhibition, particularly for kinases involved in cell growth and survival. The MTT assay is a classic example used to screen for cytotoxic effects.[19]

    • Reporter Gene Assays: These assays use a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the signaling pathway of interest. Inhibition of an upstream kinase would lead to a change in reporter expression.[15]

    • High-Content Screening (HCS): This image-based approach can monitor multiple cellular parameters simultaneously, such as protein translocation, phosphorylation status (using phospho-specific antibodies), and morphological changes.[15]

The choice between these assay types depends on the specific research question. A biochemical assay is often the first choice for a primary screen to identify direct inhibitors, while a cell-based assay can be used in a secondary screen to confirm cellular activity.

Assay Validation: Ensuring Data Quality

Before initiating a full-scale HTS, the chosen assay must be rigorously validated. A key statistical parameter for this is the Z'-factor , which quantifies the separation between the high (negative control) and low (positive control) signals of the assay.[20]

Z'-factor Formula:



Where:

  • 
     and 
    
    
    
    are the standard deviations of the positive and negative controls.
  • 
     and 
    
    
    
    are the means of the positive and negative controls.
Z'-factorAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for HTS

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[20]

II. The High-Throughput Screening Workflow

A typical HTS campaign involves the automated testing of thousands to millions of compounds.[14] The workflow is designed to be efficient, reproducible, and minimize manual intervention.

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Validation Lib Compound Library (Quinazoline-Piperazine) Plate Assay Plate Preparation Lib->Plate Plate mapping Dispense Compound Dispensing Plate->Dispense Automated liquid handling Reagent Reagent Addition (Enzyme/Cells, Substrate) Dispense->Reagent Incubate Incubation Reagent->Incubate Read Signal Detection (Plate Reader) Incubate->Read Data Data Acquisition & QC Read->Data HitID Hit Identification Data->HitID Normalization & Scoring Confirm Hit Confirmation & Validation HitID->Confirm Dose-response testing

Step-by-Step HTS Protocol
  • Compound Library Management: The quinazoline-piperazine library is typically stored in DMSO at a concentration of 1-10 mM in 96- or 384-well plates. A robotic liquid handler is used to create intermediate plates and final assay-ready plates at the desired screening concentration.[13]

  • Assay Plate Preparation: Assay components (e.g., buffer, kinase, substrate for a biochemical assay; or cells for a cell-based assay) are dispensed into multi-well plates (commonly 384- or 1536-well formats).

  • Compound Dispensing: The library compounds are transferred from the assay-ready plates to the assay plates using automated liquid handlers. It is crucial to include positive and negative controls on each plate for quality control.

  • Incubation: The assay plates are incubated for a predetermined period at a specific temperature to allow for the biochemical reaction or cellular response to occur.

  • Signal Detection: After incubation, a detection reagent is added (if required), and the plates are read using a high-throughput plate reader that measures the appropriate output (e.g., fluorescence, luminescence, or absorbance).[14]

  • Data Acquisition and Analysis: The raw data from the plate reader is collected and processed by specialized software.[13]

III. Data Analysis and Hit Validation

HTS generates vast amounts of data that require systematic analysis to identify genuine hits while filtering out false positives.[21][22]

Primary Data Analysis
  • Normalization: Raw data from each plate is normalized to account for plate-to-plate and well-to-well variations. This is typically done using the plate's internal controls (e.g., percent inhibition relative to the positive control).

  • Hit Identification: A "hit" is defined as a compound that produces a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls or >50% inhibition).

Hit Confirmation and Validation Cascade

A single active result in a primary screen is not sufficient to declare a compound a "hit." A rigorous validation process is essential.[23]

Hit_Validation Primary Primary HTS (Single Concentration) Reconfirm Hit Re-confirmation (Fresh Compound) Primary->Reconfirm Identifies initial hits Dose Dose-Response Curve (IC50/EC50 Determination) Reconfirm->Dose Confirms activity Ortho Orthogonal/Secondary Assay (e.g., Cell-based) Dose->Ortho Determines potency SAR Structure-Activity Relationship (SAR) with Analogs Ortho->SAR Confirms mechanism Final Validated Hit SAR->Final Validates chemical series

  • Hit Re-confirmation: Initial hits are re-tested under the same assay conditions, often using a freshly sourced sample of the compound to rule out sample degradation or identity issues.[22]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50 or EC50 value). This step is crucial for differentiating potent compounds from weakly active ones and helps to identify compounds with undesirable dose-response curves.[24]

  • Orthogonal Assays: Hits are tested in a different assay format to confirm their activity and mechanism of action. For example, a hit from a biochemical kinase assay could be tested in a cell-based assay to assess its cellular potency and permeability.[21]

  • Structure-Activity Relationship (SAR) Analysis: If analogs of the hit compound are available in the library or can be synthesized, they are tested to establish an initial SAR. A consistent SAR provides strong evidence that the observed activity is due to a specific interaction with the target.[25]

IV. Example Protocol: TR-FRET Kinase Inhibition Assay

This protocol describes a generic TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay for screening a quinazoline-piperazine library against a target protein kinase. This type of assay is widely used due to its high sensitivity and low background.[15]

Materials and Reagents
  • Target Kinase: Purified, recombinant enzyme.

  • Substrate: A peptide or protein substrate for the kinase, often biotinylated.

  • Antibody: A phospho-specific antibody that recognizes the phosphorylated substrate, labeled with a Europium (Eu) chelate (donor fluorophore).

  • Detection Reagent: Streptavidin-conjugated Allophycocyanin (SA-APC) (acceptor fluorophore).

  • ATP: Adenosine triphosphate.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

  • Plates: Low-volume, 384-well black assay plates.

Assay Procedure
  • Compound Plating: Using an acoustic liquid handler, dispense 20-50 nL of each compound from the quinazoline-piperazine library (10 mM in DMSO) into the assay plates. Dispense DMSO into control wells.

  • Enzyme Addition: Add 5 µL of the kinase solution (at 2x final concentration) in assay buffer to all wells.

  • Incubation (Compound-Enzyme): Gently mix the plates and incubate for 15-30 minutes at room temperature to allow compounds to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2x final concentration) in assay buffer to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Incubation (Kinase Reaction): Incubate the plates for 60-90 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add 10 µL of the detection mixture containing the Eu-labeled antibody and SA-APC in a stop buffer (e.g., assay buffer containing EDTA).

  • Incubation (Detection): Incubate for at least 60 minutes at room temperature to allow the detection reagents to bind.

  • Plate Reading: Read the plates on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

Data Analysis and Hit Criteria
  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Normalize the data using the positive and negative controls to calculate percent inhibition for each compound.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Set a primary hit threshold, for example, % Inhibition > 50%.

Conclusion

High-throughput screening of quinazoline-piperazine libraries is a powerful strategy for the discovery of novel drug candidates, particularly kinase inhibitors. The success of such a campaign hinges on a well-designed and rigorously validated assay, a streamlined and automated workflow, and a systematic approach to data analysis and hit validation. By understanding the principles behind each step—from the choice of assay format to the criteria for hit confirmation—researchers can maximize the efficiency and effectiveness of their screening efforts, ultimately accelerating the journey from a chemical library to a promising lead compound.

References

  • Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sills, M. A. (2011). Impact of high-throughput screening in biomedical research. Nature reviews. Drug discovery, 10(3), 188–195. [Link]

  • Tomašić, T., & Mašič, L. P. (2012). Quinazoline and quinazolinone as privileged scaffolds in medicinal chemistry. Future Medicinal Chemistry, 4(3), 293-311. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

  • Gao, C., Sun, M., & Zhang, W. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Solomon, V. R., & Lee, H. (2011). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Research Reviews, 31(4), 585-626. [Link]

  • Egan, D., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. SLAS Discovery, 17(8), 941-951. [Link]

  • Hosseinzadeh, S. (n.d.). Navigating Drug Discovery with High-Throughput Screening. High-Throughput Discovery Science & Technology. [Link]

  • Asija, S., & Asija, S. (2016). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances, 6(81), 77897-77904. [Link]

  • Ravani, G., et al. (2017). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs... ResearchGate. [Link]

  • Ravani, G., et al. (2017). Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. ResearchGate. [Link]

  • Iacob, E., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4930. [Link]

  • Li, X., et al. (2016). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 137-142. [Link]

  • Various Authors. (2023). Chemical structures of quinazoline-piperazine hybrids. ResearchGate. [Link]

  • Baell, J. B., & Walters, M. A. (2014). A pragmatic approach to hit validation following biochemical high-throughput screening. Journal of medicinal chemistry, 57(7), 2730–2742. [Link]

  • BellBrook Labs. (n.d.). Using an HTS Ready Assay for PLK1 Inhibitor Screening. [Link]

  • Various Authors. (2023). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 13(1), 16428. [Link]

  • Noah, J. W., et al. (2007). High-Throughput Screening of a 100,000 Compound Library for Inhibitors of Influenza A virus (H3N2). Antiviral Research, 76(3), 258-268. [Link]

  • Kavlock, R. J., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. ALTEX, 30(4), 529-543. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Various Authors. (2022). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

  • Various Authors. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478. [Link]

  • Various Authors. (2023). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Bentham Science. [Link]

  • Sportsman, J. R., & Leyes, A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Various Authors. (2022). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules, 27(11), 3564. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73. [Link]

  • Various Authors. (2022). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Molecules, 27(23), 8234. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • Various Authors. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. ResearchGate. [Link]

  • Various Authors. (2023). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

  • Various Authors. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5869. [Link]

Sources

Method

Structural Elucidation of Quinazoline-Target Complexes: From Sample Preparation to Atomic Resolution

Strategic Overview Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of critical EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] In structure-based drug des...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of critical EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib.[1] In structure-based drug design (SBDD), obtaining high-resolution crystal structures of these complexes is non-negotiable for mapping structure-activity relationships (SAR).

However, quinazolines present specific crystallographic challenges: they are planar, often hydrophobic, and prone to stacking, which can lead to non-specific aggregation or poor solubility in aqueous crystallization drops. This guide details the protocols for overcoming these barriers to solve the binding modes of quinazoline derivatives with high fidelity.

Pre-Crystallization Quality Control (Self-Validating Systems)

Before attempting crystallization, the system must be validated. A "blind" attempt at crystallization is the most common cause of failure.

Protocol 1: Ligand-Protein Interaction Validation

Objective: Confirm binding and determine thermal stability shifts (


) to predict crystallizability.
Method:  Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay.
  • Preparation:

    • Protein: Dilute to 2–5 µM in crystallization buffer.

    • Ligand: Prepare 10 mM stock in 100% DMSO.

    • Dye: SYPRO Orange (5000x stock) diluted to 10x.

  • Reaction Mix (20 µL):

    • 18 µL Protein solution.

    • 1 µL Ligand (Final conc: 50–100 µM; maintain DMSO <5%).

    • 1 µL Dye.

  • Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Validation Criteria:

    • Pass: A positive shift (

      
      C) compared to Apo protein indicates specific binding and stabilization.
      
    • Fail: No shift or negative shift suggests non-binding, aggregation, or destabilization. Do not proceed to crystallization.

Complex Formation Strategies

Two primary routes exist: Co-crystallization (Gold Standard for fit) and Soaking (High Throughput).

Decision Matrix
  • Choose Co-crystallization if: The ligand is large/flexible, induces conformational changes (e.g., DFG-out movement), or fails to bind in soaked crystals.

  • Choose Soaking if: You have robust Apo crystals with an accessible active site and need to screen >10 analogs rapidly.

Protocol 2: Co-Crystallization (The "Gold Standard")

This method allows the protein to adopt the lowest energy conformation in the presence of the ligand.

  • Ligand Incubation:

    • Concentrate protein to 90% of target crystallization concentration (e.g., 10 mg/mL).

    • Add quinazoline ligand (in DMSO) to the protein.

    • Molar Ratio: Target 1:1.2 to 1:1.5 (Protein:Ligand).

    • Solubility Limit: Ensure final DMSO concentration is <5% (ideally <2%).

  • Equilibration: Incubate on ice for 30–60 minutes.

    • Expert Insight: If precipitate forms, spin down (14,000 x g, 10 min, 4°C). Do not resuspend. The supernatant contains the saturated complex.

  • Screening: Set up hanging or sitting drop vapor diffusion plates immediately.

    • Drop Ratio: 1:1 (1 µL Complex + 1 µL Reservoir).

Protocol 3: Soaking (The "Fast Track")
  • Harvesting: Select robust Apo crystals free of defects.

  • Soaking Solution: Prepare a solution matching the reservoir buffer but containing the ligand.

    • Concentration: Typically 1–5 mM ligand (or near solubility limit).

    • Cryoprotectant: Include cryoprotectant (e.g., 20% Glycerol/PEG 400) in this step to minimize handling shock.

  • Transfer: Move crystals into the soaking drop using a loop or mesh.

  • Timing:

    • Fast Soak: 1–4 hours (minimizes lattice damage).

    • Overnight: Only if kinetics are slow.

    • Warning: Quinazolines are hydrophobic; high DMSO concentrations in the soak can dissolve or crack crystals. Keep DMSO <10%.

Crystallography Workflow Visualization

G Start Purified Protein Target (>95% Homogeneity) QC QC: Thermal Shift Assay (DSF) Validates Binding (Tm Shift) Start->QC Ligand Quinazoline Derivative (100 mM DMSO Stock) Ligand->QC Decision Decision Point: Complex Formation Strategy QC->Decision Pass (Tm shift > 2°C) CoCryst Co-Crystallization (Mix 1:1.2 Ratio -> Incubate) Decision->CoCryst Induces Conf. Change or Low Solubility Soak Crystal Soaking (Apo Crystals -> Ligand Drop) Decision->Soak Robust Apo Crystals & High Throughput Screen Matrix Screening (Vapor Diffusion) CoCryst->Screen DataCollection X-ray Diffraction (Cryo-cooled 100K) Soak->DataCollection Screen->DataCollection Hits Optimized Processing Data Processing (XDS/DIALS) DataCollection->Processing Refinement Structure Refinement (Phenix.refine / Refmac5) Processing->Refinement Restraints Ligand Restraints Generation (Phenix eLBOW / Grade) Restraints->Refinement CIF File Input Validation Validation (Polder Maps / Omission Maps) Refinement->Validation

Figure 1: End-to-end workflow for structural determination of protein-quinazoline complexes.

Data Processing & Refinement Protocols

The critical error in small molecule crystallography is poor modeling of the ligand. The protein force fields are standard; the ligand force field must be generated explicitly.

Protocol 4: Ligand Restraint Generation

Tool: Phenix eLBOW or Global Phasing Grade. Why: Standard refinement programs do not "know" the bond lengths/angles of your specific quinazoline derivative.

  • Input: SMILES string or .mol2 file of the ligand.

  • Action: Run eLBOW to generate a .cif (Crystallographic Information File).

    • Command:phenix.elbow --smiles="[SMILES_STRING]" --opt

    • Note: The --opt flag performs AM1 quantum mechanical geometry optimization, ensuring the starting geometry is physically accurate (planar quinazoline ring).

  • Output: ligand.cif and ligand.pdb.

Protocol 5: Validation with Polder Maps

Tool: Phenix Polder Map.[2] Why: Standard 2Fo-Fc maps can be ambiguous if the ligand has partial occupancy or high B-factors. Bulk solvent modeling often obscures weak ligand density. Polder maps exclude bulk solvent from the ligand region, enhancing the signal.[3]

  • Requirement: A refined model with the ligand placed.

  • Execution: Calculate the Polder map.

    • Command:phenix.polder model.pdb data.mtz selection="chain A and resname LIG"

  • Interpretation:

    • High Correlation (CC > 0.7): Strong evidence of ligand occupancy.

    • Clean Density: The mesh should cover the quinazoline core and substituents without breaks.

Case Study: EGFR-Quinazoline Binding Mode

Understanding the canonical binding mode is essential for interpreting your electron density.

  • Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain.[1][4][5][6]

  • Ligand Class: 4-anilinoquinazolines (e.g., Gefitinib).[7]

  • Key Interaction (Hinge Region):

    • The N1 of the quinazoline ring accepts a hydrogen bond from the backbone NH of Met793 .[6]

    • This anchors the scaffold in the ATP-binding pocket.

  • Solvent Front: The C6/C7 substituents usually point towards the solvent, allowing for solubilizing groups (like morpholine in Gefitinib).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Tm Shift (DSF) Ligand insolubility or non-binder.Check ligand solubility in buffer. Try higher conc. or different buffer pH.
Crystals Crack (Soaking) DMSO shock or lattice rearrangement.Reduce DMSO <5%. Use "Step-Soaking" (gradual increase in conc). Switch to Co-cryst.
Empty Density Low occupancy or dissociation.Increase ligand conc. Reduce wash steps during harvesting. Use Polder maps to confirm.
Distorted Ligand Incorrect restraints (CIF).Regenerate CIF using eLBOW with AM1 optimization. Check planar restraints on the quinazoline ring.

References

  • Bergfors, T. (2003). Seeds to crystals.[8][9] Journal of Structural Biology, 142(1), 66-76. Link

  • Liebschner, D., et al. (2017).[3] Polder maps: improving OMIT maps by excluding bulk solvent. Acta Crystallographica Section D, 73(2), 148-157. Link

  • Moriarty, N. W., et al. (2009). electronic Ligand Builder and Optimization Workbench (eLBOW): a tool for ligand coordinate and restraint generation.[10][11] Acta Crystallographica Section D, 65(10), 1074-1080. Link

  • Yun, C. H., et al. (2007). Structures of lung cancer-derived EGFR mutants and inhibitor complexes: mechanism of activation and insights into differential inhibitor sensitivity. Cancer Cell, 11(3), 217-227. Link

  • Stamos, J., et al. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. Link

Sources

Application

protocol for assessing kinase inhibition by quinazoline derivatives

Application Note: AN-QZ-2026 Title: Precision Assessment of Kinase Inhibition by Quinazoline Derivatives: From Biochemical Potency to Cellular Target Engagement Introduction Quinazoline derivatives (e.g., Gefitinib, Erlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-QZ-2026 Title: Precision Assessment of Kinase Inhibition by Quinazoline Derivatives: From Biochemical Potency to Cellular Target Engagement

Introduction

Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Lapatinib) represent a cornerstone class of small-molecule kinase inhibitors, primarily targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1] Functionally, these are Type I inhibitors that bind to the active conformation ("DFG-in") of the kinase, competing directly with ATP.

While the chemical scaffold is robust, evaluating quinazolines presents specific challenges:

  • Hydrophobicity: High lipophilicity (

    
    ) often leads to precipitation in aqueous assay buffers, causing "false" plateaus in 
    
    
    
    curves.
  • ATP Competition: Potency values (

    
    ) are strictly dependent on ATP concentration.
    
  • Time-Dependent Inhibition: Some advanced derivatives (e.g., covalent acrylamide-quinazolines like Afatinib) exhibit slow-binding kinetics requiring modified pre-incubation steps.

This guide outlines a validated dual-stage protocol: a biochemical screen using the ADP-Glo™ platform (luminescence) and a cellular validation assay using phospho-specific Western Blotting.

Pre-Assay Critical Check: Compound Handling & Solubility

Senior Scientist Insight: The most common cause of failed kinase assays with quinazolines is not enzyme inactivity, but compound precipitation upon dilution into aqueous buffer.

Protocol: DMSO "Step-Down" Dilution Directly adding high-concentration DMSO stock to the reaction buffer often causes immediate crashing of the compound.

  • Stock Prep: Dissolve quinazoline derivative to 10 mM in anhydrous DMSO. Vortex for 1 minute.

  • Intermediate Plate: Prepare 100x serial dilutions (e.g., 3-fold) in 100% DMSO . Do not use water/buffer yet.

  • Working Plate: Transfer 1

    
    L of the 100x DMSO stock into 99 
    
    
    
    L of 1x Kinase Reaction Buffer.
    • Result: 1x compound concentration in 1% DMSO.

    • Observation: Check for turbidity immediately. If cloudy, sonicate or reduce max concentration.

  • Assay Addition: Transfer from the Working Plate to the Assay Plate. This ensures the enzyme never sees a "shock" of 100% DMSO.

Protocol A: Biochemical Potency Assay (ADP-Glo™)

Objective: Determine the


 of the quinazoline derivative against recombinant EGFR (or target kinase).
Principle:  Measures ADP production generated by the kinase reaction. The signal is positively correlated with kinase activity (High Signal = High Activity; Low Signal = Inhibition).
Reagents & Setup
  • Enzyme: Recombinant EGFR (signal peptide, transmembrane, and cytoplasmic domains).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (universal RTK substrate).

  • ATP: Ultra-pure ATP (Must be used at

    
     concentration, typically 10-50 
    
    
    
    M for EGFR, to ensure competitive inhibition is detectable).
  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT.
Workflow Diagram

ADPGlo_Workflow Start Compound Preparation (1% DMSO Intermediate) PreInc Pre-Incubation (10 min @ RT) Allow Compound-Enzyme Binding Start->PreInc EnzymePrep Enzyme Mix (Kinase + Substrate in Buffer) EnzymePrep->PreInc ATPAdd Start Reaction Add ATP (at Km) PreInc->ATPAdd Incubation Kinase Reaction (60 min @ RT) ATPAdd->Incubation Stop Stop Reaction Add ADP-Glo Reagent (5 µL) Depletes Unused ATP Incubation->Stop  Wait 40 min Convert Detection Step Add Kinase Detection Reagent (10 µL) Converts ADP -> ATP -> Light Stop->Convert  Wait 40 min Read Read Luminescence (Integration: 0.5-1.0 sec) Convert->Read

Caption: Step-by-step workflow for the ADP-Glo kinase assay. Critical wait times ensure complete ATP depletion and stable signal generation.

Step-by-Step Procedure (384-well Plate)
  • Dispense Compound: Add 2.5

    
    L of Working Compound Solution  (from Section 2) to assay wells.
    
    • Controls: Min Control (Buffer + DMSO), Max Control (Enzyme + DMSO).

  • Add Enzyme: Add 2.5

    
    L of 2x Enzyme/Substrate Mix .
    
  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 10 minutes at Room Temperature (RT).

    • Why? Allows the quinazoline to occupy the ATP pocket before competition begins.

  • Start Reaction: Add 2.5

    
    L of 2x ATP Solution .
    
    • Final Vol: 7.5

      
      L.
      
  • Incubate: Cover plate to prevent evaporation. Incubate for 60 minutes at RT.

  • Stop & Deplete: Add 7.5

    
    L of ADP-Glo™ Reagent . Incubate 40 min at RT.
    
    • Mechanism:[2][3][4] Terminates kinase reaction and digests remaining ATP.[4][5][6]

  • Detect: Add 15

    
    L of Kinase Detection Reagent . Incubate 40 min at RT.
    
    • Mechanism:[2][3][4] Converts generated ADP back to ATP, then uses Luciferase to produce light.[4]

  • Read: Measure luminescence on a plate reader (e.g., EnVision, PHERAstar).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm that the quinazoline enters the cell and inhibits autophosphorylation of EGFR (e.g., at Tyr1068). Cell Line: A549 (NSCLC) or A431 (Epidermoid carcinoma, high EGFR expression).

Signaling Pathway Context

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding P_EGFR p-EGFR (Tyr1068) EGFR->P_EGFR Autophosphorylation Quin Quinazoline Inhibitor Quin->EGFR Blocks ATP Pocket GRB2 GRB2/SOS P_EGFR->GRB2 RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif

Caption: EGFR signaling cascade.[1] Quinazolines block the ATP pocket, preventing autophosphorylation (p-EGFR) and downstream ERK activation.

Procedure
  • Seeding: Seed A549 cells (

    
     cells/well) in 6-well plates. Incubate 24h.
    
  • Starvation: Replace media with serum-free media for 12–16 hours.

    • Why? Reduces basal phosphorylation noise, allowing clear observation of EGF-stimulation.

  • Treatment: Add quinazoline derivatives (serial dilution) for 1 hour .

  • Stimulation: Add EGF (final 50–100 ng/mL) for 15 minutes .

    • Control: Unstimulated cells (Negative), EGF-only (Positive).

  • Lysis: Wash with ice-cold PBS. Add RIPA buffer + Protease/Phosphatase Inhibitors.

  • Detection: Perform Western Blot.

    • Primary Antibodies: anti-pEGFR (Tyr1068) and anti-Total EGFR (normalization).

    • Secondary Antibodies: HRP-conjugated.

  • Quantification: Calculate the Ratio:

    
    .
    

Data Analysis & Interpretation

Calculation of

Convert Raw Luminescence Units (RLU) to % Inhibition:



Fit data using a 4-parameter logistic (4PL) non-linear regression model:



Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Signal window (Max/Min < 3) Insufficient ATP conversionIncrease Enzyme concentration or reaction time. Ensure ATP is not degraded (aliquot stocks).
High Variation (CV > 10%) Pipetting error or PrecipitationUse the DMSO "Step-Down" method (Sec 2). Centrifuge plates before reading to remove bubbles.
IC50 shifts right (Lower potency) ATP concentration too highEnsure ATP is at

. If ATP >>

, competitive inhibitors appear weaker (Cheng-Prusoff shift).
Bell-shaped curve Compound aggregation / InsolubilityCheck solubility limit. Filter compound stock or reduce max concentration.

References

  • Lakhani, N. J., et al. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors. Indian Journal of Pharmaceutical Chemistry. Retrieved February 6, 2026, from [Link]

  • Ghorab, M. M., et al. (2024).[3] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health (NIH). (2019). Screening of chemical library against whole cell kinome activity via non-radioactive kinase assay. Retrieved February 6, 2026, from [Link]

Sources

Method

agar well diffusion method for antimicrobial testing of piperazine derivatives

Application Note: High-Precision Agar Well Diffusion Protocol for Piperazine Derivatives Executive Summary & Scientific Rationale The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Agar Well Diffusion Protocol for Piperazine Derivatives

Executive Summary & Scientific Rationale

The piperazine pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster antibiotics like ciprofloxacin and antifungal agents like itraconazole. Its pharmacological versatility stems from the six-membered ring containing two nitrogen atoms, which provide essential hydrogen bonding acceptors/donors and modulate physicochemical properties like lipophilicity and pKa.

While broth microdilution is the gold standard for determining Minimum Inhibitory Concentration (MIC), the Agar Well Diffusion method remains the superior choice for the primary screening of novel synthetic piperazine derivatives. Unlike disk diffusion, where hydrophobic or bulky synthetic intermediates may fail to elute from the paper matrix, the well diffusion method allows the compound to be in direct contact with the agar lattice, facilitating better release and diffusion of non-polar or viscous solutions often encountered in early-stage drug discovery.

This guide provides a standardized, field-validated protocol specifically optimized for piperazine derivatives, addressing their unique solubility and diffusion challenges.

Critical Experimental Parameters (Expertise & Causality)

Before initiating the protocol, researchers must account for three specific variables that affect piperazine testing:

A. Solubility & Solvent Interference
  • Challenge: Novel piperazine derivatives are often lipophilic and require organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Causality: High solvent concentrations are toxic to bacteria, causing false positives (inhibition zones due to solvent, not drug).

  • Solution: Limit final solvent concentration in the well. Most bacteria tolerate up to 5% DMSO, but pure DMSO is often used for loading. Crucial Control: You must run a "Solvent Blank" well. If the derivative precipitates upon contact with the aqueous agar, the diffusion stops, leading to false negatives.

B. Molecular Weight & Diffusion Kinetics
  • Challenge: Synthetic piperazine derivatives (especially N-substituted bis-piperazines) can be bulky (>500 Da).

  • Causality: According to the Stokes-Einstein equation, diffusion rate is inversely proportional to molecular size. Large molecules diffuse slower than the bacterial growth rate, potentially showing no zone even if active.

  • Solution: Implement a "Pre-Diffusion" Step . Allow the plates to sit at 4°C for 1-2 hours after loading but before incubation. This inhibits bacterial growth while allowing the compound to establish a concentration gradient.

C. Cationic Adsorption
  • Challenge: Piperazine nitrogens are basic. At neutral pH, they may be protonated (cationic).

  • Causality: Agar is sulfated (anionic). Cationic drugs can electrostatically bind to the agar matrix, restricting diffusion.

  • Solution: Use Mueller-Hinton Agar (MHA) , which is formulated to have low cation content, minimizing this interference compared to standard Nutrient Agar.

Reagents & Equipment

  • Media: Mueller-Hinton Agar (MHA) (pH 7.3 ± 0.1).

  • Test Compounds: Piperazine derivatives dissolved in 100% DMSO (Stock: 10 mg/mL for screening).

  • Inoculum: 0.5 McFarland Standard (

    
     CFU/mL).[1]
    
  • Controls:

    • Positive: Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).

    • Negative:[2] Sterile 100% DMSO.

  • Tools: Sterile 6mm or 8mm cork borer, micropipettes, sterile cotton swabs.

Step-by-Step Protocol (Trustworthiness)

This protocol is designed as a self-validating system. If the controls fail, the entire plate is invalid.

Phase 1: Plate Preparation & Inoculation[2]
  • Pouring: Pour 25 mL of molten MHA into 90mm Petri dishes.

    • Why: Ensures a standardized depth of 4mm. Variations in depth alter diffusion patterns (thinner agar = larger zones).

  • Drying: Allow plates to solidify and dry at 37°C for 15-30 minutes to remove excess surface moisture.

    • Risk:[2] Excess moisture causes confluent growth to run into wells.

  • Inoculation (Lawn): Dip a sterile swab into the 0.5 McFarland bacterial suspension. Press against the tube wall to remove excess liquid. Streak the entire agar surface in three directions (rotating 60° each time) to ensure a uniform lawn.

Phase 2: Well Creation & Loading
  • Punching: Using a sterile 6mm cork borer, punch 4-5 wells into the agar.

    • Technique: Press straight down and twist slightly; pull straight up. Use a vacuum line or sterile needle to remove the agar plug without lifting the surrounding layer.

  • Sealing (The "Pro" Tip): Add 10 µL of molten agar (45°C) to the bottom of each well and let it set.

    • Reasoning: Piperazine/DMSO solutions have low surface tension and can "creep" under the agar layer, causing irregular zones. Sealing prevents this.

  • Loading: Pipette 50-100 µL of the test compound (10 mg/mL) into the designated wells.

    • Volume: Must be consistent.[3][4] Do not overfill.

Phase 3: The Critical Pre-Diffusion & Incubation
  • Pre-Diffusion: Place plates upright in a refrigerator (4°C) for 2 hours .

    • Mechanism:[2][5] Bacteria do not divide at 4°C, but the small molecule drug diffuses. This expands the zone of inhibition for bulky piperazine derivatives.

  • Incubation: Invert plates and incubate at 37°C for 18-24 hours (bacteria) or 25°C for 48 hours (fungi).

Phase 4: Data Analysis
  • Measurement: Measure the diameter of the clear zone (no growth) to the nearest millimeter using Vernier calipers.[3]

  • Calculation: Subtract the well diameter (6mm) if reporting "Zone Width," but standard reporting uses "Total Zone Diameter" (including well).

Data Presentation & Interpretation

Table 1: Interpretation Guide for Screening (10 mg/mL Load)

Zone Diameter (mm)ClassificationActionable Insight
< 10 mmInactive / ResistantCompound likely does not diffuse or lacks potency. Check solubility.
10 - 15 mmModerate ActivityPotential lead. Optimize structure for better binding.
> 15 mmSignificant ActivityHigh Priority. Proceed to MIC determination (Broth Dilution).

Table 2: Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Precipitate in Well Compound insoluble in aqueous agar.[2]Reduce concentration; try water-soluble salt form (e.g., Hydrochloride).
Distorted/Oval Zones Agar lifted during punching or uneven pouring.Improve punching technique; ensure level pouring surface.
Growth Inside Zone Resistant mutants or bacteriostatic activity.Check for colonies. If present, compound may be bacteriostatic, not bactericidal.
Zone around DMSO Control Solvent toxicity.[6]DMSO concentration too high. Use <5% DMSO or switch to water/buffer if possible.

Workflow Visualization

The following diagram illustrates the logical flow of the screening process, emphasizing the critical "Pre-Diffusion" step often missed in standard protocols.

Piperazine_AST_Workflow Start Start: Piperazine Derivative Synthesis Solubility Solubility Check (Dissolve in 100% DMSO) Start->Solubility MediaPrep Media Prep: MHA (4mm depth) & Inoculation (0.5 McFarland) Solubility->MediaPrep WellPunch Well Punching & Sealing (6mm wells + Agar Seal) MediaPrep->WellPunch Loading Load Compound (50-100 µL / 10 mg/mL) WellPunch->Loading PreDiffusion CRITICAL: Pre-Diffusion Step (2 Hours @ 4°C) Loading->PreDiffusion Incubation Incubation (37°C for 24h) PreDiffusion->Incubation Measurement Measure Zone Diameter (mm) Incubation->Measurement Decision Activity Analysis Measurement->Decision Discard Discard Decision->Discard <10mm Proceed to MIC Proceed to MIC Decision->Proceed to MIC >15mm

Figure 1: Optimized workflow for Agar Well Diffusion screening of piperazine derivatives, highlighting the critical pre-diffusion step to account for molecular bulk.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Disk Susceptibility Tests. 14th Edition. CLSI Standard M02.

  • Valgas, C., et al. (2007). "Screening methods to determine antibacterial activity of natural products."[7][8][9] Brazilian Journal of Microbiology, 38(2), 369-380. (Validates well diffusion for organic extracts/solvents).

  • Kharb, R., et al. (2012).[10] "Piperazine: A Bioactive Scaffold." International Journal of Pharmaceutical Sciences and Research. (Review of piperazine pharmacophore properties).

  • Magaldi, S., et al. (2004). "Well diffusion for antifungal susceptibility testing." International Journal of Infectious Diseases, 8(1), 39-45. (Protocol adaptation for viscous solutions).

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). "Methods for in vitro evaluating antimicrobial activity: A review." Journal of Pharmaceutical Analysis, 6(2), 71-79.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing In Vivo Solubility of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

Prepared by Senior Application Scientist, Gemini Division This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Piperazin-1-ylmethyl)quinazolin-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine in preclinical in vivo studies. This document provides a series of troubleshooting questions and scientifically grounded answers to guide your formulation development, from simple fixes to more advanced strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Molecule & Initial Steps

Question 1.1: My batch of 2-(piperazin-1-ylmethyl)quinazolin-4-amine shows very low solubility in aqueous buffers (e.g., PBS pH 7.4). What are the underlying physicochemical reasons for this?

Answer: The poor aqueous solubility of this compound stems from a combination of its structural features. Understanding these is the first step to overcoming the problem.

  • Molecular Structure: The core is a quinazoline ring system, which is a planar, aromatic heterocycle. Such flat structures can efficiently stack in a crystal lattice, leading to high lattice energy that requires significant energy to break apart during dissolution. While the parent quinazoline is water-soluble, substitutions dramatically alter this property[1][2].

  • Basicity and pKa: The molecule possesses multiple basic nitrogen atoms, primarily in the piperazine ring and the 4-amino group of the quinazoline. The piperazine moiety has two pKa values, typically around 9.7 (for the protonated amine) and 5.3 (for the second protonation)[3][4]. The quinazoline ring itself has a pKa of about 3.5[2]. At physiological pH (7.4), the piperazine ring will be partially protonated, but the molecule as a whole will not be fully ionized. For a drug to dissolve, it must be in a water-soluble state at the site of absorption[5]. In its less-protonated state, the molecule is more neutral and less polar, leading to lower aqueous solubility.

  • Lipophilicity (LogP): The predicted octanol-water partition coefficient (XLogP3-AA) is approximately 0.4, which suggests the molecule is not excessively "greasy" or lipophilic[6]. However, this value doesn't account for the strong crystal lattice energy, which is often the dominant factor for "brick-dust" type molecules—compounds whose solubility is limited more by their solid-state properties than by high lipophilicity[7].

Question 1.2: What are the simplest first steps I can take to improve solubility for a preliminary in vivo screening study?

Answer: For early-stage screening, the goal is often to achieve a suitable concentration for dosing with a simple, safe, and quick-to-prepare formulation. The two most direct approaches are pH adjustment and the use of co-solvents.

  • pH Adjustment: Since your compound is basic, its solubility will dramatically increase in acidic conditions where the amine groups become protonated (charged). Lowering the pH of your vehicle will shift the equilibrium towards the more soluble, ionized form.

    • Quick Test: Try dissolving the compound in an acidic buffer like a citrate buffer (pH 3-5) or simply 0.9% saline adjusted with a small amount of hydrochloric acid (HCl). This is often sufficient for oral gavage studies where the formulation will be quickly diluted by stomach acid.

  • Use of Co-solvents: A co-solvent is a water-miscible organic solvent that reduces the polarity of the aqueous vehicle, making it more favorable for less polar compounds to dissolve[8][9].

    • Common Choices: For initial in vivo studies, common and generally safe co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Dimethyl Sulfoxide (DMSO) at low concentrations.

    • Simple Vehicle Example: A common starting point could be a vehicle of 5-10% DMSO, 30-40% PEG 400, and the remainder as water or saline.

It is critical to test the physical stability of your final formulation. Let it sit at room temperature for a few hours and check for any signs of precipitation before administration. Also, always include a vehicle-only control group in your animal studies to ensure the vehicle itself does not cause any biological effects.

Section 2: Systematic Formulation Development

Question 2.1: How can I systematically determine the optimal pH for solubilizing my compound?

Answer: A pH-solubility profile is an essential experiment. This involves measuring the solubility of your compound across a range of pH values. This data will definitively show the pH at which you achieve maximum solubility and help you choose an appropriate buffer system.

  • Prepare Buffers: Make a series of buffers covering a pH range from 2 to 10 (e.g., HCl for pH 2, citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10).

  • Add Excess Compound: Add an excess amount of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached (thermodynamic solubility).

  • Separate Solid from Solution: Filter the samples through a 0.22 µm syringe filter (use a filter material with low drug binding, like PTFE) or centrifuge at high speed to pellet the undissolved solid.

  • Quantify Concentration: Analyze the clear supernatant using a suitable analytical method like HPLC-UV or LC-MS to determine the concentration of the dissolved compound.

  • Plot Data: Plot the measured solubility (on a log scale) against the pH of each buffer. The resulting curve will show you the direct relationship between pH and solubility.

Question 2.2: I'm using an acidic, aqueous formulation for intravenous (IV) injection, but the compound precipitates in the bloodstream. Why does this happen and how can I prevent it?

Answer: This is a classic problem for pH-dependent compounds. Your acidic formulation keeps the drug solubilized, but when you inject it into the bloodstream (which is buffered at ~pH 7.4), the formulation is rapidly diluted and neutralized. The pH shifts back to physiological levels, causing your compound's solubility to plummet and the drug to precipitate out of solution.

To prevent this, you need a formulation strategy that can maintain the drug in a supersaturated state or uses a different solubilization mechanism altogether.

  • Co-solvents: Including co-solvents like PEG 400 or ethanol in the formulation can help. Even after the pH neutralizes, the co-solvent can increase the solubility of the un-ionized drug, potentially preventing precipitation.

  • Cyclodextrins: These are excellent candidates for preventing precipitation. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the drug molecule, forming an "inclusion complex" that is highly water-soluble[10][11]. This complexation is independent of pH. When the formulation is injected and the pH shifts, the drug remains trapped within the cyclodextrin, preventing it from crashing out. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is a particularly safe and effective choice for parenteral formulations.

The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy.

G cluster_start cluster_eval Step 1: Characterization cluster_strategy Step 2: Strategy Selection cluster_test Step 3: Verification start Start: Poor Aqueous Solubility of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is_basic Compound is a weak base? start->is_basic pka Determine pKa values and pH-solubility profile ph_adjust pH Adjustment (e.g., Citrate Buffer pH 3-5) pka->ph_adjust cosolvent Co-solvent System (e.g., PEG400, PG, DMSO) pka->cosolvent complexation Complexation Agent (e.g., Cyclodextrins) pka->complexation salt Salt Formation (e.g., HCl, Mesylate salt) pka->salt is_basic->pka Yes sol_check Is target concentration achieved without precipitation? ph_adjust->sol_check cosolvent->sol_check complexation->sol_check salt->sol_check sol_check->pka No, Re-evaluate Strategy end Proceed to In Vivo Study (with vehicle control) sol_check->end Yes

Caption: Decision workflow for selecting a solubility enhancement strategy.

Question 2.3: What are the best co-solvents to use for this compound, and what are the typical concentration limits for in vivo studies?

Answer: The choice of co-solvent depends on the route of administration (oral vs. parenteral) and the required solubility enhancement. For 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, a blend of co-solvents is often more effective than a single one. It is crucial to use excipients that are "Generally Regarded As Safe" (GRAS) and to check the FDA's Inactive Ingredient Database for approved usage levels and routes[12][13].

Co-solventTypical % (Oral)Typical % (IV)Key Properties & Considerations
PEG 400 Up to 60%Up to 40%Good solubilizer, low toxicity. Can cause osmotic diarrhea at high oral doses.
Propylene Glycol (PG) Up to 50%Up to 40%Good solubilizer, often used with PEG 400. Can cause hemolysis at high IV concentrations.
DMSO < 10%< 5-10%Excellent solubilizer, but use should be minimized due to potential toxicity and biological effects.
Ethanol Up to 20%Up to 10%Useful in combination with other co-solvents. Can cause irritation and CNS effects.
Solutol® HS 15 Up to 20%Up to 15%Non-ionic solubilizer and emulsifier. Can be associated with hypersensitivity reactions.
Glycerol Up to 50%Up to 30%Often used to increase viscosity and as a humectant. Less effective as a primary solubilizer[14].

Important: These are general guidelines. The maximum tolerable amount of any excipient must be determined in non-GLP toxicology studies. Always start with the lowest concentration that achieves the desired solubility.

Section 3: Advanced Strategies

Question 3.1: My compound's solubility is still insufficient with simple pH and co-solvent adjustments. When should I consider salt formation?

Answer: Salt formation is a well-established and highly effective technique for improving the solubility and dissolution rate of ionizable drugs[15]. Approximately 50% of marketed small molecule drugs are administered as salts[15]. You should consider this strategy when:

  • You need a solid, stable, and highly water-soluble form of the drug for formulation.

  • Simple pH adjustment is not viable (e.g., due to drug instability at low pH).

  • You want to improve the dissolution rate, which can significantly enhance oral absorption[16].

For your basic compound, you would form a salt by reacting it with an acid (a "counter-ion"). The resulting salt will have a different crystal structure and much higher aqueous solubility than the "free base" form.

Selection of a Counter-ion: The choice of acid is critical and can affect not only solubility but also stability, hygroscopicity (tendency to absorb water), and manufacturability.

  • Common Choices: Hydrochloride (HCl), mesylate, sulfate, tartrate, and citrate are common, pharmaceutically acceptable counter-ions.

  • Screening Process: A salt screening study is typically performed where the free base is reacted with a library of different acids. The resulting salts are then characterized for key properties like solubility, crystallinity, stability, and hygroscopicity to select the optimal form for development[17].

Question 3.2: When are cyclodextrins the best choice, and how do I select the right one?

Answer: Cyclodextrins are a powerful tool, particularly for parenteral formulations, and are best chosen when:

  • You need to prevent precipitation upon injection (as discussed in Q2.2).

  • The drug is sensitive to pH or prone to degradation, as the cyclodextrin cavity can offer protection[10].

  • You need to achieve a very high drug concentration in a small volume.

G cluster_CD Cyclodextrin (HP-β-CD) cd_node hydrophilic Hydrophilic Exterior (Soluble in Water) hydrophobic Hydrophobic Cavity drug Drug Molecule drug->cd_node Complexation cd_complex drug_inside Drug

Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.

Choosing the Right Cyclodextrin:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used for oral and parenteral formulations. It has a good safety profile and high aqueous solubility[10].

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD): Generally considered safer than HP-β-CD for parenteral routes, especially IV, due to its rapid renal elimination. It is highly effective at solubilizing basic drugs.

  • β-Cyclodextrin (β-CD): The parent cyclodextrin. Its use is limited by lower aqueous solubility and potential nephrotoxicity compared to its derivatives[18].

A phase-solubility study is the standard method to determine which cyclodextrin is most effective and the stoichiometry of the complex.

Section 4: Key Experimental Protocols

Question 4.1: Can you provide a simple, step-by-step protocol for preparing a co-solvent formulation for an oral gavage study?

Answer: Certainly. This protocol describes the preparation of a 10 mg/mL formulation in a vehicle of 10% DMSO / 40% PEG 400 / 50% Water.

  • Materials:

    • 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

    • DMSO (ACS grade or higher)

    • PEG 400 (NF grade)

    • Sterile Water for Injection or equivalent purified water

    • Sterile glass vial, magnetic stirrer, and stir bar.

  • Procedure:

    • Weigh Compound: Accurately weigh the required amount of the compound. For 10 mL of a 10 mg/mL solution, you will need 100 mg.

    • Add Co-solvents: In the vial, first add the DMSO (1 mL). Then add the PEG 400 (4 mL).

    • Initial Dissolution: Add the magnetic stir bar and place the vial on a stirrer. Add the weighed compound to the co-solvent mixture. Stir until the compound is fully dissolved. Gentle warming (to 30-40°C) can be used to speed up this process if necessary, but check for compound stability at that temperature first.

    • Add Aqueous Component: Once the compound is completely dissolved, slowly add the water (5 mL) to the vial while stirring. It is important to add the aqueous phase last to the organic phase containing the dissolved drug to avoid precipitation.

    • Final Mixing: Continue stirring for 10-15 minutes until the solution is completely homogenous.

    • Self-Validation Check: Visually inspect the final formulation for any cloudiness or precipitate. Let it stand for at least one hour before dosing and inspect again to ensure it remains a clear solution.

Question 4.2: How do I perform a kinetic solubility assay to quickly assess the risk of precipitation in different buffers?

Answer: A kinetic solubility assay is a high-throughput method used to determine the solubility of a compound when added from a DMSO stock solution into an aqueous buffer. It mimics the situation of a compound precipitating upon dilution and is faster than a thermodynamic solubility assay[19][20].

  • Materials:

    • Compound stock solution (e.g., 10 mM in DMSO)

    • Aqueous buffers of interest (e.g., PBS pH 7.4, Simulated Gastric Fluid pH 1.2)

    • Clear 96-well microplate

    • A plate reader with nephelometry (light scattering) capability.

  • Procedure:

    • Plate Setup: Dispense the aqueous buffer into the wells of the 96-well plate (e.g., 198 µL per well).

    • Add Compound: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL). This creates a final concentration (e.g., 100 µM) with 1% DMSO.

    • Mix and Incubate: Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours)[21].

    • Measure Light Scattering: Read the plate on the nephelometer. The amount of scattered light is directly proportional to the amount of precipitate formed.

    • Data Analysis: The concentration at which significant light scattering is first observed is reported as the kinetic solubility. This provides a rapid assessment of which buffer systems are likely to cause precipitation issues.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Pharmaceuticals. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. (2021). ResearchGate. Available from: [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. (2014). CIBTech. Available from: [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Available from: [Link]

  • 7-(Piperazin-1-ylmethyl)quinazolin-4-amine. (n.d.). PubChem. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). Pharmaceuticals. Available from: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Journal of Chemical & Engineering Data. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2022). Pharmaceutics. Available from: [Link]

  • Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions. (2022). FDA. Available from: [Link]

  • Why salt formation of weak acid increases the drug solubility?. (2023). ResearchGate. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics. Available from: [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. Available from: [Link]

  • Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. (2019). ResearchGate. Available from: [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2013). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2017). Protocols.io. Available from: [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2013). ISRN Pharmaceutics. Available from: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). Pharmaceutics. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. (2023). Journal of Pharmaceutical Research and Reports. Available from: [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ijrpls.com. Available from: [Link]

  • 2-[2-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-3-(4-phenylphenyl) - PubChem. (n.d.). PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/71660493
  • Drug Dissolution Enhancement by Salt Formation. (2012). Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. (n.d.). PubChem. Available from: [Link]

  • Quinazoline. (n.d.). Wikipedia. Available from: [Link]

  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (2011). University of the Witwatersrand, Johannesburg. Available from: [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (1987). ResearchGate. Available from: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2007). ScienceAsia. Available from: [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). chimia.ch. Available from: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. (2012). Der Pharma Chemica. Available from: [Link]

  • Co-solvent: Significance and symbolism. (n.d.). ScienceDirect. Available from: [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Available from: [Link]

  • 4-Aminoquinazoline. (n.d.). PubChem. Available from: [Link]

  • FDA's Inactive Ingredient Database. (2020). YouTube. Available from: [Link]

  • 2-Piperazin-1-yl-quinazoline. (n.d.). PubChem. Available from: [Link]

  • What's New in the Inactive Ingredient Database (IID)?. (2020). YouTube. Available from: [Link]

  • Drugs Inactive Ingredients Database. (n.d.). John Snow Labs. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Multi-Step Quinazoline Synthesis

Welcome to the Technical Support Center for Quinazoline Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this vit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Here, you will find field-proven insights and evidence-based troubleshooting strategies to overcome common experimental hurdles, optimize your reaction conditions, and ensure the integrity of your synthetic routes. Our guidance is structured to provide not just procedural steps, but the underlying chemical logic to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered by researchers embarking on quinazoline synthesis.

Q1: What are the most common starting materials for quinazoline synthesis, and how do I choose the right one?

A1: The choice of starting material is dictated by the desired substitution pattern on the quinazoline core. The most prevalent precursors include:

  • Anthranilic Acid and its Derivatives: These are workhorses for synthesizing quinazolin-4(3H)-ones via reactions like the Niementowski synthesis. They are ideal when substitution is required on the benzene ring portion of the quinazoline.

  • 2-Aminobenzonitriles: These are versatile starting points for producing a variety of quinazolines, including 2,4-disubstituted derivatives. They are particularly useful in multi-component reactions.

  • Isatoic Anhydrides: These serve as efficient precursors for quinazolin-4(3H)-ones and can be advantageous in certain multi-component strategies due to their reactivity.

  • 2-Aminobenzophenones and other 2-Aminoaryl Ketones: These are commonly used for the synthesis of 2-arylquinazolines through condensation reactions with a suitable nitrogen source.

The selection process should consider the commercial availability of substituted analogs, the desired final substitution pattern, and the compatibility of functional groups with the chosen synthetic route.

Q2: What are the key advantages of using microwave-assisted synthesis for quinazolines?

A2: Microwave-assisted synthesis has gained significant traction due to several key advantages over conventional heating methods.[1] These include:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours or even days to mere minutes.[1]

  • Increased Yields and Purity: The efficient and uniform heating often leads to higher yields and cleaner reaction profiles with fewer byproducts.

  • Greener Chemistry: This method often allows for solvent-free reactions or the use of more environmentally benign solvents, aligning with the principles of green chemistry.[1]

  • Facilitation of Difficult Reactions: Reactions that are sluggish or require harsh conditions under conventional heating can often be successfully carried out using microwave assistance.

Q3: When is a metal-catalyzed approach the best choice for my quinazoline synthesis?

A3: Metal-catalyzed reactions, particularly those employing palladium, copper, iron, or ruthenium, offer a powerful toolkit for constructing the quinazoline scaffold, especially for complex substitution patterns that are challenging to achieve through traditional methods.[2][3][4] A metal-catalyzed approach is often preferred when:

  • C-C and C-N Bond Formation is Required: Cross-coupling reactions are a hallmark of metal catalysis and are invaluable for introducing aryl, alkyl, or other substituents at specific positions.

  • High Atom Economy is Desired: Many modern metal-catalyzed reactions are designed to be highly atom-economical.

  • Milder Reaction Conditions are Necessary: While some metal-catalyzed reactions require elevated temperatures, many proceed under milder conditions than classical condensation reactions.

  • Access to Diverse Functionality is Needed: These methods often exhibit broad functional group tolerance, allowing for the synthesis of a wide array of derivatives.

Q4: My final quinazoline product is difficult to purify. What are some general strategies?

A4: Purification of quinazoline derivatives can indeed be challenging due to their often crystalline nature and varying solubility. Here are some general strategies:

  • Recrystallization: This is a powerful technique for purifying solid products. Common solvents for recrystallization of quinazolines include ethanol, ethyl acetate, and petroleum ether/ethyl acetate mixtures.[5] The key is to identify a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A common eluent system is a gradient of petroleum ether and ethyl acetate.[5] The polarity of the eluent should be carefully optimized by first performing Thin Layer Chromatography (TLC).

  • Acid-Base Extraction: If your quinazoline has a basic nitrogen atom, you can often purify it by dissolving the crude product in an organic solvent, extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified product.

  • Solvent Trituration: Sometimes, washing the crude solid with a solvent in which the desired product is insoluble but the impurities are soluble can significantly improve purity.

Troubleshooting Guides

This section provides detailed, in-depth troubleshooting for specific issues you may encounter during your experiments.

Guide 1: The Niementowski Reaction

The Niementowski reaction is a classical and widely used method for the synthesis of quinazolin-4(3H)-ones from anthranilic acid and an amide.[1]

Problem: Low Yield of the Desired Quinazolin-4(3H)-one

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or reaction time.

  • Decomposition of Starting Materials or Product: The high temperatures typically required for the Niementowski reaction can lead to decomposition.

  • Sub-optimal Stoichiometry: An incorrect ratio of anthranilic acid to the amide can result in lower yields.

  • Formation of Side Products: Various side reactions can compete with the desired product formation.

Recommended Solutions:

  • Optimize Reaction Temperature and Time:

    • Step-by-Step Protocol:

      • Set up a series of small-scale reactions in parallel.

      • Vary the temperature in 10 °C increments (e.g., 130 °C, 140 °C, 150 °C).

      • At each temperature, take aliquots at different time points (e.g., 1h, 2h, 4h, 6h) and monitor the reaction progress by TLC.

      • Identify the temperature and time that give the highest conversion to the product with minimal byproduct formation.

ParameterCondition ACondition BCondition C
Temperature 130 °C140 °C150 °C
Time 4 hours2 hours1 hour
Expected Outcome Moderate yield, potentially incomplete reactionGood to excellent yieldHigh yield, risk of decomposition
  • Adjust Stoichiometry:

    • While the classical procedure often uses an excess of the amide, it is worth investigating the effect of varying the ratio. Try using a 1:1, 1:2, and 1:3 molar ratio of anthranilic acid to the amide to find the optimal balance for your specific substrates.

  • Consider Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions and higher yields by minimizing thermal decomposition.[1]

    • Step-by-Step Protocol:

      • In a microwave-safe vessel, combine anthranilic acid and the amide (and a high-boiling solvent if not performing a neat reaction).

      • Irradiate at a fixed temperature (e.g., 150 °C) for short intervals (e.g., 5, 10, 15 minutes).[1]

      • Monitor the reaction by TLC to determine the optimal irradiation time.

Problem: Presence of Significant Side Products

Possible Causes:

  • Formation of N-Acylanthranilic Acid: The intermediate N-acylanthranilic acid may not have cyclized completely.

  • Dimerization or Polymerization: Under harsh conditions, starting materials or intermediates can undergo self-condensation.

  • Decarboxylation of Anthranilic Acid: At high temperatures, anthranilic acid can decarboxylate.

Recommended Solutions:

  • TLC Analysis to Identify Byproducts:

    • Run a TLC of your crude reaction mixture alongside your starting materials. Unreacted anthranilic acid and the N-acylanthranilic acid intermediate will have different Rf values than the final product. A common eluent system for this analysis is ethyl acetate/petroleum ether.

  • Promote Cyclization of the Intermediate:

    • If the N-acylanthranilic acid intermediate is the major byproduct, consider adding a dehydrating agent or a catalytic amount of a Lewis acid to facilitate the final cyclization step.

  • Purification Strategy:

    • If side products are unavoidable, a robust purification strategy is essential.

      • Recrystallization: As a first step, attempt to recrystallize the crude product from a suitable solvent like ethanol.

      • Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate solvent gradient (e.g., starting with 100% petroleum ether and gradually increasing the polarity with ethyl acetate).

Guide 2: Synthesis from 2-Aminobenzonitriles

Syntheses starting from 2-aminobenzonitriles are highly versatile for creating a range of substituted quinazolines.

Problem: Inefficient Cyclization in Multi-Component Reactions

Possible Causes:

  • Steric Hindrance: Bulky substituents on the 2-aminobenzonitrile or other reactants can hinder the cyclization step.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring of the 2-aminobenzonitrile can deactivate it towards cyclization.

  • Inappropriate Catalyst or Reaction Conditions: The chosen catalyst or reaction conditions may not be optimal for your specific substrates.

Recommended Solutions:

  • Screening of Catalysts and Reaction Conditions:

    • For palladium-catalyzed three-component reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids, the choice of ligand and base is crucial.[6]

    • Step-by-Step Protocol:

      • Set up a series of small-scale reactions to screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligands (e.g., Xantphos, dppf), and bases (e.g., K₂CO₃, Cs₂CO₃).

      • Vary the solvent (e.g., toluene, dioxane, DMF) and temperature to find the optimal conditions.

CatalystLigandBaseSolventExpected Outcome
Pd(OAc)₂XantphosK₂CO₃TolueneGood for many substrates
PdCl₂(PPh₃)₂dppfCs₂CO₃DioxaneMay be better for challenging substrates
  • Microwave-Assisted One-Pot Synthesis:

    • For the one-pot condensation of 2-aminobenzonitrile, an ortho-ester, and an amine, microwave irradiation can be highly effective.[1] This approach often proceeds rapidly and without the need for a catalyst.[1]

Guide 3: Metal-Catalyzed Quinazoline Synthesis

Metal-catalyzed approaches offer broad scope but can be sensitive to reaction parameters.

Problem: Low Catalyst Activity or Catalyst Deactivation in Copper-Catalyzed Reactions

Possible Causes:

  • Inappropriate Copper Source or Ligand: Not all copper catalysts and ligands are equally effective for all transformations.

  • Air or Moisture Sensitivity: Some copper-catalyzed reactions are sensitive to air and moisture.

  • Substrate Inhibition: Certain functional groups on the starting materials can coordinate to the copper catalyst and inhibit its activity.

Recommended Solutions:

  • Screening of Copper Catalysts and Ligands:

    • For the copper-catalyzed synthesis of quinazolines from (2-aminophenyl)methanols and aldehydes, a systematic screening of conditions is recommended.[6]

    • Step-by-Step Protocol:

      • Test different copper sources (e.g., CuI, CuCl, Cu(OAc)₂).[7]

      • Evaluate a range of ligands (e.g., 1,10-phenanthroline, trans-4-hydroxyl-L-proline).[7]

      • Optimize the base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMSO, toluene).[7]

  • Ensure Anhydrous and Inert Conditions:

    • If your reaction is sensitive to air or moisture, use oven-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Consider a Heterogeneous Catalyst:

    • In some cases, a heterogeneous catalyst can be more robust and easier to separate from the reaction mixture.

Visualizing the Chemistry

Reaction Mechanism: The Niementowski Quinazoline Synthesis

Niementowski_Mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization and Dehydration A Anthranilic Acid C N-Acylanthranilic Acid Intermediate A->C + Amide, -NH3 B Amide D Quinazolin-4(3H)-one C->D - H2O

Caption: Mechanism of the Niementowski Reaction.

Experimental Workflow: Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield Observed TLC_Analysis Analyze Crude Mixture by TLC Start->TLC_Analysis Incomplete_Reaction Incomplete Reaction? TLC_Analysis->Incomplete_Reaction Optimize_Conditions Optimize Temp & Time Incomplete_Reaction->Optimize_Conditions Yes Side_Products Significant Side Products? Incomplete_Reaction->Side_Products No Success Improved Yield Optimize_Conditions->Success Identify_Byproducts Identify Byproducts (e.g., Intermediate) Side_Products->Identify_Byproducts Yes Adjust_Stoichiometry Adjust Stoichiometry Side_Products->Adjust_Stoichiometry No Purification Develop Robust Purification Protocol Identify_Byproducts->Purification Change_Method Consider Alternative Method (e.g., Microwave) Adjust_Stoichiometry->Change_Method Change_Method->Success Purification->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Chen, Z., et al. (2013). Unexpected copper-catalyzed cascade synthesis of quinazoline derivatives. The Journal of Organic Chemistry, 78(21), 11342–11348. Available at: [Link]

  • Jiang, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry Letters, 23(17), 4895-4898. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinazolines. Available at: [Link]

  • Roopan, S. M., et al. (2008). Solvent free synthesis of some quinazolin-4(3H)-ones. Canadian Journal of Chemistry, 86(10), 1019-1023. Available at: [Link]

  • Chen, J., et al. (2013). An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using the combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines in good yields. The Journal of Organic Chemistry, 78(22), 11342-11348. Available at: [Link]

  • Al-Tel, T. H. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • Mohammadkhani, A., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. Available at: [Link]

  • Sharma, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785005. Available at: [Link]

  • Al-Tel, T. H. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 27(19), 6296. Available at: [Link]

  • Sang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of Zhejiang University-SCIENCE B, 14(11), 1063-1074. Available at: [Link]

Sources

Troubleshooting

reducing cytotoxicity of quinazoline-based compounds in normal cells

Welcome to the Quinazoline Optimization Support Hub (Q-Support) . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Optimization Support Hub (Q-Support) .

I am Dr. Aris, your Senior Application Scientist. Below is a technical guide designed to troubleshoot and resolve cytotoxicity issues specifically associated with quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors). This guide moves beyond basic cell culture advice to address the structural and mechanistic roots of toxicity.

Module 1: Structural Optimization (SAR) Troubleshooting

User Issue: "My quinazoline lead compound shows potent IC50 against the target (e.g., EGFR T790M) but exhibits high cytotoxicity in normal keratinocytes (HaCaT) or fibroblasts."

Diagnosis: This is likely due to poor selectivity for the mutant kinase over the Wild-Type (WT) kinase . First-generation quinazolines (e.g., Gefitinib) competitively inhibit ATP in both mutant and WT receptors, leading to classic "on-target, off-tissue" toxicity (skin rash, diarrhea).

Technical Solution: You must shift the binding kinetics or steric fit to disfavor WT binding.

Troubleshooting Protocol: The "Selectivity Filter"
  • Check the C6-Position (The "Warhead" Vector):

    • Mechanism:[1][2] The C6 position often hosts the acrylamide "warhead" in covalent inhibitors.

    • Adjustment: If your compound is reversible, adding a bulky hydrophobic group at C6 can create steric clashes with the WT gatekeeper residue (often Threonine) while accommodating the Mutant gatekeeper (often Methionine, T790M).

    • Action: Introduce a Michael acceptor (e.g., acrylamide) to form a covalent bond with Cys797 . This increases potency on the mutant and allows for lower dosing, reducing systemic exposure.

  • Modify the C4-Aniline Moiety:

    • Mechanism:[1][2] The aniline ring occupies the hydrophobic pocket.

    • Adjustment: 3-chloro-4-fluoro substitution is standard, but high lipophilicity here correlates with non-specific membrane toxicity.

    • Action: Replace halogens with bioisosteres or introduce solubilizing groups (e.g., morpholine) at the C7 position to reduce logP (lipophilicity) without losing binding affinity.

Visualization: SAR Decision Tree for Toxicity Reduction

Quinazoline_SAR Start High Cytotoxicity in Normal Cells? Check_Target Is it WT-EGFR Dependent? Start->Check_Target Check_LogP Is LogP > 4.5? Check_Target->Check_LogP No (General Lysis) Selectivity Selectivity Issue Check_Target->Selectivity Yes (e.g. Skin/Gut) OffTarget Non-Specific Membrane Toxicity Check_LogP->OffTarget Yes Sol_1 Modify C6-Warhead (Target Cys797) Selectivity->Sol_1 Sol_2 steric hindrance at C7 (Avoid WT Gatekeeper) Selectivity->Sol_2 Sol_3 Add Solubilizing Group (Morpholine/Piperazine) at C7 OffTarget->Sol_3 Sol_4 Scaffold Hopping (Quinazoline -> Pyrimidine) OffTarget->Sol_4

Figure 1: Decision tree for structural modification of quinazolines based on toxicity phenotype.

Module 2: Metabolic Stability & Reactive Metabolites

User Issue: "My compound is safe in short-term assays (24h) but shows significant hepatotoxicity in longer assays (72h+) or in vivo."

Diagnosis: This suggests Metabolic Activation . The quinazoline core is generally stable, but electron-rich aniline substituents or specific side chains can be metabolized by CYP450 enzymes into reactive quinone-imines or epoxides, which covalently bind to cellular proteins and cause necrosis.

Technical Solution: Block metabolic "hotspots" to prevent the formation of toxic metabolites.

Troubleshooting Protocol: Metabolic Blocking
  • Deuteration or Fluorination:

    • Identify the site of metabolism (SOM) using a microsomal stability assay (HLM).

    • Replace hydrogen with Deuterium or Fluorine at the metabolic soft spot (often the benzylic position of the aniline). This strengthens the bond (C-D or C-F is stronger than C-H), slowing down metabolism (Kinetic Isotope Effect).

  • Avoid Structural Alerts:

    • Remove or modify furan or thiophene moieties if attached, as these are notorious for bioactivation.

    • Ensure the C4-amino group is not easily oxidized to a quinone-imine.

Module 3: Experimental Validation Protocols

User Issue: "How do I definitively prove my compound is 'selective' before moving to animal models?"

Technical Solution: You must perform a Differential Cytotoxicity Screen . Do not rely on a single normal cell line. Use a "Therapeutic Window" calculation.

Protocol: The Differential Cytotoxicity Assay

Objective: Determine the Selectivity Index (SI). SI = IC50 (Normal Cells) / IC50 (Cancer Cells) Target SI: >10 (Acceptable), >50 (Excellent).

Materials:

  • Cancer Line: H1975 (EGFR T790M/L858R) or PC-9.

  • Normal Line: HUVEC (Endothelial), MRC-5 (Lung Fibroblast), or HaCaT (Keratinocyte).

  • Reagent: MTS or CellTiter-Glo (ATP-based is superior for metabolic toxicity).

Step-by-Step Workflow:

  • Seeding:

    • Seed normal cells at a higher density (e.g., 5,000 cells/well) than cancer cells (3,000 cells/well) to account for slower growth rates. This prevents false positives due to contact inhibition issues.

  • Compound Preparation:

    • Dissolve quinazoline in 100% DMSO.

    • CRITICAL: Final DMSO concentration in the well must be <0.5%. Quinazolines are hydrophobic; precipitation at high concentrations (>50 µM) causes physical cell lysis, mimicking toxicity.

  • Incubation:

    • Standard: 72 hours.[3]

    • Washout Step (Optional but Recommended): For irreversible inhibitors, incubate for 6 hours, wash 3x with PBS, then replenish with drug-free media for the remaining 66 hours. This mimics pharmacokinetic clearance and highlights the benefit of covalent bonding (sustained efficacy) vs. reversible off-target toxicity.

  • Readout:

    • Measure luminescence/absorbance. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Data Presentation: Selectivity Benchmarking

Compound ClassCancer IC50 (H1975)Normal IC50 (HaCaT)Selectivity Index (SI)Clinical Outcome
Gen 1 (Gefitinib) 10–50 nM~500 nM~10–50Skin Rash (High WT inhibition)
Gen 3 (Osimertinib) <5 nM>10,000 nM>2000 Reduced Dermal Toxicity
Your Target Aim: <10 nMAim: >5,000 nMAim: >500 Predicted Safe

Visualization: Differential Screening Workflow

Assay_Workflow Prep 1. Solubilize Quinazoline (DMSO < 0.5%) Seed 2. Dual Seeding (Cancer vs. Normal) Prep->Seed Treat 3. Treatment (72h) +/- Washout Seed->Treat Read 4. ATP/MTS Readout Treat->Read Calc 5. Calculate SI (Normal IC50 / Cancer IC50) Read->Calc

Figure 2: Step-by-step workflow for determining the Selectivity Index (SI).

References

  • Smaill, J. B., et al. (2016).[4][5] "Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[4,3-d]pyrimidine-6-acrylamides Bearing Additional Solubilizing Groups." Journal of Medicinal Chemistry.

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery.

  • Ballard, P., et al. (2016). "Inhibitors of Epidermal Growth Factor Receptor (EGFR) Phosphorylation: Structure-Activity Relationships for a Series of 4-Anilinoquinazolines." Bioorganic & Medicinal Chemistry Letters.

  • Guo, D., et al. (2020). "Metabolic Activation of Nitrogen-Containing Heterocyclic Compounds: Structural Alerts and Optimization Strategies." Chemical Research in Toxicology.

Sources

Optimization

troubleshooting impurities in 2-(Piperazin-1-ylmethyl)quinazolin-4-amine synthesis

Welcome to the technical support center for the synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the integrity and purity of your final compound.

I. Overview of the Synthetic Pathway

The synthesis of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is typically achieved via a two-step process. The first step involves the formation of a reactive intermediate, 2-(chloromethyl)quinazolin-4-amine, from precursors like 2-aminobenzonitrile. The second step is a nucleophilic substitution reaction where piperazine displaces the chloride to form the final product. Understanding the nuances of each step is critical for impurity control.

Synthetic_Pathway cluster_0 Step 1: Quinazoline Ring Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) 2-Aminobenzonitrile 2-Aminobenzonitrile Intermediate 2-(Chloromethyl)quinazolin-4-amine 2-Aminobenzonitrile->Intermediate 1. Chloroacetonitrile 2. HCl (gas) / Dioxane Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate HCl_gas HCl (gas) HCl_gas->Intermediate Product 2-(Piperazin-1-ylmethyl)quinazolin-4-amine Intermediate->Product SN2 Reaction Piperazine Piperazine Piperazine->Product Base Base (e.g., K2CO3, Et3N) Base->Product Solvent Solvent (e.g., ACN, EtOH) Solvent->Product Bis_Alkylation Intermediate 2-(Chloromethyl)quinazolin-4-amine (Electrophile) Product Desired Product (Mono-alkylation) Intermediate->Product + Piperazine (Excess) Impurity Bis-alkylation Impurity (High MW) Intermediate->Impurity Piperazine Piperazine (Nucleophile) Product->Impurity + Another Intermediate molecule (Piperazine NOT in excess) Troubleshooting_Flowchart Start Analyze Crude Product by LC-MS Main_Impurity What is the main impurity? Start->Main_Impurity High_MW High MW Peak? (Approx. 2x Product Mass) Main_Impurity->High_MW Yes Start_Material Excess Starting Material? Main_Impurity->Start_Material No Sol_Bis Bis-Alkylation Impurity High_MW->Sol_Bis Other_Peak Other Significant Peak? Start_Material->Other_Peak No Sol_Incomplete Incomplete Reaction Start_Material->Sol_Incomplete Yes Sol_Side Side Product (e.g., Hydrolysis) Other_Peak->Sol_Side Yes Action_Bis Action: 1. Use 5-10 eq. Piperazine 2. Slow addition of electrophile Sol_Bis->Action_Bis Action_Incomplete Action: 1. Add catalytic NaI/KI 2. Increase temperature 3. Check base stoichiometry Sol_Incomplete->Action_Incomplete Action_Side Action: 1. Use anhydrous solvents 2. Use dry piperazine 3. Check MW for hydrolysis or solvent adduct Sol_Side->Action_Side

Troubleshooting

overcoming drug resistance with novel quinazoline analogs

Welcome to the Quinazoline Therapeutics Technical Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinazoline Therapeutics Technical Hub .

I am Dr. Aris Thorne, Senior Application Scientist. I have designed this technical resource to assist your team in navigating the complex structure-activity relationships (SAR) and experimental hurdles associated with developing next-generation quinazoline inhibitors.

Our focus here is specific: overcoming the "triple-mutant" resistance profiles (L858R/T790M/C797S) in EGFR-driven cancers using novel 4-anilinoquinazoline scaffolds.[1][2] Below you will find targeted troubleshooting modules, validated protocols, and mechanistic insights derived from recent field data.

Module 1: Chemical Synthesis & SAR Optimization

Context: The 4-anilinoquinazoline scaffold is the backbone of EGFR inhibition.[2][3][4] However, 4th-generation analog development often stalls due to poor solubility or synthetic yields when modifying the C-6/C-7 positions to bypass the C797S mutation.

Troubleshooting Guide: Synthesis & Solubility

Q: My target quinazoline analog precipitates immediately upon adding the aniline nucleophile to the 4-chloroquinazoline intermediate, resulting in low yields. How do I fix this?

A: This "crash-out" phenomenon usually indicates that your solvent system is too non-polar to support the formation of the hydrochloride salt intermediate.

  • The Mechanism: The nucleophilic aromatic substitution (

    
    ) at the C-4 position generates HCl. If the solvent (e.g., Isopropanol) cannot solubilize the resulting hydrochloride salt of your product, it coats the unreacted 4-chloroquinazoline, halting the reaction.
    
  • The Fix:

    • Switch Solvents: Use a higher boiling point, polar aprotic solvent like 2-ethoxyethanol or DMF .

    • Catalysis: Add 1.0 equivalent of TFA (Trifluoroacetic acid) if the aniline is electron-deficient (e.g., bearing fluorines for metabolic stability). This activates the quinazoline C-4 position.

    • Temperature: Increase reflux temperature to

      
       to ensure kinetic barriers are overcome.
      

Q: We are targeting the C797S mutation. Where should we modify the quinazoline scaffold to regain potency without the cysteine covalent bond?

A: Since C797S removes the thiol nucleophile required for Osimertinib-like covalent bonding, you must enhance non-covalent interactions (hydrogen bonding and hydrophobic fit).

  • C-2 Position Strategy: Recent data suggests introducing bulkier hydrophobic substituents (e.g., sulfonyl groups) at the C-2 position .[1] This induces a conformational twist that favors binding to the mutant pocket despite the loss of the covalent anchor [1].

  • C-6/C-7 Solubilizing Tails: Do not rely solely on methoxy groups. Incorporate morpholine or piperazine linkers here. These extend into the solvent-exposed region, improving solubility and forming salt bridges with Asp800 , which compensates for lost binding energy elsewhere [2].

Visualization: Optimized Synthesis Workflow

SynthesisWorkflow Start Anthranilic Acid Derivative Cyclization Cyclization (Formamide/Reflux) Start->Cyclization Ring Closure QuinazolinOne Quinazolin-4(3H)-one Intermediate Cyclization->QuinazolinOne Chlorination Chlorination (POCl3/SOCl2) QuinazolinOne->Chlorination Activation ChloroInt 4-Chloroquinazoline (Unstable) Chlorination->ChloroInt Substitution SnAr Substitution (Substituted Aniline) ChloroInt->Substitution Nucleophilic Attack (Critical Step) Final 4-Anilinoquinazoline Analog Substitution->Final Purification

Figure 1: Step-wise synthesis pathway for 4-anilinoquinazoline derivatives, highlighting the critical SnAr substitution step where yield loss frequently occurs.

Module 2: In Vitro Efficacy & Resistance Profiling

Context: Standard IC50 assays often fail to predict clinical efficacy for covalent inhibitors or high-affinity non-covalent analogs. The kinetics of binding (


) are more predictive than thermodynamic equilibrium (

).
Troubleshooting Guide: Assay Validation

Q: Our analog shows nanomolar IC50 in biochemical assays but poor activity in H1975 (T790M) cell lines. Why the discrepancy?

A: This is the classic ATP Competition Trap .

  • The Cause: Biochemical assays are often run at

    
     levels of ATP (10-50 
    
    
    
    M). Intracellular ATP is millimolar (1-5 mM). If your novel quinazoline is a Type I (ATP-competitive) inhibitor, its potency will drop drastically in cells.
  • The Fix:

    • Run High-ATP Assays: Re-run kinase assays at 1 mM ATP.

    • Check Permeability: The C-6/C-7 modifications mentioned in Module 1 might be hindering cell membrane penetration. Perform a PAMPA (Parallel Artificial Membrane Permeability Assay).

Q: How do we definitively prove our "Fourth-Gen" candidate is acting reversibly against C797S but covalently against T790M (if designed as a hybrid)?

A: You must perform a Washout Assay . Standard cytotoxicity assays (72h incubation) cannot distinguish between these modes.

Protocol: Differential Washout Assay

  • Seed Cells: Plate H1975 (T790M) and Ba/F3 (C797S) cells.

  • Pulse Treatment: Treat with

    
     of the analog for 6 hours .
    
  • Washout: Remove media, wash

    
     with warm PBS to remove all free drug.
    
  • Recovery: Add fresh drug-free media and incubate for an additional 48-72 hours.

  • Readout: Measure viability (CellTiter-Glo).

    • Result: If viability remains low after washout, binding is irreversible (Covalent). If cells recover and grow, binding is reversible [3].

Data Summary: Quinazoline Generations
Feature1st Gen (Gefitinib)3rd Gen (Osimertinib*)4th Gen (Novel Quinazolines)
Primary Target EGFR WT / Exon 19 DelEGFR T790MEGFR C797S / Triple Mutant
Binding Mode Reversible (ATP Comp)Irreversible (Covalent C797)Reversible (High Affinity)
Key Resistance T790M (Gatekeeper)C797S (Loss of Cys)Bypass Tracks (MET amp)
Scaffold Core QuinazolinePyrimidineQuinazoline (C-2 Modified)

*Note: Osimertinib is a pyrimidine but serves as the benchmark for resistance profiles.

Module 3: Structural Biology & Mechanism

Context: Understanding why your molecule fits (or fails) is critical. The T790M mutation introduces a bulky methionine that clashes with many inhibitors, while C797S removes the covalent "hook."

Troubleshooting Guide: Docking & Modeling

Q: Our docking scores for C797S mutants are poor, yet we see biological activity. Is the docking software failing?

A: Standard rigid-receptor docking often fails here because it ignores Induced Fit effects and Water Networks .

  • The Insight: The C797S mutation changes the polarity of the pocket (Cysteine

    
     Serine). Serine can participate in water-mediated hydrogen bonding networks that rigid docking misses.
    
  • The Recommendation: Use Molecular Dynamics (MD) simulations (100 ns) rather than static docking. Look for stable water bridges between the quinazoline N-3 nitrogen and the Thr790/Ser797 residues [4].

Visualization: Resistance & Binding Mechanism[5]

ResistanceMechanism WT EGFR Wild Type (Sensitive to 1st Gen) T790M T790M Mutation (Gatekeeper Steric Clash) WT->T790M Acquired Resistance Drug1 1st Gen Quinazoline (e.g., Gefitinib) WT->Drug1 High Affinity Binding C797S C797S Mutation (Loss of Covalent Site) T790M->C797S Triple Mutant Evolution T790M->Drug1 Blocked by Methionine790 Drug3 3rd Gen Covalent (e.g., Osimertinib) T790M->Drug3 Covalent Bond at Cys797 C797S->Drug3 Loss of Binding (No Cys) Drug4 Novel 4th Gen Quinazoline (C-2 Modified / Allosteric) C797S->Drug4 Reversible/Allosteric Fit (Bypasses Cys797 requirement)

Figure 2: Mechanistic pathway of resistance evolution. Novel 4th-generation quinazolines must bypass the C797S inability to form covalent bonds, often by exploiting allosteric pockets or enhanced hydrophobic interactions.

References

  • Patel, H. et al. (2025).[1] Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer.[1] Bioorganic Chemistry.

  • Tu, Y. et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1][2][3][5][6] Molecules.

  • Strelow, J.M. (2017).[7] A practical guide for the assay-dependent characterisation of irreversible inhibitors. ChemMedChem.

  • Jia, Y. et al. (2016). Overcoming EGFR(T790M) and EGFR(C797S) resistance with mutant-selective allosteric inhibitors.[8] Nature.

Sources

Optimization

Technical Support Center: Quinazoline Bioavailability Optimization

Status: Online Operator: Senior Application Scientist Ticket Focus: Improving Oral Bioavailability (%F) of Quinazoline-based Kinase Inhibitors 🟢 System Overview: The Quinazoline Scaffold Challenge Welcome to the Quinazol...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Improving Oral Bioavailability (%F) of Quinazoline-based Kinase Inhibitors

🟢 System Overview: The Quinazoline Scaffold Challenge

Welcome to the Quinazoline Optimization Support Center. If you are developing inhibitors based on the quinazoline scaffold (common in EGFR, HER2, and VEGFR targeting), you are likely encountering the "Brick Dust" vs. "Grease Ball" dilemma.

The flat, aromatic quinazoline core promotes strong


-

stacking, leading to high crystal lattice energy (poor solubility). Conversely, increasing lipophilicity to improve membrane permeability often triggers metabolic clearance or P-gp efflux.

This guide provides troubleshooting workflows to balance these parameters, moving your compound from BCS Class II/IV (Low Solubility) toward BCS Class I (High Solubility/Permeability).

📂 Module 1: Solubility Troubleshooting

Symptom: Compound shows high potency (


 nM) but effectively zero exposure in rodent PK studies. Crystalline solid precipitates in aqueous buffer.
🔧 Diagnostic: Is it Lattice Energy or Lipophilicity?

User Question: "My compound is a rock. I added a morpholine tail, but solubility is still < 1 µg/mL. What’s wrong?"

Technical Analysis: Quinazolines are weak bases (


 at N1). If your melting point (

) is

, your issue is likely Lattice Energy . If

, your issue is Lipophilicity .

Troubleshooting Steps:

  • Disrupt Planarity: The quinazoline core is flat. Introduce

    
     hybridized centers or ortho-substitution on the phenyl ring at the C4 position to twist the molecule and lower 
    
    
    
    .
  • Solubilizing Groups (The "Tail" Strategy):

    • Standard: Attach morpholine or N-methylpiperazine at C6 or C7 via an ether linkage (e.g., Gefitinib, Erlotinib).

    • Advanced: If ether linkages are metabolically labile, switch to an amide linker or a direct C-C bond if synthetic chemistry permits.

  • Salt Selection:

    • Warning: Hydrochloride salts of quinazolines often exhibit the "Common Ion Effect" in the stomach, suppressing solubility.

    • Recommendation: Screen Mesylate or Tosylate salts. These counterions often break the lattice more effectively than Cl-.

🧪 Validated Protocol: Biorelevant Solubility Profiling

Do not rely on PBS. Use FaSSIF (Fasted State Simulated Intestinal Fluid) to predict in vivo performance.

StepActionRationale (Causality)
1 Preparation Dissolve compound in DMSO (stock) and prepare FaSSIF/FeSSIF buffers at pH 6.5 and 5.0.
2 Incubation Add excess solid to buffer. Shake at 37°C for 4 hours (Kinetic) or 24 hours (Thermodynamic).
3 Filtration Filter using PVDF (0.2 µm). Critical: Pre-saturate the filter to prevent drug loss due to adsorption.
4 Analysis Quantify via HPLC-UV or LC-MS/MS against a standard curve.
5 Validation If

, your compound is solubilized by bile micelles (Lipophilic). If ratio

, it is lattice-limited.

📂 Module 2: Permeability & Efflux

Symptom: Solubility is acceptable, but Caco-2 recovery is low, or brain penetration is non-existent.

🔧 Diagnostic: The P-gp Efflux Trap

User Question: "My Caco-2 efflux ratio is 15. Is my quinazoline a P-gp substrate?"

Technical Analysis: Quinazolines are frequent substrates for P-glycoprotein (MDR1) and BCRP. This limits oral absorption and blood-brain barrier (BBB) penetration.

Troubleshooting Steps:

  • Reduce Hydrogen Bond Donors (HBD): P-gp recognizes HBDs.

    • Fix: Methylate exposed amides or secondary amines.

  • Steric Shielding: Introduce steric bulk near the basic nitrogen (N1) or the solubilizing tail to prevent transporter binding without killing kinase affinity.

  • Macrocyclization: Constraining the quinazoline into a macrocycle can hide polar surface area (PSA), improving permeability while "hiding" from efflux pumps (e.g., Lorlatinib concept applied to quinazolines).

📊 Visual Logic: The Bioavailability Decision Tree

Bioavailability_Logic Start Start: Low Oral Bioavailability (%F) Solubility_Check Is Solubility < 50 µg/mL? Start->Solubility_Check Permeability_Check Is Caco-2 Papp < 1x10^-6? Solubility_Check->Permeability_Check No (Solubility OK) Sol_Fix Fix: Disrupt Planarity Add Solubilizing Tail (C6/C7) Try Mesylate Salt Solubility_Check->Sol_Fix Yes (Lattice/Lipophilicity) Metabolism_Check Is Microsomal CLint High? Permeability_Check->Metabolism_Check No (Permeability OK) Perm_Fix Fix: Reduce H-Bond Donors Prodrug Strategy Macrocyclization Permeability_Check->Perm_Fix Yes (Efflux/Polarity) Met_Fix Fix: Block Metabolic Soft Spots Fluorination Deuteration Metabolism_Check->Met_Fix Yes (Hepatic Clearance) Formulation Fix: Amorphous Solid Dispersion (ASD) Lipid Formulation Metabolism_Check->Formulation No (Likely Dissolution Rate/pH Effect)

Figure 1: Decision matrix for diagnosing the root cause of low oral bioavailability in quinazoline inhibitors.

📂 Module 3: Metabolic Stability (Clearance)

Symptom: Compound absorbs well but disappears rapidly (


 min).
🔧 Diagnostic: CYP450 Soft Spots

User Question: "Microsomal stability shows rapid degradation. Where is the quinazoline breaking?"

Technical Analysis: The quinazoline scaffold itself is relatively stable, but the side chains are vulnerable.

  • O-Dealkylation: The ether linkages at C6/C7 are prime targets for CYP3A4/2D6.

  • Benzylic Oxidation: Methyl groups on the aniline ring (C4 position) are easily oxidized.

Troubleshooting Steps:

  • Fluorine Scan: Replace metabolic "hotspot" hydrogens with Fluorine. This strengthens the C-F bond and blocks oxidation without significantly changing steric bulk.

  • Deuteration: A "heavy" version of the drug (replacing H with D at the benzylic position) can slow metabolism via the Kinetic Isotope Effect (KIE).

  • Cyclization: If the tail is a linear alkyl chain, cyclize it to reduce the degrees of freedom and access to the CYP active site.

📂 Module 4: Formulation Rescue

Symptom: Chemistry is frozen, but bioavailability is pH-dependent (good in stomach, crashes in intestine).

🔧 Diagnostic: The "Stomach-to-Intestine" Crash

User Question: "We see high variability in dogs. Food effect is massive. How do we stabilize this?"

Technical Analysis: Quinazolines are weak bases. They dissolve in the acidic stomach (pH 1-2) but precipitate as they transit to the neutral intestine (pH 6.8). This is the "supersaturation crash."

Troubleshooting Steps:

  • Amorphous Solid Dispersion (ASD):

    • Use polymers like HPMCAS or PVP-VA . These polymers inhibit crystal nucleation, maintaining the drug in a supersaturated state in the intestine long enough for absorption.

  • Acidifiers: Include organic acids (e.g., citric acid, fumaric acid) in the tablet matrix to create a "micro-environmental pH" that keeps the quinazoline solubilized during tablet disintegration.

🧪 Validated Protocol: Two-Stage Dissolution Test

Simulate the transit from stomach to intestine.

StageMediumDurationSuccess Criteria
Acid Stage 0.1N HCl (pH 1.2)30 mins>85% Dissolution (Simulates Gastric)
Buffer Stage Add Phosphate Buffer (pH 6.8)60-120 minsMaintain Supersaturation. If concentration drops <20% of Acid Stage, precipitation is too fast. Add HPMCAS.

📊 Structural Optimization Map

Figure 2: Strategic modification zones on the quinazoline scaffold for bioavailability optimization.

📚 References & Further Reading

  • Bradbury, R. H., et al. (2005). Optimization of a Series of Anilinoquinazoline Inhibitors of EGFR: Discovery of Gefitinib. Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration.

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.

For further assistance with specific DOT scripts or protocol validation, please submit a ticket with your compound's LogD and Melting Point data.

Troubleshooting

Technical Support Center: Refining Purification Techniques for Quinazoline Derivatives

Welcome to the technical support center dedicated to overcoming the challenges in the purification of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals active...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges in the purification of quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of this important class of N-containing heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your purification workflows.

Quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4] However, their inherent structural diversity and potential for various side-products during synthesis can present significant purification challenges.[2][5] This guide provides a structured approach to troubleshooting common issues encountered during the purification of these valuable compounds.

Section 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is a primary tool for purifying crude reaction mixtures containing quinazoline derivatives.[6][7] However, its success is highly dependent on a number of factors. This section addresses the most common issues encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My quinazoline derivative is streaking or showing poor separation on the TLC plate. What's happening?

A1: Streaking on a TLC plate is often a precursor to a challenging column separation and can be attributed to several factors:

  • Overloading: Applying too much compound to the TLC plate can lead to broad, streaky spots.[7]

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing the compound to move up the plate too quickly and without proper partitioning. Conversely, if the polarity is too low, the compound may remain at the baseline.

  • Compound Acidity/Basicity: Quinazolines are basic due to their nitrogen atoms. Silica gel is acidic and can interact strongly with basic compounds, leading to tailing.[8] To counteract this, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent. For acidic quinazoline derivatives, a small amount of acetic or formic acid can improve peak shape.[9]

  • Incomplete Dissolution: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your compound is completely soluble before spotting.

Q2: My compound appears to be decomposing on the silica gel column. How can I confirm this and what are my options?

A2: Compound instability on silica gel is a common issue, especially with sensitive functional groups.

  • Confirmation: To test for stability, spot your compound on a TLC plate, and then let it sit for a few hours before eluting. If you observe new spots or significant streaking that wasn't present on an immediately-run plate, your compound is likely degrading on the silica.[8][10] A 2D TLC can also be insightful; run the plate in one direction, then turn it 90 degrees and run it in a second solvent system. Degradation will appear as spots that are not on the diagonal.[8]

  • Solutions:

    • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a solution of your eluent containing a small percentage of a base like triethylamine or ammonia.[8]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[8] For very polar compounds, reversed-phase chromatography may be a better option.[6]

Q3: I've run my column, but I can't find my compound in any of the fractions. What are the possible reasons?

A3: This frustrating situation can arise from several possibilities:

  • Compound is still on the column: The eluent system may not be polar enough to elute your compound. Try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if your compound comes off.[8]

  • Compound came off in the solvent front: If your initial eluent was too polar, your compound may have eluted very quickly in the first few fractions.[10] Always check the first few fractions, even if you don't expect your compound to be there.

  • Compound is too dilute to detect: Your fractions may be too dilute to see a spot on the TLC plate. Try concentrating a few fractions in the expected elution range and re-spotting.[8][10]

  • Compound Decomposition: As mentioned in Q2, your compound may have degraded on the column.[8]

Workflow for Optimizing Flash Chromatography

Caption: A logical workflow for troubleshooting and optimizing flash column chromatography for quinazoline derivatives.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your initial, least polar eluent.[9] Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica gel bed, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the appropriate solvent. It is often best to use a solvent that is as weak or weaker than your mobile phase.[11]

  • Elution: Begin elution with your starting solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.[9]

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for better separation.[9]
Mobile Phase Hexanes/Ethyl Acetate, DCM/MethanolStart with a non-polar system and increase polarity.
Modifiers 0.1-1% Triethylamine (for basic compounds)Neutralizes acidic sites on silica, preventing tailing.
Sample Loading Dry loading or minimal solventPrevents band broadening and improves resolution.

Section 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[12] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[13]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I can't find a single suitable solvent for recrystallization. What should I do?

A1: This is a common challenge. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[12] If a single solvent doesn't work, a mixed solvent system is the solution.[14]

  • How to Choose a Mixed Solvent System: Find two miscible solvents. One should be a "good" solvent in which your compound is highly soluble, and the other a "poor" solvent in which your compound is sparingly soluble.[14]

  • Procedure: Dissolve your compound in the minimum amount of the hot "good" solvent. Then, add the hot "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few more drops of the hot "good" solvent to clarify the solution, then allow it to cool slowly.[14]

  • Common Mixed Solvents:

    • Methanol/Water

    • Ethanol/Water

    • Acetone/Water

    • Ethyl Acetate/Hexanes

    • Dichloromethane/Hexanes

Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound.

  • Solutions:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[15]

    • Use More Solvent: The concentration of your compound may be too high. Add more of the "good" solvent to dilute the solution.

    • Change Solvents: Choose a solvent with a lower boiling point.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can provide a nucleation site for crystal growth.

Q3: After recrystallization, my yield is very low. How can I improve it?

A3: Low yield can be due to several factors:

  • Using too much solvent: This will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

  • Premature crystallization: If crystals form while adding the hot solvent, you may be losing product. Ensure the solution is kept hot during this process.

  • Filtering while the solution is still warm: This will result in the loss of dissolved product. Ensure the solution is cold before filtration.

Workflow for Selecting a Recrystallization Solvent

Caption: A decision-making workflow for selecting an appropriate solvent system for the recrystallization of quinazoline derivatives.

Experimental Protocol: Mixed-Solvent Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the "good" solvent dropwise while heating until the solid just dissolves.[14]

  • Induce Cloudiness: Add the "poor" solvent dropwise while keeping the solution hot until it becomes faintly cloudy.[14]

  • Clarification: Add the "good" solvent dropwise until the solution becomes clear again.[14]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven.

Section 3: Leveraging Acid-Base Extraction

The basic nitrogen atoms in the quinazoline ring system make acid-base extraction a highly effective preliminary purification technique. This method is particularly useful for removing non-basic organic impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How does acid-base extraction work for quinazoline derivatives?

A1: The basic nitrogen atoms of the quinazoline ring can be protonated by an acid (like HCl) to form a water-soluble salt. This salt will move to the aqueous layer, leaving non-basic organic impurities in the organic layer. The aqueous layer can then be collected, and the pH raised with a base (like NaOH) to deprotonate the quinazoline, causing it to precipitate out of the aqueous solution as a purified solid.

Q2: My quinazoline derivative is not fully precipitating after basification. What could be the issue?

A2: Incomplete precipitation can be due to:

  • Insufficient Base: The pH may not be high enough to fully deprotonate the quinazoline salt. Check the pH with litmus paper or a pH meter and add more base if necessary.

  • High Solubility in Water: Some quinazoline derivatives may have some residual solubility in water, even in their free base form. Cooling the solution in an ice bath can help to reduce solubility and increase precipitation.

  • Emulsion Formation: An emulsion between the aqueous and organic layers can trap your product. To break an emulsion, you can try adding a saturated brine solution or filtering the mixture through Celite.

Workflow for Acid-Base Extraction

Caption: A step-by-step workflow for the purification of quinazoline derivatives using acid-base extraction.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl.

  • Separation: Allow the layers to separate and collect the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH with stirring until the solution is basic and a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

By understanding the principles behind these common purification techniques and having a structured approach to troubleshooting, you can significantly improve the efficiency and success of your quinazoline derivative purification.

References
  • Department of Chemistry, University of Rochester.
  • Department of Chemistry, University of Rochester.
  • HALO Columns. (2023).
  • Sigma-Aldrich.
  • MDPI. (2025).
  • Teledyne ISCO. (2019).
  • Chrom Tech, Inc. (2024).
  • UW Tacoma.
  • PMC. (2013).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PMC. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • ResearchGate. (2020). (PDF)
  • Bentham Science Publisher.
  • Semantic Scholar. (PDF)
  • PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • PMC. (2024).
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • ACS Omega. (2024).
  • MDPI. (2023).
  • JOCPR.
  • King Group.
  • Benchchem. Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline.
  • Google Patents.
  • Organic Chemistry Portal. Quinazoline synthesis.
  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents.
  • ACS Publications. (2006). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • DTIC. (2025). Acid Extraction - Ion Exchange Recovery of Cinchona Alkaloids Process and Plant Development.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Chemistry LibreTexts. (2023).
  • MDPI. (2023).
  • PubMed Central.
  • JoVE. (2025).
  • ResearchGate. (PDF)
  • University of York.
  • Ventura College Organic Chemistry Lab.
  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
  • ResearchGate. (2025). Tricyclic Quinazoline Alkaloids: Isolation, Synthesis, Chemical Modification, and Biological Activity | Request PDF.
  • ResearchGate. (2025). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • Wikipedia.
  • Reddit. (2023).
  • General Methods of Extraction and Isol

Sources

Optimization

Quinazoline Optimization Hub: ADME Technical Support Center

Status: Online 🟢 Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: QNZ-HYB-ADME-001

Welcome to the Quinazoline Optimization Hub

You are likely here because your quinazoline hybrid—while potent against EGFR, VEGFR, or bacterial targets—is failing in early ADME profiling. This is a common bottleneck. The quinazoline scaffold is a "privileged structure" in medicinal chemistry, but it carries inherent liabilities: molecular obesity (high MW in hybrids), "brick dust" insolubility (due to planar stacking), and hERG toxicity risks .

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your lead optimization phase.

Module 1: Solubility & Absorption (The "Brick Dust" Problem)

User Issue: "My hybrid precipitates in PBS buffer during bioassays, even though it dissolves in DMSO. Bioavailability (F%) is <5%."

Root Cause Analysis

Quinazoline cores are flat, aromatic systems. They engage in strong


 stacking interactions, forming stable crystal lattices (high melting points). When you hybridize them (e.g., with chalcones or ureas), you often increase the logP and molecular weight, exacerbating the "brick dust" effect—the compound is too stable in its solid state to dissolve in water.
Troubleshooting Protocol
StrategyMechanismImplementation Example
"Escape from Flatland" Introduce

hybridized carbons to disrupt planar stacking.
Replace a flat phenyl ring with a saturated heterocycle (e.g., morpholine or piperazine ) at the C-6 or C-7 position.
pKa Modulation Introduce a basic center that is ionized at physiological pH.Add a solubilizing tail (e.g., N-methylpiperazine) to create a salt-forming handle (seen in Gefitinib ).
Reduce Aromaticity Lower the LogP and increase TPSA.Replace the benzene ring of the hybrid partner with a pyridine or pyrimidine bioisostere.
Standard Operating Procedure: Kinetic Solubility Assay

Do not rely on thermodynamic solubility (24h equilibrium) for early screening; it consumes too much compound. Use this kinetic method.

  • Preparation: Prepare a 10 mM stock solution of the hybrid in DMSO.

  • Spiking: Spike the DMSO stock into PBS (pH 7.4) to a final concentration of 2% DMSO. Target concentration: 100

    
    M.
    
  • Incubation: Shake at room temperature for 90 minutes.

  • Filtration: Filter using a 0.45

    
    m PCF filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via UV-Vis (254-280 nm) or LC-MS/MS.

  • Calculation:

    
    
    
Workflow Visualization: Solubility Optimization Logic

SolubilityLogic Start Issue: Low Aqueous Solubility CheckMP Check Melting Point (MP) Is MP > 200°C? Start->CheckMP BrickDust Diagnosis: 'Brick Dust' (Crystal Lattice Energy High) CheckMP->BrickDust Yes GreaseBall Diagnosis: 'Grease Ball' (Lipophilicity High) CheckMP->GreaseBall No Fix1 Strategy A: Disrupt Planarity Add sp3 centers (Morpholine/Piperazine) BrickDust->Fix1 Fix2 Strategy B: Lower LogP Add Polar Groups (OH, NH2) or Heterocycles GreaseBall->Fix2

Figure 1: Decision tree for distinguishing between lattice-energy limited solubility ("Brick Dust") and lipophilicity-limited solubility ("Grease Ball").

Module 2: Metabolic Stability (The CYP450 Trap)

User Issue: "Microsomal clearance is too high (


). The compound disappears in 10 minutes."
Root Cause Analysis

The quinazoline scaffold has specific "metabolic soft spots" prone to oxidation by Cytochrome P450 (specifically CYP3A4 and CYP2D6).

  • Electron-Rich Rings: The benzene ring of the quinazoline (positions C-6, C-7, C-8) is prone to hydroxylation.

  • Dealkylation: Alkoxy groups (e.g., -OCH3) at C-6/C-7 are rapid targets for O-dealkylation.

  • Benzylic Oxidation: If your hybrid linker contains a benzylic carbon, it is a primary site for oxidation.

Troubleshooting Protocol

Q: How do I block the "Soft Spots"?

  • Fluorine Scan: Systematically replace hydrogen atoms with Fluorine at the C-6, C-7, or the hybrid linker. Fluorine is metabolically stable and mimics the steric size of hydrogen.

  • Deuteration: If a specific methoxy group is being dealkylated, replace -OCH3 with -OCD3 (Kinetic Isotope Effect).

  • Block the Para-Position: If the hybrid partner is a phenyl ring, the para position is the most vulnerable. Block it with a Chlorine or Fluorine atom.

Standard Operating Procedure: Microsomal Stability Assay

Validated per NCBI Assay Guidance Manual.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Liver Microsomes (0.5 mg/mL protein).

  • Pre-incubation: Add test compound (1

    
    M final) and equilibrate at 37°C for 5 min.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
Workflow Visualization: Metabolic Blocking Strategy

MetabolicBlock Hybrid Quinazoline Hybrid Incubate Incubate w/ Microsomes (Human/Rat) Hybrid->Incubate LCMS LC-MS/MS Analysis Identify Metabolite M1 Incubate->LCMS Decision Soft Spot? LCMS->Decision FixA O-Dealkylation at C6/C7? -> Cyclize to Dioxolane -> Use Deuterated Methoxy Decision->FixA Methoxy Loss FixB Aromatic Hydroxylation? -> Add Fluorine (Bioisostere) -> Add Electron Withdrawing Group Decision->FixB +16 Da (OH)

Figure 2: Iterative cycle for identifying and blocking metabolic soft spots using metabolite identification (MetID).

Module 3: Safety & Toxicity (hERG & P-gp)

User Issue: "My compound shows hERG inhibition (IC50 < 10


M) or fails to penetrate the BBB."
The hERG Liability

Quinazolines are notorious for hERG channel inhibition, which causes QT prolongation (a fatal cardiac arrhythmia).

  • Mechanism: The hERG channel has a large hydrophobic pore with aromatic residues (Tyr652, Phe656). Quinazolines bind via

    
     stacking, and basic amines (often added for solubility) interact with the channel's selectivity filter.
    
  • Fix: Reduce lipophilicity (LogP < 3) and lower the pKa of the basic amine (aim for pKa < 8.0).

The P-glycoprotein (P-gp) Efflux Barrier

If you are targeting brain tumors (e.g., Glioblastoma) with your hybrid, P-gp efflux is your enemy. Quinazolines are often P-gp substrates.

  • Rule of Thumb: If the Efflux Ratio (B-A / A-B) in Caco-2 cells is > 2.0, your compound is being pumped out.

  • Fix: Reduce the number of Hydrogen Bond Donors (HBD). Mask NH groups (e.g.,

    
    -methylation).
    
Summary of Safety Optimization
ParameterTarget ValueOptimization Tactic
hERG IC50

(Safety Margin > 30x)
Reduce aromaticity; lower basicity of the solubilizing tail; add steric bulk near the basic nitrogen to prevent channel binding.
LogD (pH 7.4)

Introduce polar heterocycles (pyrimidine, oxazole).
TPSA

(for BBB)
Remove unnecessary amide hydrogens; cyclize flexible linkers.

References

  • Quinazoline Scaffold Review

    • Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.[1] (2021).[2][3][4] PMC.

  • Microsomal Stability Protocol

    • Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties.[5] (NCBI Bookshelf).

  • hERG Toxicity & Structure-Activity

    • hERG toxicity assessment: Useful guidelines for drug design. (2020). European Journal of Medicinal Chemistry.
  • Solubility Enhancement Strategies

    • Techniques for Improving Solubility. (2021).[2][4] International Journal of Medical Science and Dental Research.

For further assistance, please upload your specific chemical structure (SMILES format) to the secure server for a virtual docking analysis.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Novel Quinazoline-Based Kinase Inhibitors: Profiling 2-(Piperazin-1-ylmethyl)quinazolin-4-amine Analogs Against Established Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous clinically successful anti-cancer agents.[1][2][3][4] This guide provides a com...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the quinazoline scaffold has emerged as a privileged structure, forming the core of numerous clinically successful anti-cancer agents.[1][2][3][4] This guide provides a comprehensive comparison of a novel series of 2-(piperazin-1-yl)quinazoline derivatives, with a focus on their potent activity as p21-activated kinase 4 (PAK4) inhibitors, against other established kinase inhibitors. Due to the limited publicly available data on the specific molecule 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, this guide will use the closely related and highly potent analog, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(piperidin-1-yl)quinazolin-4-amine) (a representative compound from a published series), as a focal point for comparison.[5] This compound shares the key quinazoline-piperazine core and provides a data-rich foundation for understanding the potential of this chemical space.

We will compare this novel quinazoline derivative against both other PAK4 inhibitors and broader-spectrum quinazoline-based drugs to provide a comprehensive understanding of its potential selectivity and mechanism of action for researchers in drug discovery and development.

Introduction to the Quinazoline Scaffold and PAK4 as a Therapeutic Target

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a versatile scaffold for the development of kinase inhibitors.[1][3][4] Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases has led to the development of blockbuster drugs such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR).[6][7]

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in a variety of human cancers.[8][9] It plays a crucial role in regulating cell proliferation, migration, and invasion, making it an attractive target for anti-cancer therapy.[9][10] Inhibition of PAK4 is a promising strategy to attenuate tumor progression and potentially enhance the efficacy of other cancer therapies.[11]

Comparative Kinase Inhibitor Profiles

This section provides a head-to-head comparison of our lead quinazoline-piperazine compound with other notable kinase inhibitors. The data presented here is a synthesis of publicly available information and serves as a guide for understanding the relative potency and selectivity of these molecules.

Data Presentation: Kinase Inhibition Profiles
CompoundPrimary Target(s)IC50/Ki (nM)Cell Line Antiproliferative Activity (IC50, nM)Reference(s)
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(piperidin-1-yl)quinazolin-4-amine) (Analog) PAK4IC50 = 60A549 (lung carcinoma)[5]
PF-3758309 PAK4, PAK1PAK4 Ki = 18.7, PAK1 Ki = 13.7HCT116 (colon carcinoma)[8][10][12]
KPT-9274 PAK4, NAMPTNAMPT IC50 ≈ 120Various cancer cell lines[9][12][13]
Gefitinib EGFREGFR IC50 ≈ 2-37Various EGFR-mutant cancer cell lines[6][7][14][15][16][17]
Erlotinib EGFREGFR IC50 = 2A431 (epidermoid carcinoma) IC50 = 420[18][19][20][21][22]
Dasatinib BCR-Abl, Src familyBCR-Abl IC50 < 1K562 (CML)[23][24][25][26]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these inhibitors is crucial for predicting their therapeutic effects and potential side effects.

PAK4 Signaling Pathway

The following diagram illustrates the central role of PAK4 in downstream signaling cascades that promote cell survival and motility.

PAK4_Signaling cluster_downstream Downstream Effectors cluster_responses Cellular Responses Upstream Signals Upstream Signals PAK4 PAK4 Upstream Signals->PAK4 Activation Downstream Effectors Downstream Effectors PAK4->Downstream Effectors Phosphorylation Cellular Responses Cellular Responses Downstream Effectors->Cellular Responses Modulation Cytoskeletal Reorganization Cytoskeletal Reorganization Downstream Effectors->Cytoskeletal Reorganization Gene Transcription Gene Transcription Downstream Effectors->Gene Transcription Cell Proliferation & Motility Cell Proliferation & Motility Downstream Effectors->Cell Proliferation & Motility LIMK1 LIMK1 β-catenin β-catenin GEF-H1 GEF-H1

Caption: Simplified PAK4 signaling pathway.

The novel quinazoline-piperazine compound, by inhibiting PAK4, is expected to block these downstream events, leading to anti-proliferative and anti-metastatic effects.

Comparative Mechanisms of Action

The following diagram illustrates the different primary targets of the compared inhibitors.

Kinase_Inhibitor_Targets cluster_inhibitors Kinase Inhibitors cluster_targets Primary Kinase Targets Quinazoline-Piperazine Analog Quinazoline-Piperazine Analog PAK4 PAK4 Quinazoline-Piperazine Analog->PAK4 PF-3758309 PF-3758309 PF-3758309->PAK4 PAK1 PAK1 PF-3758309->PAK1 KPT-9274 KPT-9274 KPT-9274->PAK4 NAMPT NAMPT KPT-9274->NAMPT Gefitinib / Erlotinib Gefitinib / Erlotinib EGFR EGFR Gefitinib / Erlotinib->EGFR Dasatinib Dasatinib BCR-Abl / Src BCR-Abl / Src Dasatinib->BCR-Abl / Src

Caption: Primary targets of the compared kinase inhibitors.

Experimental Protocols for Kinase Inhibitor Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section outlines standardized protocols for key assays used in the characterization of kinase inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Kinase & Inhibitor Incubate Kinase & Inhibitor Prepare Reagents->Incubate Kinase & Inhibitor Initiate Reaction Initiate Reaction Incubate Kinase & Inhibitor->Initiate Reaction Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Analyze Data Analyze Data Detect Signal->Analyze Data End End Analyze Data->End

Caption: General workflow for a kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified kinase (e.g., recombinant human PAK4) to the desired concentration in kinase buffer.

    • Prepare a stock solution of the substrate (e.g., a specific peptide or protein) and ATP in kinase buffer.

    • Serially dilute the test compound in DMSO to create a concentration gradient.

  • Assay Plate Preparation:

    • Add a small volume of the diluted test compound to the wells of a microplate.

    • Add the diluted kinase to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of 32P from [γ-32P]ATP into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and resuspend them in fresh medium.

    • Count the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells per well).

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the growth medium.

    • Remove the old medium from the cell plates and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as:

      • MTT assay: Measures the metabolic activity of viable cells.

      • Resazurin assay: A fluorescent indicator of cell viability.

      • Cell counting: Using a cell counter or hemocytometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion and Future Perspectives

The presented data highlights the potential of the 2-(piperazin-1-yl)quinazoline scaffold as a source of potent and selective PAK4 inhibitors. The representative analog demonstrates nanomolar potency against PAK4, which is comparable to or exceeds that of other reported PAK4 inhibitors.

Key Insights:

  • Potency: The quinazoline-piperazine analog shows excellent potency against PAK4, suggesting that this scaffold is well-suited for targeting this kinase.

  • Selectivity: While the full kinase selectivity profile of the analog is not yet publicly available, its focused development as a PAK4 inhibitor suggests a degree of selectivity over other kinases. In contrast, multi-kinase inhibitors like Dasatinib have a broader range of targets, which can lead to both enhanced efficacy in certain contexts and a different side effect profile.[24][25][26]

  • Therapeutic Potential: Given the role of PAK4 in cancer progression, potent and selective inhibitors from this chemical series hold significant promise as novel anti-cancer agents.

Future Directions:

  • Full Kinome Profiling: A comprehensive kinase panel screen is necessary to fully elucidate the selectivity profile of this compound series.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of cancer are required to evaluate the in vivo efficacy, pharmacokinetics, and safety of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the quinazoline-piperazine scaffold could lead to the identification of even more potent and selective PAK4 inhibitors.

Conclusion

This comparative guide provides a detailed analysis of a novel class of 2-(piperazin-1-yl)quinazoline-based kinase inhibitors, using a potent PAK4 inhibitor analog as a representative. The comparison with established kinase inhibitors demonstrates the promising potential of this scaffold for the development of targeted cancer therapies. The provided experimental protocols offer a framework for the rigorous evaluation of such compounds, ensuring scientific integrity and reproducibility in the field of drug discovery.

References

  • Summary of the PAK4 inhibitors. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018).
  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022). Frontiers in Pharmacology.
  • PAK4 inhibitor from Hyperway Pharmaceutical has improved safety and PK profile. (2023). BioWorld.
  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.
  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. (n.d.). MDPI.
  • PAK4 - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. (2026). RSC Publishing.
  • Identification of Potential Selective PAK4 Inhibitors Through Shape and Protein Conformation Ensemble Screening and Electrostatic-Surface-Matching Optimiz
  • Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. (2014). European Journal of Medicinal Chemistry.
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). PMC.
  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... (n.d.).
  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). PMC.
  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. (n.d.).
  • Erlotinib Hydrochloride EGFR inhibitor. (n.d.). Selleck Chemicals.
  • (PDF) Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. (n.d.).
  • The new tyrosine-kinase inhibitor and anticancer drug dasatinib reversibly affects platelet activation in vitro and in vivo. (2009). Blood.
  • Synthesis and antitumor activity of novel 2-(1-substituted-piperidin-4- ylamino)quinazolines as antitumor agents. (2025).
  • What is the mechanism of Gefitinib? (2024).
  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry.
  • Comparison of kinase inhibition profiles for imatinib and dasatinib.... (n.d.).
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). ChemicalBook.
  • Sensitivity of breast cancer cells to erlotinib depends on cyclin-dependent kinase 2 activity. (2007). Molecular Cancer Therapeutics.
  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. (n.d.). MDPI.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry.
  • Erlotinib IC 50 values of murine and human PDAC cells. (A) Viability of... (n.d.).
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (n.d.). PubMed.
  • What is the mechanism of Dasatinib? (2024).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • The Role of Gefitinib in Lung Cancer Tre
  • Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. (2021). Bioorganic & Medicinal Chemistry.
  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. (n.d.). Frontiers in Pharmacology.
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.).
  • Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. (n.d.). AACR Journals.
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). Cancer Science.

Sources

Comparative

cross-reactivity and selectivity profiling of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, a Novel Kinase Inhibitor Candidate Authored by: A Senior Application Scientist This guide provides a comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Reactivity and Selectivity Profiling of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, a Novel Kinase Inhibitor Candidate

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of the novel compound, 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. Given the quinazoline scaffold, a privileged structure in kinase inhibitor design, we will proceed with the hypothesis that this molecule is a kinase inhibitor. This document outlines the strategic rationale and detailed protocols for a multi-tiered approach to define its inhibitory profile, a critical step in preclinical drug development.

The Strategic Imperative of Selectivity Profiling

The clinical success of a kinase inhibitor is intrinsically linked to its selectivity profile. A highly selective inhibitor can offer a wider therapeutic window with fewer off-target side effects. Conversely, a multi-targeted inhibitor might provide enhanced efficacy in complex diseases like cancer through the simultaneous modulation of several key signaling pathways. Understanding where a novel compound like 2-(Piperazin-1-ylmethyl)quinazolin-4-amine falls on this spectrum is paramount.

Our profiling strategy is designed as a funnel, starting with a broad, low-resolution screen to identify potential targets, followed by increasingly focused and quantitative assays to confirm and characterize these interactions.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Potency & Selectivity Determination cluster_2 Tier 3: Cellular Target Engagement & Functional Validation A 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (Compound of Interest) B Single High-Concentration Screen (e.g., 1-10 µM) A->B C Large Kinase Panel (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) B->C D Initial Hit Identification (% Inhibition Data) C->D E Dose-Response Assays on Hits (e.g., 10-point curve) D->E Hits > Threshold (e.g., >50% inhibition) F IC50 Value Calculation E->F G Selectivity Analysis (Comparison of IC50s) F->G H Cellular Thermal Shift Assay (CETSA) (Confirms target binding in cells) G->H Confirmed Potent Hits I Phospho-Protein Western Blot (Measures inhibition of downstream signaling) H->I J Phenotypic Assays (e.g., Cell Viability, Proliferation) I->J

Caption: A multi-tiered workflow for kinase inhibitor selectivity profiling.

Tier 1: Initial Broad Kinome Screening

The first step is to cast a wide net. We need to understand the landscape of kinases that our compound might interact with. This is achieved by screening against a large, representative panel of human kinases at a single, high concentration.

Causality behind Experimental Choice: Screening at a high concentration (e.g., 1 to 10 µM) is a cost-effective and rapid method to identify a broad range of potential interactions.[1][2] It helps to quickly flag both high-affinity primary targets and lower-affinity off-targets that might become relevant at therapeutic doses. Commercial platforms like the Eurofins Discovery's KinaseProfiler™ or Reaction Biology's HotSpot platform are the gold standard for this initial screen, offering panels of over 400 kinases.[3]

Experimental Protocol: Single-Point Kinase Inhibition Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine in 100% DMSO. From this, create a working solution for the assay.

  • Assay Execution (via a service provider like Eurofins or Reaction Biology):

    • The compound is typically tested at a final concentration of 10 µM in duplicate.

    • The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. Radiometric assays, which measure the incorporation of 33P-ATP into a substrate, are considered a gold standard for their sensitivity and reliability.[2]

    • A control reaction with DMSO (vehicle) is run to establish 0% inhibition, and a reaction without kinase or with a known potent inhibitor is used for 100% inhibition.

  • Data Analysis: The results are expressed as percent inhibition relative to the controls.

Tier 2: Quantitative Potency and Selectivity Assessment

Hits from the initial screen (typically defined as >50% inhibition) must be validated and quantified. This is done by performing dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each interacting kinase.

Causality behind Experimental Choice: An IC50 value is a quantitative measure of a compound's potency.[4][5] By comparing the IC50 values for the primary target(s) against those for off-targets, we can calculate a selectivity ratio, which is a key indicator of the compound's specificity. It is important to note that IC50 values are dependent on assay conditions, particularly the ATP concentration, as most kinase inhibitors are ATP-competitive.[6]

Experimental Protocol: IC50 Determination via Dose-Response Assay
  • Compound Preparation: Create a serial dilution series of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine in DMSO. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.

  • Assay Execution:

    • For each kinase identified as a "hit" in Tier 1, a kinase activity assay is performed with the range of inhibitor concentrations.

    • The assay methodology (e.g., radiometric, fluorescence-based) should be consistent with the initial screen.[4]

  • Data Analysis:

    • The percent inhibition for each concentration is plotted against the logarithm of the compound concentration.

    • A sigmoidal curve is fitted to the data using non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Selectivity Profile

To illustrate the output of this tier, the following table presents a hypothetical selectivity profile for our compound, "Compound Q," compared to two well-known EGFR inhibitors: Gefitinib (a selective inhibitor) and Dasatinib (a multi-kinase inhibitor).

Kinase TargetCompound Q (IC50, nM)Gefitinib (IC50, nM)Dasatinib (IC50, nM)
EGFR 15 25 1.1
SRC 850>10,0000.8
ABL >10,000>10,000<0.5
VEGFR2 2,5003,70079
PDGFRβ 4,000>10,00028

This data is for illustrative purposes only.

Tier 3: Cellular Target Engagement and Functional Validation

Biochemical assays are essential, but they don't fully recapitulate the complex environment inside a living cell. Therefore, it is critical to confirm that the compound can enter cells, bind to its intended target(s), and exert a functional effect on the relevant signaling pathway.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

Causality behind Experimental Choice: CETSA is a powerful method for verifying that a drug binds to its target protein in a cellular context.[7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9] This allows for the direct assessment of target engagement in intact cells or cell lysates.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture a relevant cell line (e.g., one that expresses the primary kinase target) and treat with either vehicle (DMSO) or a saturating concentration of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine for 1-2 hours.[11]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[10]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting.

  • Data Analysis: A positive result is indicated by a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control, signifying stabilization of the target protein.

Phospho-Protein Western Blot: Assessing Functional Inhibition

Causality behind Experimental Choice: Kinase inhibitors work by blocking phosphorylation.[12] A Western blot using phospho-specific antibodies can directly measure the inhibition of a kinase's activity in a cellular signaling pathway.[13] This provides functional evidence that the compound is hitting its target and producing the desired downstream effect.

G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Effectors EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS P CompoundQ Compound Q (Inhibitor) CompoundQ->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Experimental Protocol: Phospho-EGFR Western Blot
  • Cell Treatment: Plate a suitable cell line (e.g., A431, which overexpresses EGFR) and serum-starve overnight. Treat the cells with a dose range of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine for 1-2 hours.

  • Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 5-10 minutes to induce EGFR phosphorylation.

  • Lysis: Immediately lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[15]

    • Block the membrane with Bovine Serum Albumin (BSA), as milk contains phosphoproteins that can cause high background.

    • Incubate with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-EGFR).

    • Incubate with a secondary antibody and detect the signal.

    • Strip the blot and re-probe with an antibody for total EGFR to confirm equal protein loading.[16]

  • Data Analysis: A dose-dependent decrease in the phospho-EGFR signal, relative to the total EGFR signal, confirms functional inhibition of the kinase in cells.

Conclusion and Comparative Analysis

The comprehensive profiling of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine requires a systematic, multi-tiered approach. By moving from broad screening to quantitative biochemical assays and finally to cell-based functional validation, a clear picture of the compound's potency, selectivity, and mechanism of action can be established. This rigorous, self-validating workflow provides the critical data necessary to make informed decisions in the drug development process, positioning this novel compound within the existing landscape of kinase inhibitors and guiding its future optimization and therapeutic application.

References

  • Al-Suhaimi, E. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • St-Gallay, S. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. [Link]

  • Brancaccio, D., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. [Link]

  • Das, D., et al. (2020). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. ResearchGate. [Link]

  • PubChem. 2-(piperazin-1-ylmethyl)quinazolin-4-amine trihydrochloride (C13H17N5). PubChemLite. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Institutes of Health. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Al-Ostoot, F. H., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Institutes of Health. [Link]

  • Lolli, G., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Müller, S., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. [Link]

  • Miduturu, C. V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Institutes of Health. [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Zhonghan. 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine CAS:1180132-17-5. Zhonghan. [Link]

  • Wikipedia. Thermal shift assay. Wikipedia. [Link]

  • PubChem. 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one. PubChem. [Link]

  • Wikipedia. Piperazine. Wikipedia. [Link]

  • PubChem. Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine. PubChem. [Link]

Sources

Validation

Comparative Guide: Efficacy of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine Scaffold vs. Gefitinib and Sorafenib

Executive Summary This guide provides a technical comparison between the chemical scaffold 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8) and two clinical benchmarks: Gefitinib (EGFR inhibitor) and Sorafeni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the chemical scaffold 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8) and two clinical benchmarks: Gefitinib (EGFR inhibitor) and Sorafenib (Multi-kinase inhibitor).

Crucial Distinction:

  • Gefitinib & Sorafenib are fully optimized Type I/II kinase inhibitors with nanomolar potency.

  • 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (hereafter "The Scaffold") is a chemical building block/intermediate . Lacking the critical hydrophobic "tail" (e.g., the aniline moiety at position 4), it exhibits negligible intrinsic kinase inhibitory activity (IC50 > 10 µM) compared to the benchmarks.

This guide serves researchers utilizing "The Scaffold" as a starting point for Structure-Activity Relationship (SAR) libraries, detailing why it fails as a standalone drug but succeeds as a versatile precursor for next-generation 2-substituted quinazoline inhibitors.

Structural & Mechanistic Comparison

Chemical Architecture

The efficacy gap stems directly from structural features binding to the ATP-binding pocket of kinases.

FeatureThe Scaffold (Product)Gefitinib (Benchmark 1)Sorafenib (Benchmark 2)
Core Structure Quinazolin-4-amine4-AnilinoquinazolineBi-aryl Urea
Hinge Binder Primary Amine (-NH2)Pyrimidine N1 + N3 (via Aniline H-bond)Pyridine ring / Urea
Hydrophobic Pocket Absent (Critical Flaw)3-chloro-4-fluoroaniline group fills the pocket3-trifluoromethyl-4-chlorophenyl
Solvent Front 2-piperazinylmethyl6-morpholinopropoxyN-methylpicolinamide
Primary Target None (Synthetic Intermediate)EGFR (L858R, Del19)VEGFR, PDGFR, RAF
Potency (IC50) > 10,000 nM (Est.)0.4 - 0.5 nM (EGFR)6 - 90 nM (RAF/VEGFR)
Mechanism of Action (MOA) Analysis
  • Gefitinib: Acts as an ATP-competitive inhibitor. The 4-anilino group is essential for hydrophobic interactions deep within the ATP pocket, stabilizing the active conformation.

  • The Scaffold: The primary amine at position 4 is insufficient to displace ATP. Furthermore, the substituent at position 2 (piperazinylmethyl) can cause steric clashes with the "gatekeeper" residue (e.g., Thr790 in EGFR) in many kinases, often reducing potency unless the scaffold is specifically designed for a rare "2-pocket" binding mode (e.g., in PLK1 or Aurora kinases).

Visualization: Kinase Inhibitor Evolution

The following diagram illustrates the structural evolution required to transform "The Scaffold" into a potent inhibitor like Gefitinib.

KinaseSAR Scaffold 2-(Piperazin-1-ylmethyl) quinazolin-4-amine (The Product) Intermediate 4-Chloro-2-(piperazin-1-ylmethyl) quinazoline Scaffold->Intermediate Sandmeyer / Chlorination (Activation) Target EGFR / VEGFR ATP Pocket Scaffold->Target No Affinity (IC50 > 10 uM) Hit Novel 2,4-Disubstituted Quinazoline Hit Intermediate->Hit + Hydrophobic Aniline (Fills ATP Pocket) Gefitinib Gefitinib (Optimized Drug) Hit->Gefitinib SAR Optimization (Solubility/Selectivity) Hit->Target High Affinity (IC50 < 100 nM)

Caption: SAR evolution from the inert Scaffold (Red) to a bioactive Hit (Yellow) and optimized Drug (Green). The Scaffold alone lacks affinity for the Target.

Experimental Protocols

To empirically verify the efficacy gap, the following protocols characterize the "Product" against the benchmarks.

In Vitro Kinase Assay (Z'-LYTE™ or ADP-Glo™)

Purpose: Quantify IC50 values to demonstrate the lack of potency of the Scaffold vs. Gefitinib.

Reagents:

  • Recombinant EGFR (L858R mutation).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (at Km).

  • Compounds: Gefitinib (Control), Scaffold (Test).

Workflow:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM.

  • Dilution: Prepare 3-fold serial dilutions (10 µM down to 0.1 nM).

  • Reaction: Mix Kinase (2 nM), Substrate (0.2 µg/µL), and Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).

  • Initiation: Add ATP. Incubate for 60 min at Room Temp.

  • Detection: Add ADP-Glo reagent; read Luminescence.

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope).

Expected Results:

  • Gefitinib: IC50 ≈ 0.5 nM (Full inhibition curve).

  • Scaffold: Flat line or IC50 > 10,000 nM (Non-binder).

Cell Viability Assay (MTT/CellTiter-Glo)

Purpose: Compare cellular cytotoxicity in EGFR-dependent lines (e.g., PC-9 or HCC827).

Step-by-Step:

  • Seeding: Plate PC-9 cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Treat with Gefitinib (Positive Control) and Scaffold at 0.1, 1, and 10 µM.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent. Measure luminescence.

  • Calculation: Viability % = (Sample Luminescence / DMSO Control) * 100.

Data Interpretation:

  • If Scaffold viability > 90% at 10 µM: Inactive .

  • If Gefitinib viability < 10% at 1 µM: Valid Assay .

Strategic Application: Why use this Scaffold?

While the Scaffold fails as a direct competitor to Gefitinib, it is superior in Drug Discovery campaigns for Resistance Profiling :

  • Overcoming T790M Resistance: The 2-position (piperazinyl-methyl) allows access to the solvent front in a different vector than Gefitinib's 6-position. Researchers use this scaffold to synthesize "Hybrid" inhibitors that might bypass the T790M steric gate.

  • Multi-Targeting: The piperazine ring can be derivatized to target GPCRs (e.g., Alpha-1 adrenergic receptors) or HSP90 , distinct from the kinase activity of Sorafenib.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters. Link

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research. Link

  • PubChem Compound Summary. (2024). "2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS 949977-34-8)." National Center for Biotechnology Information. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

Comparative

A Senior Application Scientist's Guide to In Vivo Validation of In Silico Predictions for Quinazoline Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging the Computational-Biological Divide The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Computational-Biological Divide

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for numerous therapeutics, particularly in oncology.[1][2] Its versatile structure allows for targeted modifications that have led to the development of potent enzyme inhibitors.[3][4][5] A prime example is the class of Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[3][6][7]

In the quest to accelerate drug discovery, in silico (computational) methods have become indispensable.[8] These techniques, ranging from molecular docking to sophisticated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, allow us to screen vast virtual libraries of quinazoline derivatives and prioritize candidates with the highest probability of success.[9][10][11] This computational pre-screening saves immense resources and time.[10]

However, a compelling in silico prediction is merely a well-formed hypothesis. The complex biological reality of a living system—with its intricate metabolic pathways, transport mechanisms, and off-target possibilities—cannot be fully replicated by even the most advanced algorithms.[10][12] Therefore, rigorous in vivo validation is the critical, non-negotiable step that transforms a computational prediction into a tangible therapeutic candidate. This guide provides a comprehensive framework for designing and executing robust in vivo studies to validate in silico predictions for novel quinazoline compounds, ensuring that experimental choices are driven by scientific rationale and integrity.

Conceptual Framework: The In Silico to In Vivo Validation Pipeline

The journey from a computer-generated model to a validated preclinical candidate follows a logical, multi-stage progression. The goal is to systematically de-risk the compound by gathering empirical evidence that either supports or refutes the initial computational predictions. Each step is a critical filter designed to answer specific questions about the compound's behavior.

G VirtualScreen Virtual Screening & Lead Identification Docking Molecular Docking (Binding Affinity Prediction) VirtualScreen->Docking Prioritize Hits ADMET ADMET Prediction (PK & Safety Profile) Docking->ADMET Assess Drug-likeness Efficacy_Study Efficacy Studies (e.g., Xenograft Model) Docking->Efficacy_Study PK_Study Pharmacokinetic (PK) Profiling ADMET->PK_Study PK_Study->Efficacy_Study Inform Dosing Regimen Tox_Study Preliminary Toxicology Efficacy_Study->Tox_Study Establish Therapeutic Index Decision Lead Candidate Selection Tox_Study->Decision

Caption: Workflow from computational prediction to in vivo validation.

Part 1: The In Silico Foundation - Rational Prioritization

The success of an in vivo study begins with the quality of the in silico predictions. Before committing to resource-intensive animal studies, it is crucial to have high confidence in the computational data.

Causality Behind Method Selection: For quinazoline compounds frequently targeting kinase domains, molecular docking is a primary tool. It predicts the binding pose and estimates the binding affinity (e.g., docking score in kcal/mol) of a ligand within the ATP-binding site of a target protein like EGFR.[9] This allows for the rationalization of structure-activity relationships (SAR) at a molecular level.[7][13] Concurrently, ADMET prediction models are employed to forecast the pharmacokinetic and safety profiles.[10][14] These models analyze chemical structures to predict properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities, flagging compounds likely to fail in vivo due to poor drug-like properties.[9][10][15]

Table 1: Comparison of In Silico Predictions and Their In Vivo Relevance

In Silico ParameterPrediction Tool ExampleRelevance to In Vivo Study Design
Binding Affinity / Docking Score AutoDock, Schrödinger SuitePrioritizes compounds for efficacy testing. A stronger predicted binding energy suggests potentially higher potency.
Human Intestinal Absorption (HIA) PreADMET, SwissADMEGuides the choice of administration route. High predicted HIA supports oral gavage.
Blood-Brain Barrier (BBB) Penetration ADMET-SAR, CNS PredictorCritical for CNS targets. If BBB penetration is not desired, high predicted values may deprioritize a compound.[15]
CYP450 Inhibition/Metabolism StarDrop, ADMET Predictor™Predicts metabolic stability and potential drug-drug interactions. Influences dosing frequency in PK/PD studies.
Mutagenicity / Carcinogenicity Osiris Property Explorer, DEREK NexusEarly safety flag. Positive predictions necessitate careful toxicological assessment or deprioritization.[9]

Part 2: Designing the In Vivo Validation Strategy

A well-designed study is a self-validating one. Every aspect, from the animal model to the vehicle formulation, must be chosen to rigorously test the in silico hypothesis. All preclinical research must adhere to strict ethical and regulatory standards, such as those outlined by an Institutional Animal Care and Use Committee (IACUC) and reported according to ARRIVE guidelines.[16][17]

Expertise in Model Selection: The choice of animal model is paramount and must be scientifically justified.[17][18] For anticancer quinazolines targeting human EGFR, immunocompromised mouse models (e.g., Athymic Nude or SCID mice) are the industry standard.[19] This is because these mice can accept human tumor xenografts without rejection, providing a direct system to test the efficacy of a human-protein-targeted drug.[19][20] The specific human cancer cell line chosen for the xenograft (e.g., A549 for lung cancer, HCC827 for EGFR-mutant lung cancer) should be selected based on its documented expression of the target protein, in this case, EGFR.[3][21]

Trustworthiness Through Controls and Formulation:

  • Vehicle Control: The formulation used to dissolve and administer the quinazoline compound (the "vehicle") must be tested alone to ensure it has no therapeutic or toxic effects. The choice of vehicle (e.g., a solution of DMSO, Tween 80, and saline) is dictated by the compound's solubility and stability.

  • Positive Control: A known, approved drug targeting the same mechanism (e.g., gefitinib for an EGFR inhibitor study) should be run in parallel. This validates the model system—if the positive control works as expected, it confirms the model is responsive and reliable.

  • Dose Selection: Initial doses are often extrapolated from in vitro potency (e.g., IC50 values), but must be refined based on tolerability and pharmacokinetic data.

Part 3: Core In Vivo Experimental Protocols

The following protocols represent a standard cascade for validating a novel quinazoline anticancer agent.

Protocol 3.1: Pharmacokinetic (PK) Profiling in Mice

Causality: This study is performed first to validate in silico ADME predictions and to understand how the drug is absorbed, distributed, metabolized, and cleared in a living system.[22] The results are essential for designing the dosing regimen in subsequent efficacy studies.[7] A compound with high predicted efficacy is useless if it cannot achieve and maintain therapeutic concentrations at the target site.

Step-by-Step Methodology:

  • Animal Acclimatization: House 6-8 week old male BALB/c mice (or other appropriate strain) for at least one week under standard conditions.

  • Dosing: Administer a single dose of the quinazoline compound (e.g., 10 mg/kg) via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from a cohort of mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via tail vein or saphenous vein puncture. Plasma is separated by centrifugation.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • T½ (Half-life): Time for plasma concentration to decrease by half.

    • Bioavailability (%F): (AUC_oral / AUC_IV) * 100.

Protocol 3.2: Efficacy Evaluation in a Human Tumor Xenograft Model

Causality: This is the pivotal experiment to validate the primary in silico prediction: that the compound engages its target and produces a desired biological effect (i.e., inhibits tumor growth).[19][23]

Step-by-Step Methodology:

  • Cell Culture: Culture the selected human cancer cell line (e.g., A549) under sterile conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the right flank of 6-8 week old athymic nude mice.[19]

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (e.g., Gefitinib, 25 mg/kg, daily)

    • Group 3: Test Quinazoline (e.g., Dose X, daily)

    • Group 4: Test Quinazoline (e.g., Dose Y, daily)

  • Treatment: Administer the compounds daily (or as determined by PK data) for a period of 14-21 days.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for each group relative to the vehicle control. Euthanize mice and excise tumors for weight measurement and potential downstream biomarker analysis (e.g., Western blot for phosphorylated EGFR).

Part 4: Data Correlation and Mechanistic Insights

The ultimate goal is to build a coherent story that connects the computational model to the biological outcome. Discrepancies are as informative as confirmations, often revealing gaps in the in silico models or uncovering unexpected biological complexities.

Data Presentation for Comparison:

Table 2: Hypothetical Comparison of In Silico vs. In Vivo Data for Two Quinazoline Leads

ParameterQuinazoline A (Lead)Quinazoline B (Backup)Gefitinib (Control)
In Silico Docking Score (kcal/mol) -10.5-9.2-9.8
In Silico Predicted HIA (%) 956590
In Vivo Oral Bioavailability (%) 45%5%50%
In Vivo Cmax at 20 mg/kg (ng/mL) 1250801500
In Vivo TGI at 20 mg/kg (%) 75%15%80%

Authoritative Grounding & Interpretation: In this hypothetical example, Quinazoline A shows a strong correlation. Its high predicted binding affinity translates to potent tumor growth inhibition in vivo. Its good predicted HIA is reflected in reasonable oral bioavailability. In contrast, Quinazoline B is a classic example of a "false positive." Despite a good docking score, its poor predicted HIA is confirmed by extremely low oral bioavailability in vivo, preventing it from reaching therapeutic concentrations and resulting in poor efficacy. This highlights the critical, self-validating nature of the experimental cascade. Without the PK study, the failure of Quinazoline B in the efficacy model would be ambiguous. With the PK data, we can confidently attribute the failure to poor drug exposure, not a lack of potency.

Visualizing the Target Pathway:

Understanding the mechanism of action is key. For many quinazolines, the target is the EGFR signaling pathway, which is a critical driver of cell proliferation and survival in many cancers.[24][25][26] Inhibiting this pathway is the intended outcome of the drug.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway inhibited by a quinazoline compound.

This diagram illustrates how the binding of a ligand like EGF activates EGFR, triggering downstream cascades (RAS/RAF/MEK/ERK and PI3K/AKT) that ultimately promote gene transcription for cell proliferation and survival.[25][26] A quinazoline inhibitor works by blocking the ATP-binding site on EGFR, thereby preventing its activation and shutting down these pro-growth signals.[6][7]

Conclusion

The validation of in silico predictions through rigorous in vivo experimentation is the crucible in which promising molecules are forged into viable drug candidates. For quinazoline compounds, this structured approach—beginning with robust computational screening, followed by systematic pharmacokinetic, efficacy, and safety studies—provides the necessary evidence to justify continued development. By understanding the causality behind each experimental choice and building a self-validating system of controls and correlative data, researchers can navigate the complexities of drug discovery with higher confidence and efficiency, ultimately bridging the critical gap between computational design and clinical reality.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Available from: [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Prediction of in-silico drug-likeness properties novel quinazoline derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Quinazoline. Available from: [Link]

  • ACS Publications. (n.d.). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics. Available from: [Link]

  • Li, A. Y. (n.d.). ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. Available from: [Link]

  • ResearchGate. (n.d.). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health. Available from: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available from: [Link]

  • National Institutes of Health. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Available from: [Link]

  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Institutes of Health. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Available from: [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. National Institutes of Health. Available from: [Link]

  • Advanced Pharmaceutical Science. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) ADMET in silico modelling: Towards prediction paradise?. Available from: [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available from: [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Available from: [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Available from: [Link]

  • Taylor & Francis Online. (n.d.). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Available from: [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. Available from: [Link]

  • ResearchGate. (2018). (PDF) In vivo screening models of anticancer drugs. Available from: [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Available from: [Link]

  • National Institutes of Health. (2013). Quinazoline derivatives: synthesis and bioactivities. Available from: [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available from: [Link]

  • PLOS. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. Available from: [Link]

  • Journal of Molecular and Organic Chemistry. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Available from: [Link]

  • National Institutes of Health. (n.d.). Targeting the EGFR signaling pathway in cancer therapy. Available from: [Link]

  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. Available from: [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. Available from: [Link]

  • Cureus. (2025). An Updated Mini-Review: Newer Quinazoline Based EGFR Inhibitors as Anticancer Agents. Available from: [Link]

  • YouTube. (2023). Drug Screening of patient derived Tumor Xenografts | Protocol Preview. Available from: [Link]

  • National Institutes of Health. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. Available from: [Link]

Sources

Validation

The Isomeric Divide: A Head-to-Head Comparison of Substituted Quinazoline-Piperazine Isomers in Kinase Inhibition

Introduction: The Privileged Scaffold and the Power of Position In the landscape of modern medicinal chemistry, the quinazoline scaffold holds a "privileged" status, forming the structural backbone of numerous therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Power of Position

In the landscape of modern medicinal chemistry, the quinazoline scaffold holds a "privileged" status, forming the structural backbone of numerous therapeutic agents, particularly in oncology.[1] Its rigid, bicyclic structure provides an excellent platform for introducing diverse functionalities, leading to a wide array of pharmacological activities, from anticancer and anti-inflammatory to antimicrobial effects.[2][3] When fused with a piperazine moiety, the resulting quinazoline-piperazine core becomes a potent pharmacophore, renowned for its ability to target protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][4]

This guide moves beyond a general overview to explore a more nuanced and critical aspect of drug design: isomerism . Molecules that share the same chemical formula but differ in the spatial arrangement of their atoms are known as isomers.[5] In pharmacology, the distinction between isomers is paramount, as even a subtle shift in a substituent's position on the quinazoline ring can dramatically alter a compound's efficacy, selectivity, and pharmacokinetic properties.[6][7] Here, we present a head-to-head comparison of positional isomers of substituted quinazolinones, focusing on the well-documented impact of substitution at the 6- versus the 7-position to illustrate this fundamental principle in drug development.

The Case Study: 6- vs. 7-Substituted Quinazolinones as Allosteric EGFR Inhibitors

To provide a concrete, data-driven comparison, we will examine a case study on quinazolinone-based allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a key therapeutic target in non-small cell lung cancer (NSCLC), and quinazoline-based inhibitors like gefitinib and erlotinib have been clinical mainstays. However, resistance mutations often emerge, necessitating the development of next-generation inhibitors.

A study on fourth-generation allosteric EGFR inhibitors provides a direct comparison between positional isomers, where a substituent is placed at either the 6- or 7-position of the quinazolinone core.[4] This allows for a precise evaluation of how this positional change affects inhibitory activity.

Synthesis and Characterization: Building the Isomers

The synthesis of these isomers follows a convergent strategy, a common and efficient approach in medicinal chemistry. The core quinazolinone ring is typically formed first, followed by the attachment of the piperazine moiety and other variable substituents.

General Synthetic Workflow

The generalized synthetic pathway involves a multi-step process designed for modularity, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

G A Anthranilic Acid Derivative B Intermediate Amide A->B Acylation C 4-Chloroquinazoline Intermediate B->C Cyclization & Chlorination E Final Quinazoline-Piperazine Product C->E Nucleophilic Substitution D Substituted Piperazine D->E F Characterization (NMR, MS, HPLC) E->F Purification & Analysis

Caption: Generalized workflow for synthesizing quinazoline-piperazine derivatives.

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Dissolution: The 4-chloroquinazoline intermediate (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as isopropanol or dimethylformamide (DMF).

  • Addition of Base: A non-nucleophilic base, like diisopropylethylamine (DIPEA) (1.5 equivalents), is added to the solution to act as a proton scavenger.

  • Nucleophile Addition: The desired substituted piperazine (1.1 equivalents) is added to the reaction mixture.

  • Reaction: The mixture is heated, typically to 80-100 °C, and stirred for several hours until reaction completion is observed via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon cooling, the product is isolated through precipitation by adding water or through extraction. The crude product is then purified using column chromatography or recrystallization to yield the final, high-purity compound.

  • Validation: The structure and purity of the final isomeric products are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This self-validating system ensures the identity and quality of the compounds being tested.

Head-to-Head Comparison: Biological Activity

The most critical comparison between isomers lies in their biological performance. In the context of anticancer agents, this is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a specific biological process (like enzyme activity) by 50%. A lower IC50 value indicates a more potent compound.

In the case of the allosteric EGFR inhibitors, the inhibitory activity against the EGFRL858R/T790M/C797S mutant, a clinically relevant triple-mutant form of EGFR that is resistant to many existing therapies, was evaluated.

Table 1: Comparative Inhibitory Activity of Quinazolinone Positional Isomers

Compound IDSubstituent PositionTargetIC50 (nM)Reference
Isomer Pair 1
Compound 226-positionEGFRL858R/T790M/C797S1.0[4]
Compound 207-positionEGFRL858R/T790M/C797S2.5[4]
Isomer Pair 2
Compound 236-positionEGFRL858R/T790M/C797S0.2 [4]
Compound 217-positionEGFRL858R/T790M/C797S2.9[4]
Interpretation of Results

The experimental data clearly demonstrates a significant difference in potency based on the substituent's position.

  • Clear Preference for the 6-Position: For the quinazolinone scaffold, substituents at the 6-position were unequivocally favored over the 7-position.[4]

  • Magnitude of Difference: In the most potent pair, Compound 23 (6-position) displayed an IC50 of 0.2 nM, making it over 14 times more potent than its corresponding 7-position isomer, Compound 21 (IC50 = 2.9 nM).[4]

This dramatic difference in activity stems from the specific interactions the inhibitor makes within the allosteric binding pocket of the EGFR kinase. The 6-position substituent likely engages in a critical hydrogen bond or hydrophobic interaction that is geometrically impossible for the 7-position isomer to achieve, highlighting the precise structural requirements for potent inhibition.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Quinazoline-piperazine derivatives typically function by inhibiting the tyrosine kinase activity of EGFR. By binding to the ATP-binding site or an allosteric site, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-survival and proliferative signals that drive tumor growth.

G cluster_0 cluster_1 EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF Activation PI3K_AKT PI3K/AKT/mTOR Pathway P2->PI3K_AKT Activation Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor Quinazoline-Piperazine Isomer (Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Discussion: Structure-Activity Relationship (SAR) and Implications for Drug Design

The head-to-head comparison of these positional isomers provides a classic example of a Structure-Activity Relationship (SAR). The key takeaway is that the topology of the quinazoline core is not uniform in its interaction with the target protein. The electron-donating or -withdrawing properties and the steric bulk of substituents at the 6- and 7-positions directly influence how the entire molecule orients itself within the kinase's binding pocket.[2]

For drug development professionals, this has profound implications:

  • Prioritization of Synthesis: SAR data, like that shown above, allows research teams to prioritize the synthesis of specific isomers, saving valuable time and resources by focusing on the more promising structural arrangements.

  • Rational Drug Design: Understanding these subtle positional effects enables more rational, computer-aided drug design. Molecular docking simulations can predict which isomer will have a more favorable binding energy, guiding the design of next-generation inhibitors.

  • Intellectual Property: Novel compounds with superior activity based on specific isomeric substitution patterns can lead to strong, defensible patents, a cornerstone of pharmaceutical development.

Conclusion

The quinazoline-piperazine scaffold remains a highly valuable starting point for the development of potent kinase inhibitors. However, this guide demonstrates that success in harnessing its full potential lies in a deep understanding of its isomeric subtleties. The direct comparison of 6- and 7-substituted quinazolinones reveals that a simple positional shift of a single functional group can result in a greater than ten-fold difference in biological activity. This underscores the critical importance of synthesizing and evaluating distinct positional isomers early in the drug discovery process to identify the most potent and selective therapeutic candidates. For researchers in the field, the message is clear: in the world of kinase inhibitors, position is everything.

References

  • Arora, P., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of quinazoline-piperazine hybrids. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Sklyar, T., et al. (2021). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghareb, N., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. Available at: [Link]

  • Moga, M.A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. Available at: [Link]

  • Li, D., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. PubMed Central. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents. Available at: [Link]

  • Chhabra, N., et al. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Available at: [Link]

  • Moga, M.A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • ResearchGate. (2013). A review of drug isomerism and its significance. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Bioanalytical Method Development: Isomers. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of new quinazoline and cinnoline derivatives as potential atypical antipsychotics. Available at: [Link]

  • Pharmaceutical Sciences. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Available at: [Link]

  • ChemBAM. (n.d.). Optical Isomers in Healthcare. Available at: [Link]

  • Patsnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Available at: [Link]

Sources

Comparative

confirming target engagement of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine in cells

Topic: Confirming Target Engagement of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine in Cells Content Type: Publish Comparison Guide Executive Summary 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS: 949977-34-8) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming Target Engagement of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine in Cells Content Type: Publish Comparison Guide

Executive Summary

2-(Piperazin-1-ylmethyl)quinazolin-4-amine (CAS: 949977-34-8) represents a critical pharmacophore scaffold, structurally distinct from classical alpha-blockers (e.g., Prazosin) due to its flexible methylene linker at the C2 position. While the quinazoline-4-amine core is historically associated with kinase inhibition (e.g., EGFR, Aurora A) and GPCR antagonism, the specific confirmation of its binding in a live cellular environment is the "valley of death" in its transition from a hit to a lead compound.

This guide objectively compares the three primary methodologies for validating the cellular target engagement (TE) of this molecule: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ TE , and Drug Affinity Responsive Target Stability (DARTS) .

The Verdict: For this specific scaffold, CETSA (Label-Free) is the superior validation method due to its ability to detect binding without requiring the synthesis of a derivatized tracer, preserving the steric integrity of the sensitive piperazine tail.

Part 1: Comparative Analysis of Target Engagement Methods

The following table contrasts the performance of TE methodologies specifically for quinazoline-4-amine derivatives.

FeatureCETSA (Cellular Thermal Shift) NanoBRET™ TE (Energy Transfer) DARTS (Proteolysis Protection)
Primary Utility Direct Binding Verification (Intracellular)Affinity Quantification (Residence time/Kd)Target ID / Deconvolution
Label Requirement None (Native protein detection)High (Requires fluorescent tracer + luciferase fusion)None (Antibody dependent)
Relevance to Molecule High: Ideal for small scaffolds where adding a tag might disrupt binding.Medium: The piperazine tail is often the binding determinant; tagging it risks false negatives.Medium: Good for identifying off-targets if the primary target is unknown.
Throughput Medium (Western Blot) to High (HT-CETSA)High (Plate-based)Low (Gel/Mass Spec)
Artifact Risk Aggregation false positivesTracer interference / Overexpression artifactsProtease accessibility issues
Cost Efficiency High (Uses standard antibodies)Low (Requires cloning & tracer synthesis)High (Standard reagents)
Why CETSA Wins for this Molecule

The 2-(piperazin-1-ylmethyl) moiety creates a flexible "tail" that often protrudes into the solvent-exposed region of the ATP-binding pocket (in kinases) or the orthosteric site (in GPCRs).

  • Steric Hindrance: Attaching a fluorophore for NanoBRET or a biotin tag for chemoproteomics to this piperazine ring can sterically clash with the target, abolishing binding. CETSA uses the unmodified parent molecule.

  • Solubility: This molecule is moderately hydrophobic. CETSA protocols accommodate DMSO concentrations (up to 1%) better than some sensitive enzymatic coupled assays.

Part 2: Deep Dive Protocol – The CETSA Workflow

This protocol is designed to validate the engagement of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine with a putative kinase target (e.g., Aurora A Kinase , a common target for this scaffold class).

Mechanism of Action

Ligand binding stabilizes the target protein's tertiary structure, increasing its melting temperature (


). When cells are heated, unbound proteins denature and precipitate, while ligand-bound proteins remain soluble.
Step-by-Step Methodology

1. Cell Preparation

  • Cell Line: Use a relevant cancer line expressing the target (e.g., HeLa or MCF-7 for Aurora Kinase).

  • Seeding: Seed

    
     cells per 10 cm dish. Allow 24h recovery to 80% confluency.
    

2. Compound Treatment (The "Pulse")

  • Experimental Arm: Treat cells with 10 µM of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine (dissolved in DMSO).

  • Control Arm: Treat cells with equivalent volume of DMSO (Vehicle).

  • Incubation: Incubate for 1 hour at 37°C. Note: Short incubation prevents expression changes; we want physical binding, not downstream regulation.

3. Thermal Challenge

  • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Divide cell suspension into 8 aliquots (50 µL each) per treatment group.

  • Heating: Using a PCR thermal cycler, apply a temperature gradient:

    • Range: 40°C to 64°C (Step size: ~3°C).

    • Duration: 3 minutes precise heating.

  • Cooling: Immediately snap-cool at room temperature (25°C) for 3 minutes.

4. Lysis and Separation

  • Add 150 µL of Lysis Buffer (with 0.8% NP-40) to each tube.

  • Freeze-Thaw: Freeze in liquid nitrogen

    
     to ensure complete lysis.
    
  • Clarification: Centrifuge at 20,000

    
     for 20 minutes at 4°C.
    
  • Critical Step: The pellet contains denatured/precipitated protein. Collect the Supernatant (soluble fraction).

5. Detection (Western Blot)

  • Run supernatants on SDS-PAGE.

  • Probe with specific antibody against the target (e.g., Anti-Aurora A).

  • Quantification: Plot band intensity vs. Temperature.

6. Data Analysis

  • Calculate the

    
     (Melting Temperature) for DMSO and Compound treated samples using a Boltzmann Sigmoidal fit.
    
  • Criteria for Success: A

    
     indicates significant target engagement.
    
Part 3: Visualization & Logic
Figure 1: CETSA Logic Flow for Quinazoline Scaffolds

This diagram illustrates the decision matrix and experimental flow for confirming engagement, highlighting the critical separation of soluble (bound) vs. precipitated (unbound) protein.

CETSA_Workflow Start Start: 2-(Piperazin-1-ylmethyl) quinazolin-4-amine Cells Live Cells (Target Expression) Start->Cells Add Compound Treat Incubation (1h @ 37°C) Cells->Treat Heat Thermal Challenge (40-65°C Gradient) Treat->Heat Lysis Lysis & Separation (20,000g Spin) Heat->Lysis Unbound Unbound Target: Denatures & Precipitates (Pellet) Lysis->Unbound Low Temp Stability Bound Ligand-Bound Target: Stabilized & Soluble (Supernatant) Lysis->Bound High Temp Stability Detection Western Blot Detection Bound->Detection Result Result: Shift in Aggregation Temp (ΔTm) Detection->Result

Caption: Figure 1. The Cellular Thermal Shift Assay (CETSA) workflow. Ligand binding prevents thermally induced aggregation, allowing detection of the target in the soluble fraction at higher temperatures.

Figure 2: Putative Signaling Impact (Aurora A Example)

Assuming Aurora A kinase as the target (based on scaffold homology), this diagram shows the downstream readout expected if target engagement is successful (i.e., inhibition of autophosphorylation).

Signaling_Pathway Compound 2-(Piperazin-1-ylmethyl) quinazolin-4-amine AuroraA Aurora A Kinase (Active) Compound->AuroraA Inhibits (Stabilizes Structure) PLK1 PLK1 AuroraA->PLK1 Phosphorylates (Thr210) CDC25 CDC25 PLK1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Dephosphorylates Mitosis Mitotic Entry (G2/M Transition) CDK1->Mitosis Drives Block Cell Cycle Arrest (G2/M) Mitosis->Block If Inhibited

Caption: Figure 2. Hypothetical downstream effects of Aurora A inhibition by the quinazoline scaffold. Successful engagement leads to G2/M arrest, a secondary validation marker.

References
  • PubChem. (n.d.).[1][2][3] Compound Summary for CID 135414585: 2-(piperazin-1-ylmethyl)quinazolin-4(3H)-one.[2] National Library of Medicine. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Retrieved from [Link]

  • Verbaanderd, C., et al. (2017). Repurposing Drugs in Oncology (ReDO)—Chloroquine and hydroxychloroquine as anti-cancer agents. (Discusses quinazoline autophagy inhibition mechanisms). ecancermedicalscience. Retrieved from [Link]

  • He, S., et al. (2018). Structure-based Drug Design: Synthesis and Biological Evaluation of quinazolin-4-amine Derivatives as Selective Aurora A Kinase Inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Benchmarking Anti-Inflammatory Activity Against Diclofenac and Indomethacin

Introduction: Establishing a Baseline for Innovation In the field of drug discovery, particularly in the development of novel anti-inflammatory agents, the path from a promising molecule to a potential therapeutic is pav...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Establishing a Baseline for Innovation

In the field of drug discovery, particularly in the development of novel anti-inflammatory agents, the path from a promising molecule to a potential therapeutic is paved with rigorous comparative analysis. To generate data that is both meaningful and respected within the scientific community, new compounds must be benchmarked against established, potent standards. Diclofenac and indomethacin have long served as these "gold-standard" references for non-steroidal anti-inflammatory drugs (NSAIDs). Their well-characterized mechanisms and extensive history of clinical use provide the essential baseline needed to validate new chemical entities.[1][2]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to objectively compare the anti-inflammatory performance of novel compounds against diclofenac and indomethacin. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for both in vivo and in vitro assays, and offer a logical approach to interpreting the resulting data.

The Core Mechanism: Understanding the Cyclooxygenase (COX) Pathway

The anti-inflammatory effects of most NSAIDs, including our reference standards, are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes are critical for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5][6][7]

There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation and kidney function.[4][8]

  • COX-2: An inducible enzyme that is typically undetectable in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][8] Its products mediate the classic signs of inflammation.

A compound's efficacy and side-effect profile are largely determined by its relative inhibitory activity against these two isoforms.

Diclofenac vs. Indomethacin: A Tale of Two Inhibitors

While both are potent NSAIDs, their COX inhibition profiles differ slightly:

  • Indomethacin: A powerful, non-selective COX inhibitor, though some studies indicate it is multiple times more active against COX-1 than COX-2.[9][10] This potent inhibition of COX-1 is linked to a higher incidence of gastrointestinal side effects.[3]

  • Diclofenac: A potent inhibitor of both isoforms, often described as equipotent or demonstrating a slight preference for COX-2 compared to many other traditional NSAIDs.[9][11][12]

The ultimate goal for many modern anti-inflammatory drugs is to selectively inhibit COX-2, thereby providing potent anti-inflammatory effects while sparing the protective functions of COX-1.

Visualizing the Mechanism: The Arachidonic Acid Cascade

The following diagram illustrates the central role of the COX enzymes in the synthesis of prostaglandins and the point of intervention for NSAIDs.

Arachidonic Acid Cascade membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Liberation cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2_1 Prostaglandin H₂ cox1->pgh2_1 pgh2_2 Prostaglandin H₂ cox2->pgh2_2 housekeeping Physiological Prostaglandins (Gastric Protection, Platelet Function) pgh2_1->housekeeping Synthetases inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2_2->inflammatory Synthetases nsaids NSAIDs (Diclofenac, Indomethacin) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Inhibition Point.

In Vivo Evaluation: The Carrageenan-Induced Paw Edema Model

To assess a compound's anti-inflammatory effect within a complex biological system, the carrageenan-induced paw edema model in rodents is the undisputed industry standard.[13][14] Its widespread use is due to its high reproducibility and well-characterized biphasic inflammatory response, which allows for the evaluation of compounds targeting different inflammatory mediators.

The injection of carrageenan, a seaweed-derived polysaccharide, into a rodent's paw triggers a predictable acute inflammatory reaction. The initial phase (0-2 hours) involves the release of histamine and serotonin, while the later, more sustained phase (2-6 hours) is primarily mediated by the production of prostaglandins, driven by the upregulation of COX-2.[15] This makes the 3- to 4-hour time point particularly critical for assessing the efficacy of COX inhibitors.

Experimental Workflow: Paw Edema Assay

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Detailed Protocol: Carrageenan-Induced Paw Edema

This protocol provides a self-validating system by including both negative (vehicle) and positive (reference drug) controls, ensuring that any observed effect from the test compound is genuine.

  • Animal Selection and Acclimatization: Use male Wistar rats or Swiss albino mice (e.g., 150-200g). Allow them to acclimatize to laboratory conditions for at least one week with free access to food and water.

  • Grouping: Randomly assign animals to experimental groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% Sodium CMC).

    • Group II (Reference Standard 1): Receives Diclofenac sodium (e.g., 20 mg/kg, p.o.).

    • Group III (Reference Standard 2): Receives Indomethacin (e.g., 10 mg/kg, p.o.).

    • Group IV, V, etc. (Test Groups): Receive the test compound at various doses.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each animal using a digital plethysmometer. This is the V₀ value.

  • Drug Administration: Administer the vehicle, reference drugs, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar tissue of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Calculation:

    • Edema Volume (mL): For each animal at each time point, calculate the increase in paw volume: Edema = Vt - V₀.

    • Percentage Inhibition of Edema: Calculate the protective effect of the drugs compared to the control group, typically at the 3-hour mark: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Data Presentation: In Vivo Anti-Inflammatory Activity

The results should be tabulated to allow for a clear, direct comparison between the test compound and the reference standards.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema at 3 hr (mL) ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Diclofenac Sodium 20 0.24 ± 0.03 71.8% [16]
Indomethacin 10 0.38 ± 0.04 55.3%
Test Compound A250.45 ± 0.0647.1%
Test Compound A500.29 ± 0.0565.9%

Note: Data are representative and based on typical outcomes found in the literature. Actual results will vary.

In Vitro Evaluation: COX-1 and COX-2 Inhibition Assay

While in vivo models demonstrate overall efficacy, in vitro enzyme inhibition assays are essential to determine the direct mechanism of action and selectivity of a compound.[17] These assays quantify a compound's ability to inhibit the COX-1 and COX-2 enzymes directly, providing a critical metric: the IC₅₀ value.

The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates a more potent inhibitor.

Experimental Logic: COX Inhibition Assay

COX_Inhibition_Logic cluster_0 Assay Setup cluster_1 Enzymatic Reaction cluster_2 Quantification & Analysis enzyme Purified Enzyme (COX-1 or COX-2) incubation1 Pre-incubation enzyme->incubation1 inhibitor Test Compound / Reference Drug (Varying Concentrations) inhibitor->incubation1 substrate Add Substrate (Arachidonic Acid) incubation1->substrate incubation2 Reaction Incubation (e.g., 2 min at 37°C) substrate->incubation2 product Prostaglandin E₂ (PGE₂) Produced incubation2->product detection Quantify PGE₂ (ELISA or LC-MS/MS) product->detection calculation Plot Dose-Response Curve Calculate IC₅₀ Value detection->calculation

Caption: Logical flow of an in vitro COX enzyme inhibition assay.

Detailed Protocol: COX Inhibition Assay (General Methodology)

This protocol outlines the core steps. Specifics may vary based on the commercial kit or detection method used (e.g., ELISA, fluorometric, LC-MS/MS).[18][19][20][21]

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Assay Buffer Preparation: Prepare a reaction buffer, often containing a cofactor like heme, as specified by the enzyme manufacturer or kit protocol.

  • Inhibitor Incubation: In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, the respective enzyme, and varying concentrations of the test compound or reference drug (Diclofenac, Indomethacin). Include a vehicle control (100% activity) and a background control (no enzyme).

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitors to bind to the enzymes.[21]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Allow the reaction to proceed for a short, precise time (e.g., 2 minutes at 37°C).

  • Reaction Termination: Stop the reaction using a stopping agent, such as a solution of stannous chloride or hydrochloric acid.[21]

  • Product Quantification: Measure the amount of prostaglandin produced (commonly PGE₂ or PGF₂α) using a validated method like an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[17][19]

  • Data Calculation:

    • Calculate the percentage of enzyme inhibition for each drug concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

    • Calculate the Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

      • An SI > 1 indicates COX-2 selectivity.

      • An SI < 1 indicates COX-1 selectivity.

      • An SI ≈ 1 indicates a non-selective inhibitor.

Data Presentation: In Vitro COX Inhibition Profile

Summarize the IC₅₀ values to provide a clear snapshot of potency and selectivity.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Diclofenac 0.076[10]0.026[10]2.9 (Slightly COX-2 Preferential)
Indomethacin 0.063[9]0.48[9]0.13 (COX-1 Selective)
Test Compound B15.20.1884.4 (Highly COX-2 Selective)
Test Compound C2.53.10.81 (Non-selective)

Note: IC₅₀ values are highly dependent on assay conditions and can vary between studies. The values presented are representative examples from the literature.

Synthesizing the Data: Building a Coherent Profile

A successful anti-inflammatory drug candidate must demonstrate both potent target engagement (in vitro) and functional efficacy in a biological system (in vivo).

  • High Potency, High Selectivity: A compound like "Test Compound B" in our tables would be highly promising. Its high COX-2 selectivity suggests a potentially lower risk of gastrointestinal side effects, and this in vitro potency would hopefully translate to strong performance in the paw edema model.

  • Discordant Results: A compound might show excellent in vitro potency but perform poorly in vivo. This often points to issues with pharmacokinetics (e.g., poor oral absorption, rapid metabolism) that prevent the compound from reaching and sustaining an effective concentration at the site of inflammation.

  • Complementary Assays: To build a more comprehensive profile, consider adding cell-based assays. For example, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages allows for the measurement of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6), providing further evidence of a compound's anti-inflammatory mechanism.[22][23]

Conclusion

The rigorous, systematic comparison of novel compounds to gold-standard references like diclofenac and indomethacin is a non-negotiable cornerstone of anti-inflammatory drug discovery. By employing validated and well-controlled in vivo and in vitro models, researchers can generate the high-quality, comparative data necessary to identify true lead candidates. A compound that demonstrates superior potency, improved COX-2 selectivity, and robust efficacy in these benchmark assays has a strong, evidence-based foundation for further preclinical and clinical development.

References

  • Dr.Oracle. (2025, August 13). Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? Retrieved from Homework.Study.com. [Link]

  • Blanco, F. J., Guitian, R., Vazquez-Martel, M., de Toro, F. J., & Galdo, F. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of Rheumatology, 26(6), 1366–1373. [Link]

  • Sakat, S. S., Wankhede, S. S., Juvekar, A. R., Mali, V. R., & Bodhankar, S. L. (2014). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Inflammation, 37(1), 1–11. [Link]

  • Homework.Study.com. (n.d.). Which COX enzyme is naproxen and diclofenac more selective for? Retrieved February 6, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Nonsteroidal anti-inflammatory drug. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Riess, G., et al. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Retrieved February 6, 2026, from [Link]

  • Tanner, J., &łop; & Solis, B. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomatsu, T. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 50(7), 543-548. [Link]

  • Wikipedia contributors. (n.d.). Ibuprofen. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Pharmatutor. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry![Link]

  • Cuzzocrea, S., Mazzon, E., & Sautebin, L. (2003). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 140(3), 579–588. [Link]

  • Granström, E. (1982). The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes. Inflammation, 6(1 Suppl), 1-17. [Link]

  • Anam, K., et al. (n.d.). Study of In Silico of COX-2 on Indomethacin and Diclofenac as Nonsteroidal Antiinflammatory Drugs (NSAID). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Seo, Y., Lee, H. J., Kim, Y. S., Lee, S., & Park, J. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(18), 4296. [Link]

  • Piacentino, M. L., & Squarr, A. J. (2023). Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Journal of Physiology-Cell Physiology, 324(2), C439–C451. [Link]

  • Dirty Medicine. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]

  • Roc-Groeschel, M., & Cushman, M. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 843–851. [Link]

  • Georgiev, A., et al. (2018). In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid. Folia Medica, 60(2), 295-300. [Link]

  • Kalgutkar, A. S., et al. (2000). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. Bioorganic & Medicinal Chemistry Letters, 10(12), 1279-1282. [Link]

  • Thangboonjit, W., et al. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants, 11(5), 896. [Link]

  • ResearchGate. (2025, August 10). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved February 6, 2026, from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved February 6, 2026, from [Link]

  • Wikipedia contributors. (n.d.). Arachidonic acid. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • S, S., et al. (2022). Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages. ACS Omega, 7(8), 7338-7348. [Link]

  • Deranged Physiology. (2025, March 31). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • Chan, C. C., et al. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... ResearchGate. Retrieved February 6, 2026, from [Link]

  • Sumaiyah, S., Masfria, M., & Dalimunthe, A. (2020). Anti-Inflammatory Activity of Rhaphidophora pinnata (L.F) Schott Leaf Extract. Open Access Macedonian Journal of Medical Sciences, 8(A), 487-490. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved February 6, 2026, from [Link]

  • University of Arizona. (n.d.). Synthesis and metabolism of prostaglandins, prostacyclin, and thromboxanes: The arachidonic acid cascade. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity of methanolic extract in RAW 264.7... Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Anti-inflammatory activity (%, mean ± SEM) of diclofenac (5 and 20 mg/kg) given orally 60 min before carrageenan injection. Retrieved February 6, 2026, from [Link]

  • Alcami. (n.d.). Quality by Design: The Importance of Reference Standards in Drug Development. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Mechanism of action of cyclooxygenase pathway. Retrieved February 6, 2026, from [Link]

  • Kim, D. H., et al. (2016). Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Experimental and Therapeutic Medicine, 12(5), 3131–3137. [Link]

  • ResearchGate. (n.d.). Detailed arachidonic acid pathway: synthesis of prostaglandins. COX:... Retrieved February 6, 2026, from [Link]

  • WVJ. (2023, December 25). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expre. [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. [Link]

  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. [Link]

  • Wang, L., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods, 64(2), 176–183. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to include the safe and compliant management of all chemical compounds, including waste. Th...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery and synthesis to include the safe and compliant management of all chemical compounds, including waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting the best practices in laboratory chemical handling.

Hazard Profile and Risk Assessment: A Proactive Approach

A specific Safety Data Sheet (SDS) for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is not always readily available. Therefore, a robust risk assessment must be conducted by analyzing its core chemical structures: the quinazoline ring and the piperazine moiety. This analysis allows us to anticipate its hazard profile and handle it with the appropriate precautions.

The piperazine group suggests the compound is likely a base and may be corrosive, capable of causing skin and eye irritation or burns.[1][2] The quinazoline core is a common scaffold in biologically active molecules, indicating potential pharmacological effects.[3] Furthermore, related compounds exhibit hazards such as being harmful if swallowed and causing respiratory irritation.[4]

Based on data from structurally similar compounds, we can infer the following potential hazards:

Hazard ClassificationGHS PictogramHazard Statements (H-Codes)Precautionary Statements (P-Codes)
Acute Toxicity, OralGHS07H302: Harmful if swallowed.[4]P264: Wash hands thoroughly after handling.[4]
Skin Corrosion/IrritationGHS07H315: Causes skin irritation.[4] (Potential for H314: Causes severe skin burns and eye damage, based on piperazine.[5])P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Damage/IrritationGHS07H319: Causes serious eye irritation.[4] (Potential for H318: Causes serious eye damage, based on piperazine.[5])P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory/Skin SensitizationGHS07 / GHS08H335: May cause respiratory irritation.[4] (Potential for H317/H334: May cause an allergic skin or respiratory reaction.[1][5])P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Environmental HazardHarmful to aquatic life.[5]P273: Avoid release to the environment.

Pre-Disposal Handling and Waste Segregation: The Foundation of Safety

Proper handling and storage before final disposal are critical to preventing accidental exposures and hazardous reactions.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required: a flame-resistant lab coat, safety glasses with side shields or goggles, and nitrile gloves. Given the potential for piperazine-like corrosivity, consider double-gloving and ensuring a face shield is readily available.

Waste Segregation Protocol: The causality behind segregation is to prevent dangerous chemical reactions within a waste container.[6] Amines are basic and will react exothermically with acids.[2]

  • Segregate from Acids: Store waste containers of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine separately from all acidic waste streams.

  • Segregate from Oxidizers: Keep away from strong oxidizing agents to prevent potentially violent reactions.[7]

  • Dedicated Waste Container: Use a dedicated, clearly labeled container for this specific waste and structurally similar amine compounds.

Waste Container Selection and Labeling:

  • Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or leaks, and a securely sealing cap.[7][8]

  • Labeling: This is a non-negotiable safety step. The container must be labeled with the words "Hazardous Waste" and the full, unabbreviated chemical name: "2-(Piperazin-1-ylmethyl)quinazolin-4-amine" .[9] Also, include the approximate concentration and date.

Step-by-Step Disposal Protocol

Treat all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department.[10] The "cradle-to-grave" responsibility for hazardous waste begins with the generator.[11]

Protocol 1: Disposal of Unused or Off-Specification Solid Compound
  • Waste Characterization: The compound must be managed as a hazardous chemical waste.

  • Packaging: Place the solid waste in its designated, compatible, and properly labeled hazardous waste container.[12]

  • Closure: Keep the container tightly sealed except when adding waste.[9] This prevents the release of fumes and protects the compound from moisture, as piperazine-containing compounds can be hygroscopic.[1]

  • Storage: Store the sealed container in a designated satellite accumulation area or the laboratory's main hazardous waste storage area, ensuring it is segregated from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS office or a licensed hazardous waste contractor.[13]

Protocol 2: Management of Contaminated Materials
  • Identification: Any item that has come into direct contact with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine is considered contaminated hazardous waste. This includes:

    • Gloves, bench paper, weigh boats, and other disposable PPE.

    • Contaminated glassware (pipettes, flasks, beakers).

    • Spill cleanup materials (absorbent pads, vermiculite).[10]

  • Containment:

    • Solid Debris: Place all contaminated solid items into a heavy-duty plastic bag or a lined, puncture-proof container. Label this container clearly as "Hazardous Waste" with the name of the contaminating chemical.

    • Contaminated Sharps: Needles or broken glassware must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical contamination.[6]

  • Disposal: The contained debris and sharps must be disposed of through the hazardous waste stream, not in regular or biohazard trash.

Protocol 3: Decontamination of Empty Reagent Containers

An "empty" container that held a toxic chemical is not safe for regular trash until properly decontaminated.[9] The rinsate generated during this process is itself hazardous waste.

  • First Rinse: Add a small amount of a suitable solvent (e.g., methanol or ethanol) to the empty container. Cap securely and rinse all interior surfaces thoroughly.

  • Collect Rinsate: Decant the solvent rinsate into a designated hazardous waste container labeled "Halogen-Free Waste Solvents" and list "2-(Piperazin-1-ylmethyl)quinazolin-4-amine" as a component.

  • Repeat: Perform this rinsing procedure two more times for a total of three rinses (triple-rinse).[9]

  • Final Disposal: After the triple-rinse and air drying, deface or remove the original label on the container. It may now be disposed of in the regular laboratory glass or solid waste stream, as per institutional policy.[10]

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a chemical absorbent material like vermiculite or sand.[14]

    • Once absorbed, carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spill (Outside of immediate control):

    • Evacuate the laboratory immediately.

    • Alert others and activate the nearest fire alarm if there is a fire or significant inhalation risk.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[14] Provide them with the chemical name and any available hazard information.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical aid.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams associated with 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

G start Waste Generated Containing 2-(Piperazin-1-ylmethyl)quinazolin-4-amine pure_compound A) Pure/Off-Spec Solid Compound start->pure_compound contaminated_labware B) Contaminated Labware (PPE, Glassware, Spill Debris) start->contaminated_labware empty_container C) 'Empty' Reagent Container start->empty_container package_solid Place in compatible, labeled HW container. pure_compound->package_solid package_debris Collect in lined, labeled HW container. contaminated_labware->package_debris triple_rinse Triple-rinse with appropriate solvent. empty_container->triple_rinse final_disposal Store in designated area. Arrange pickup by EHS/ Licensed Contractor. package_solid->final_disposal package_debris->final_disposal collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label. Dispose as non-haz trash. triple_rinse->dispose_container After rinsing & drying collect_rinsate->final_disposal

Caption: Disposal workflow for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By understanding the potential hazards of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine through structural analysis and adhering to systematic segregation, containment, and disposal protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for final verification.

References

  • CymitQuimica. (n.d.). Safety Data Sheet: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
  • Santa Cruz Biotechnology. (n.d.). Piperazine - Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Shih, C. C., & D'a. Porto, F. A. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Fallah-Mehrjardi, M., et al. (2023). Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst. Scientific Reports, 13(1), 21079. Retrieved from [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • IOP Conference Series Materials Science and Engineering. (2021). Treatment of amine wastes generated in industrial processes.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]

  • ChemicalBook. (n.d.). Piperazine - Safety Data Sheet.
  • Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Novachem. (2024, January 2). Piperazine citrate - Safety Data Sheet.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 92. Retrieved from [Link]

  • Jalageri, M. D., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15876-15895. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • JoVE. (2022, September 24). Facile Preparation Of 4-Substituted Quinazoline Derivatives Protocol Preview. YouTube. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(Piperazin-1-ylmethyl)quinazolin-4-amine: Personal Protective Equipment and Safety Protocols

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The protocols outlined below are design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Piperazin-1-ylmethyl)quinazolin-4-amine. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in the principles of chemical safety and risk mitigation. The structural motifs of this molecule—a quinazoline core and a piperazine substituent—necessitate a cautious approach due to the potential biological activity and chemical reactivity inherent in such structures.

Hazard Identification and Risk Assessment: A Structural Perspective

A thorough risk assessment is the foundation of safe laboratory practice. While specific toxicological data for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine may be limited, we can infer potential hazards by examining its structural components: the quinazoline ring and the piperazine moiety.

  • Quinazoline Core: Quinazoline derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] This inherent bioactivity means that systemic exposure should be minimized. The quinazoline ring system is generally stable but can participate in various chemical reactions.[2]

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive to the eyes, skin, and respiratory tract.[3] A significant concern with piperazine is its potential to cause skin and respiratory sensitization, which can lead to allergic reactions upon repeated exposure.[3][4]

Given these characteristics, it is prudent to treat 2-(Piperazin-1-ylmethyl)quinazolin-4-amine as a hazardous substance. The primary risks during handling include inhalation of airborne particles (especially if it is a solid), skin and eye contact, and accidental ingestion.[5][6]

Potential Hazard Route of Exposure Rationale / Associated Structural Moiety
Skin Corrosion/Irritation Dermal ContactThe piperazine component is known to be corrosive and can cause severe skin burns.[4]
Serious Eye Damage Eye ContactDirect contact with powders or solutions can cause severe and potentially irreversible eye damage, a known risk with piperazine.[3][6]
Respiratory Irritation InhalationInhalation of dust may irritate the respiratory tract.[5]
Sensitization Dermal Contact, InhalationPiperazine derivatives may cause allergic skin reactions or asthma-like symptoms upon repeated exposure.[3][4]
Harmful if Swallowed IngestionAccidental ingestion may be harmful, potentially causing burns to the gastrointestinal tract.[6]

Engineering Controls: The First Line of Defense

Personal protective equipment should always be used in conjunction with appropriate engineering controls to minimize exposure.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, especially in its powdered form, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of fine particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[7]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum PPE requirements for handling 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Double Nitrile GlovesChemical Safety Goggles & Face ShieldFull-Sleeve Lab Coat & Chemical-Resistant ApronNot required if handled in a fume hood. Air-purifying respirator if fume hood is not available.[8]
Preparing Solutions (Diluting, Mixing) Double Nitrile GlovesChemical Safety GogglesFull-Sleeve Lab CoatNot required if handled in a fume hood.
Conducting Reactions Double Nitrile GlovesChemical Safety GogglesFull-Sleeve Lab CoatNot required.
Waste Disposal Double Nitrile GlovesChemical Safety GogglesFull-Sleeve Lab CoatNot required.
Detailed PPE Specifications:
  • Hand Protection: Wear two pairs of chemical-resistant gloves, with the outer glove covering the cuff of the lab coat. Nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of immediately using the proper technique to avoid skin contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[9] When handling the solid compound or concentrated solutions outside of a closed system, a face shield should be worn in addition to goggles to protect against splashes.[7]

  • Body Protection: A full-sleeve laboratory coat must be worn and fully fastened. For tasks with a higher risk of splashes, such as transferring large volumes of solutions, a chemical-resistant apron should be worn over the lab coat.[10]

  • Respiratory Protection: While handling this compound within a fume hood should preclude the need for respiratory protection, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used if engineering controls are insufficient to control airborne concentrations.[8]

Procedural Guidance: Step-by-Step Workflows

Adhering to a standardized workflow is crucial for minimizing risk. The following diagrams illustrate the essential procedures for donning/doffing PPE and for the safe handling of the compound.

PPE_Donning_Doffing cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Face Shield) don1->don2 don3 3. Gloves (Two Pairs) don2->don3 doff1 1. Outer Gloves doff2 2. Lab Coat & Inner Gloves (Remove together) doff1->doff2 doff3 3. Eye Protection doff2->doff3 Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Don Required PPE prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 h1 Weigh Solid Compound prep3->h1 h2 Prepare Solution h1->h2 h3 Perform Experimental Procedure h2->h3 c1 Decontaminate Glassware and Surfaces h3->c1 c2 Segregate and Dispose of Chemical Waste c1->c2 c3 Dispose of Contaminated PPE Properly c2->c3 c4 Doff PPE c3->c4

Caption: Safe handling workflow for 2-(Piperazin-1-ylmethyl)quinazolin-4-amine.

Emergency Procedures

Immediate and correct response to an exposure is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [11]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [12]* Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention. [11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [13]* Spill Response: Evacuate the area. Avoid breathing vapors or dust. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Prevent the spill from entering drains. [11]

Decontamination and Disposal

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

  • Work Surfaces: Decontaminate all work surfaces in the fume hood with a suitable solvent (e.g., ethanol) followed by a soap and water solution after each use.

  • Glassware: Rinse contaminated glassware with an appropriate solvent in the fume hood before standard washing.

  • Chemical Waste: All waste containing 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, including unused compound, solutions, and heavily contaminated materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not discharge into drains or the environment. [11]* Contaminated PPE: Disposable gloves, aprons, and other contaminated items should be placed in a sealed bag and disposed of as hazardous chemical waste.

By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling 2-(Piperazin-1-ylmethyl)quinazolin-4-amine, ensuring a safe and productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1032 - PIPERAZINE (anhydrous). Retrieved from [Link]

  • BASF. (2026). Safety Data Sheet. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 6684-6723.
  • JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivatives. Retrieved from [Link]

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-128.
  • Aslam, J., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 765.
  • The Importance of Personal Protective Equipment in the handling of chemicals. (2024). Carlos AROLA. Retrieved from [Link]

  • Sharma, P., & Sharma, R. (2022). The Medicinal Functionality of Quinazolines.
  • Chen, Y., et al. (2023).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]

  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Abdou, I. M. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: A Journal of Pharmaceutical Science, 9(3), 1-10.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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